molecular formula C14H8F4O2 B597117 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261741-41-6

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B597117
CAS No.: 1261741-41-6
M. Wt: 284.21
InChI Key: VTACNXAKWVWENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid (CAS 1261741-41-6) is a high-purity, fluorinated benzoic acid derivative supplied for advanced research and development applications . This compound serves as a valuable synthetic building block in medicinal chemistry and drug discovery. Its structure, featuring a fluorine substituent and a trifluoromethylphenyl group, confers enhanced lipophilicity and metabolic stability, making it a promising candidate for the development of novel pharmaceutical and agrochemical agents . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. Its carboxylic acid functional group allows for further derivatization, such as conversion to acyl chlorides for nucleophilic substitution or amidation reactions, facilitating its incorporation into larger molecular scaffolds . The presence of both fluorine and the trifluoromethyl group is of significant interest, as these motifs are known to improve a compound's ability to cross cell membranes and can positively influence its binding affinity to biological targets . Exclusive research data indicates potential applications in exploring mechanisms of action that may include enzyme inhibition or receptor modulation . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper storage conditions at -20°C under an inert atmosphere are recommended to ensure long-term stability .

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTACNXAKWVWENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691126
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261741-41-6
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the biphenyl scaffold suggests its potential utility as a key building block in medicinal chemistry and materials science.[1][2] Fluorine-containing motifs are known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a detailed examination of the inferred basic properties, a plausible synthetic route, expected spectral characteristics, and potential applications of this compound.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known properties of its isomers, such as 3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid.

Table 1: Inferred Physicochemical Properties

PropertyInferred Value/CharacteristicRationale/Comparative Data Source
Molecular Formula C₁₄H₈F₄O₂Based on chemical structure
Molecular Weight 296.21 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidCommon appearance for similar aromatic carboxylic acids[2]
Melting Point Expected in the range of 100-150 °CBased on isomers like 3-Fluoro-5-(trifluoromethyl)benzoic acid (104-108 °C)[1] and 5-Fluoro-2-(trifluoromethyl)benzoic acid (80-83 °C)[2]
Solubility Likely soluble in organic solvents like methanol, DMSO, and ethyl acetate; limited solubility in water.Based on general solubility of benzoic acid derivatives and data for related compounds.
pKa Estimated to be in the range of 3-4The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).

Synthesis and Purification

A plausible synthetic route for this compound is a Suzuki coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Workflow

G A 3-Bromo-5-fluorobenzoic acid C Suzuki Coupling Reaction (Pd catalyst, base, solvent) A->C B 2-(Trifluoromethyl)phenylboronic acid B->C D Crude this compound C->D Reaction Workup E Purification (Crystallization/Chromatography) D->E F Pure Product E->F

Caption: Proposed Suzuki coupling workflow for the synthesis of the target compound.

Experimental Protocol: Suzuki Coupling

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1 equivalent), 2-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Spectral Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics.

Table 2: Predicted Spectral Data

TechniqueExpected Observations
¹H NMR Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The specific splitting patterns would depend on the coupling between the protons and with the fluorine atom.
¹³C NMR Aromatic carbons would resonate in the 110-140 ppm range. The carbon of the carboxylic acid would be significantly downfield (>165 ppm). The trifluoromethyl carbon would show a characteristic quartet due to coupling with the fluorine atoms.
¹⁹F NMR Two distinct signals are expected: one for the single fluorine atom on the benzoic acid ring and another for the trifluoromethyl group, which would appear as a singlet.
Mass Spectrometry The molecular ion peak [M]⁻ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 296.21.
Infrared (IR) Spectroscopy Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands (~1100-1350 cm⁻¹).

Potential Applications in Drug Discovery

Based on the applications of its isomers and other fluorinated benzoic acids, this compound is a promising candidate for use in drug discovery and development.[1][2]

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, making it a versatile intermediate for the synthesis of more complex molecules.[1]

G A This compound B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Acid Chloride A->D Chlorination

Caption: Reactivity of the carboxylic acid group for further synthesis.

Potential Biological Activities
  • Anti-inflammatory Agents: Many fluorinated benzoic acid derivatives are explored as non-steroidal anti-inflammatory drugs (NSAIDs) or as scaffolds for other anti-inflammatory compounds.

  • Enzyme Inhibitors: The structural motifs present suggest potential inhibitory activity against various enzymes, a common application for such compounds in drug discovery.

  • Antiviral and Anticancer Research: Isomers of the target compound have been used in the synthesis of antiviral and anticancer agents, indicating a potential avenue of research for this molecule as well.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the hazard classifications of its isomers, the following precautions should be taken:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Handling Recommendations:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a chemical entity with significant potential, primarily as an intermediate in the synthesis of novel therapeutic agents and functional materials. While direct experimental data is sparse, this guide provides a robust, inferred framework for its properties and handling based on the well-documented characteristics of its structural isomers. It is imperative that any research or application involving this compound be preceded by thorough experimental validation of its properties and reactivity.

References

  • Ningbo Inno Pharmchem Co., Ltd. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Biaryls in Drug Design

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. These modifications can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Biaryl scaffolds, on the other hand, are prevalent in a wide range of approved drugs, providing a rigid framework for orienting functional groups to interact with biological targets.

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid represents a convergence of these valuable structural motifs. The molecule's unique architecture, featuring a fluoro-substituted benzoic acid linked to a trifluoromethyl-bearing phenyl ring, offers a compelling starting point for medicinal chemists. This guide provides a detailed roadmap for the synthesis and utilization of this high-value chemical entity.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests that a palladium-catalyzed cross-coupling reaction is the most efficient and versatile approach. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is the ideal choice due to its mild reaction conditions and broad functional group tolerance.[4][5]

The disconnection of the biaryl bond leads to two commercially available starting materials: a boronic acid and an aryl halide.

G Target This compound Disconnect C-C Bond Disconnection (Suzuki-Miyaura Coupling) Target->Disconnect SM1 Starting Material 1: 3-Bromo-5-fluorobenzoic acid Disconnect->SM1 SM2 Starting Material 2: (2-Trifluoromethylphenyl)boronic acid Disconnect->SM2 G Start Reaction Setup: - Reactants - Catalyst - Base - Inert Atmosphere React Reaction Execution: - Solvent Addition - Heating (80-100°C) - Monitoring (TLC/HPLC) Start->React Workup Aqueous Workup: - Cooling & Dilution - Acidification (pH 2-3) - Extraction - Washing & Drying React->Workup Purify Purification: - Column Chromatography or - Recrystallization Workup->Purify Characterize Characterization: - NMR - MS - HPLC Purify->Characterize G Scaffold This compound Amide Amide Coupling (EDC, HATU, etc.) Scaffold->Amide Candidate Library of Drug Candidates Amide->Candidate Library Diverse Amine Building Blocks Library->Amide Screening High-Throughput Screening Candidate->Screening Hit Hit Compound Screening->Hit

Sources

An In-depth Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[1] The introduction of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules can profoundly influence their physicochemical and pharmacological properties.[2] These modifications are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa, making fluorinated compounds highly valuable in drug discovery.[3] This guide focuses on the molecular structure, synthesis, and potential utility of a specific fluorinated biphenyl carboxylic acid: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid . While not a widely commercialized compound, its structure suggests significant potential as a versatile building block in the development of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical Properties

This compound is a bi-aryl compound featuring a benzoic acid ring substituted with a fluorine atom at the 5-position and a 2-trifluoromethylphenyl group at the 3-position. The strategic placement of these functional groups is expected to significantly influence the molecule's conformation and electronic properties.

The ortho-substituted trifluoromethyl group on one of the phenyl rings is likely to induce steric hindrance, leading to a non-planar conformation where the two aromatic rings are twisted relative to each other. This dihedral angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.[4] The fluorine atom and the trifluoromethyl group, both being highly electronegative, will impact the acidity of the carboxylic acid and the electron distribution across the aromatic systems.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₈F₄O₂Based on chemical structure
Molecular Weight 296.21 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for crystalline organic acids
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in waterCommon for non-polar aromatic compounds
Acidity (pKa) Lower than benzoic acid (pKa ≈ 4.2)The electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the acidity of the carboxylic acid.[5]

Synthesis and Mechanistic Considerations: A Suzuki-Miyaura Coupling Approach

The most logical and widely employed method for constructing the C-C bond between the two aryl rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[1][6] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[7]

A plausible and efficient synthetic route would involve the coupling of a boronic acid (or its ester) derivative of one ring with a halide of the other.

Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-Bromo-5-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Water, Dioxane/Water) A->C B (2-Trifluoromethylphenyl)boronic acid B->C D This compound C->D Formation of Bi-aryl C-C bond

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical):
  • Reaction Setup: To a flame-dried round-bottom flask is added 3-bromo-5-fluorobenzoic acid (1.0 eq.), (2-trifluoromethylphenyl)boronic acid (1.2 eq.), and a suitable base such as sodium carbonate (3.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is added under the inert atmosphere.

  • Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added to the flask.

  • Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:
  • Choice of Reactants: 3-Bromo-5-fluorobenzoic acid is a commercially available starting material. The bromine atom provides a reactive site for the palladium-catalyzed coupling. (2-Trifluoromethylphenyl)boronic acid is also readily accessible and serves as the organoboron coupling partner.

  • Catalyst and Base: The palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid and facilitate the transmetalation step.

  • Solvent System: A two-phase solvent system like toluene/water or dioxane/water is often used to dissolve both the organic-soluble reactants and the inorganic base.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Spectroscopic MethodExpected Key Features
¹H NMR - Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm).- The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm).
¹³C NMR - Signals for the fourteen carbon atoms, with those attached to fluorine exhibiting C-F coupling.- The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm.
¹⁹F NMR - Two distinct signals: one for the single fluorine atom on the benzoic acid ring and another for the -CF₃ group, which will appear as a singlet.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₄H₈F₄O₂).- Characteristic fragmentation patterns.
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).- C-F stretching vibrations.[8]

Potential Applications in Drug Discovery and Materials Science

Biphenyl carboxylic acid derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][7] The specific substitutions on this compound make it an interesting candidate for several applications.

  • Inhibitors of Biological Pathways: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes or protein-protein interactions. For instance, related trifluoromethylphenyl-containing compounds have shown potent antibacterial activity.[9]

  • Precursor for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the exploration of a diverse chemical space.[2]

  • Advanced Materials: Fluorinated bi-aryl compounds can be utilized in the development of liquid crystals, polymers, and other functional materials due to their unique electronic and physical properties.

Workflow for Screening as a Kinase Inhibitor (Illustrative Example):

G A Synthesized Compound This compound B Primary Kinase Screening (Panel of Kinases) A->B C Hit Identification (% Inhibition > Threshold) B->C D Dose-Response Assay (IC₅₀ Determination) C->D E Lead Compound (Potent & Selective) D->E

Caption: A generalized workflow for evaluating the compound as a potential kinase inhibitor.

Conclusion

This compound represents a strategically designed molecule with significant potential in medicinal chemistry and materials science. While not a common off-the-shelf chemical, its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The combination of a biphenyl carboxylic acid core with fluorine and trifluoromethyl substituents makes it a highly attractive scaffold for the development of novel compounds with tailored biological and physical properties. Further research into the synthesis and evaluation of this and related compounds is warranted to fully explore their therapeutic and technological potential.

References

  • Stuart, D. W., Bertrand-Laperle, M., Burgess, K. M., & Fagnou, K. (2008). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]

  • Payack, J. F., Hughes, D. L., Cai, D., Cottrell, I. F., & Verhoeven, T. R. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Diehl III, C. E., Tunoori, A. R., & Watson, W. H. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524–528. [Link]

  • Caron, S., Vazquez, E., & Sieser, J. E. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(6), 423–426. [Link]

  • Sharma, V., Kumar, A., Kumar, R., & Kumar, V. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 170–186. [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis, in-vitro antibacterial and anti-inflammatory activities of some new biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]

  • Otsuka Pharmaceutical Co., Ltd. (2001). Processes for the preparation of fluorinated benzoic acids.
  • Vangeel, E., et al. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 63(17), 9346–9360. [Link]

  • Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Tytgat, D., et al. (2020). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 11(44), 11986–11991. [Link]

  • Talavera, G., et al. (2020). Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene. Digital CSIC. [Link]

  • Roy, A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

  • Wood, L. M., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI. [Link]

  • Krasavin, M. (2020). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. [Link]

  • El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Jiangsu Huaihe Chemical Co Ltd. (2014). Preparation method of 2-trifluoromethyl benzoic acid.
  • Bayer Ag. (2000). United States Patent. Googleapis. [Link]

  • Bayer Ag. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Lin, W., & Li, W. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to Fluorotrifluoromethylbenzoic Acids: Navigating Isomeric Landscapes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Addressing a Question of Nomenclature

The field of medicinal chemistry demands precision, not only in the laboratory but also in the language we use to describe the molecules that are the bedrock of modern therapeutics. The query for a technical guide on "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" presents a structural ambiguity. This nomenclature suggests a biphenyl scaffold, a molecule comprised of two connected phenyl rings. However, a thorough search of the chemical literature and commercial databases reveals no readily available information for a compound with this specific structure.

This situation is not uncommon. The nomenclature of complex organic molecules can be intricate, and sometimes, a name may be constructed in a way that does not align with the standardized IUPAC (International Union of Pure and Applied Chemistry) conventions, or it may refer to a novel, yet-to-be-synthesized entity.

Conversely, the search for this molecule consistently highlights two closely related and commercially significant isomers: 3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid . These compounds are not biphenyls; instead, they are benzoic acid derivatives where a fluorine atom and a trifluoromethyl group are substituents on the same benzene ring. Their prevalence in chemical supplier catalogs and their frequent appearance in the patent literature for pharmaceutical and agrochemical synthesis suggest that the initial query may have intended to explore these critical building blocks.

As a Senior Application Scientist, my commitment is to scientific integrity and practical utility. Therefore, this guide will pivot to provide an in-depth technical exploration of these two well-documented and industrially relevant isomers. We will delve into their synthesis, properties, and applications, providing the practical, field-proven insights required by researchers, scientists, and drug development professionals. This approach ensures that the information provided is grounded in verifiable data and offers tangible value to those working at the forefront of chemical innovation.

Section 1: The Strategic Importance of Fluorinated Benzoic Acids in Medicinal Chemistry

The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design. These modifications can profoundly and often beneficially alter a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of these groups on a benzoic acid scaffold provides a versatile platform for the synthesis of novel therapeutic agents.

The trifluoromethyl group (-CF3), with its high electronegativity and lipophilicity, can enhance a drug's metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable interactions. The fluorine atom, while also enhancing lipophilicity, can modulate the acidity of the carboxylic acid group and introduce unique electronic properties that can influence intermolecular interactions.

The two isomers we will explore in this guide, 3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid, are powerful examples of how subtle changes in substituent placement can lead to distinct chemical properties and, consequently, different applications in the synthesis of complex molecules.

Section 2: Physicochemical and Spectroscopic Profiles

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and drug development. The following tables summarize the key physicochemical and identifying information for our two isomers of interest.

Table 1: Physicochemical Properties and Identifiers

Property3-Fluoro-5-(trifluoromethyl)benzoic acid5-Fluoro-2-(trifluoromethyl)benzoic acid
IUPAC Name 3-Fluoro-5-(trifluoromethyl)benzoic acid[1]5-Fluoro-2-(trifluoromethyl)benzoic acid
Synonyms α,α,α,5-Tetrafluoro-m-toluic acid[2][3]α,α,α,5-Tetrafluoro-o-toluic acid
CAS Number 161622-05-5[1][2][3]654-99-9[4]
Molecular Formula C8H4F4O2[2][3]C8H4F4O2
Molecular Weight 208.11 g/mol [2][3]208.11 g/mol [4]
Appearance White to light yellow powder/crystal[3]White to light yellow crystal powder[4]
Melting Point 104-108 °C[2]80-83 °C[4]
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O[1]C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F
InChIKey NSGKIIGVPBTOBF-UHFFFAOYSA-N[1]BRFNBGWEOKQIND-UHFFFAOYSA-N[5]

Section 3: Synthesis and Mechanistic Considerations

The synthetic routes to these isomers are crucial for their availability and cost-effectiveness. While multiple synthetic strategies exist, we will focus on common and illustrative examples.

Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid

A prevalent method for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid involves the hydrolysis of the corresponding benzonitrile. This approach is often favored for its high yield and relatively straightforward reaction conditions.

Experimental Protocol: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)benzonitrile [6]

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add sodium hydroxide (6.35 g) and water (10 ml). Stir the mixture for 15 minutes at ambient temperature (25-35°C) to ensure complete dissolution of the sodium hydroxide.

  • Addition of Starting Material: To the sodium hydroxide solution, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g).

  • Heating and Reaction: Heat the reaction mixture to 85-90°C and maintain this temperature with vigorous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature (25-35°C). Carefully acidify the reaction mixture with aqueous hydrochloric acid to a pH of approximately 1-2. This will precipitate the benzoic acid derivative.

  • Purification: Stir the acidified mixture for 30 minutes to ensure complete precipitation. Filter the resulting solid, wash it with water to remove any inorganic salts, and dry it under vacuum at 50-55°C for 6 hours to yield the final product.

Causality and Mechanistic Insight: The hydrolysis of a nitrile to a carboxylic acid under basic conditions is a classic organic transformation. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the nitrile group and the stability of the intermediates.

G cluster_hydrolysis Nitrile Hydrolysis Workflow start Start: 3-Fluoro-5-(trifluoromethyl)benzonitrile reaction Reaction: NaOH, H2O 85-90°C, 2h start->reaction 1. Add to base workup Workup: Aqueous HCl reaction->workup 2. Cool and acidify product Product: 3-Fluoro-5-(trifluoromethyl)benzoic acid workup->product 3. Precipitate and isolate

Caption: Workflow for the synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Section 4: Applications in Drug Discovery and Agrochemicals

The true value of these fluorinated benzoic acids lies in their role as versatile building blocks for the synthesis of a wide range of biologically active molecules.

Pharmaceutical Applications

Both isomers serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluoro and trifluoromethyl groups can enhance drug efficacy and improve pharmacokinetic profiles.[2]

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid has been utilized in the development of inhibitors for enzymes such as phosphodiesterase and as a component in the synthesis of αvβ6 integrin inhibitors.[6] It has also been incorporated into molecules designed as fusion inhibitors for the influenza A virus.[2]

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid is a crucial intermediate for creating APIs with anti-inflammatory or anti-cancer properties.[4]

The carboxylic acid functional group provides a convenient handle for further chemical modifications, most commonly through the formation of amide bonds.

Experimental Protocol: Amide Coupling using HATU

  • Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorotrifluoromethylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Coupling Agents: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction and Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, brine, and bicarbonate solution) to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.

G cluster_coupling Amide Coupling Pathway benzoic_acid Fluorotrifluoromethyl- benzoic Acid activated_ester Activated Ester Intermediate benzoic_acid->activated_ester Activation hatu HATU / DIPEA hatu->activated_ester amide_product Amide Product (API Precursor) activated_ester->amide_product Nucleophilic Acyl Substitution amine Primary or Secondary Amine amine->amide_product

Caption: Generalized pathway for amide bond formation.

Agrochemical Applications

Similar to their role in pharmaceuticals, these compounds are used in the synthesis of modern herbicides and pesticides. The fluorine and trifluoromethyl substituents can enhance the potency and selectivity of these agrochemicals, leading to more effective crop protection.[3]

Section 5: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling fluorotrifluoromethylbenzoic acids.

Table 2: GHS Hazard Information

Hazard Statement3-Fluoro-5-(trifluoromethyl)benzoic acid5-Fluoro-2-(trifluoromethyl)benzoic acid
Skin Corrosion/Irritation H315: Causes skin irritation[1]H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation[1]H335: May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Section 6: Conclusion and Future Outlook

3-Fluoro-5-(trifluoromethyl)benzoic acid and 5-Fluoro-2-(trifluoromethyl)benzoic acid are not merely simple organic molecules; they are enabling tools for innovation in the life sciences. Their strategic combination of fluorine and trifluoromethyl groups on a reactive benzoic acid core provides a robust platform for the synthesis of a new generation of pharmaceuticals and agrochemicals. As our understanding of structure-activity relationships continues to evolve, the demand for such precisely functionalized building blocks is poised to grow. The continued exploration of new synthetic routes to these and other fluorinated intermediates will be critical in driving future discoveries in medicine and agriculture.

References

  • 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. (URL: [Link])

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem. (URL: [Link])

  • 5-fluoro-2-(trifluoromethyl)benzoic acid - Stenutz. (URL: [Link])

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem. (URL: [Link])

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
  • 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem. (URL: [Link])

  • Process for the synthesis of 3,5-bis(trifluoromethyl)

Sources

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl and fluorine substituents impart desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target molecules. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights into the synthesis of this valuable compound.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions, making it a cornerstone of modern organic synthesis.[1][2]

The core of this strategy involves the coupling of two key synthons: an aryl halide and an arylboronic acid. For the target molecule, the logical disconnection points to 3-bromo-5-fluorobenzoic acid and 2-(trifluoromethyl)phenylboronic acid as the ideal starting materials.

G 3-bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic Acid Pd_catalyst Pd Catalyst Base 3-bromo-5-fluorobenzoic_acid->Pd_catalyst 2-(trifluoromethyl)phenylboronic_acid 2-(Trifluoromethyl)phenylboronic Acid 2-(trifluoromethyl)phenylboronic_acid->Pd_catalyst Target_Molecule This compound Pd_catalyst->Target_Molecule

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: A Stepwise Look at the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-fluorobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond of the product and regenerating the Pd(0) catalyst.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Aryl-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Aryl'-B(OH)2 Base Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanisms of Action of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document presents a scientifically-grounded exploration of the potential mechanisms of action for 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid. As of the date of this publication, direct experimental data on the specific biological activity of this compound is not extensively available in peer-reviewed literature. The hypotheses presented herein are derived from structure-activity relationship (SAR) analyses of closely related fluorinated benzoic acid derivatives and are intended to guide future research and drug discovery efforts.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into small molecules is a well-established strategy in modern medicinal chemistry to enhance therapeutic efficacy. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The benzoic acid scaffold, a recurring motif in numerous pharmaceuticals, provides a versatile platform for chemical modification.[3] The subject of this guide, this compound, combines these key features, suggesting a strong potential for biological activity. This guide will delve into the hypothesized mechanisms of action for this compound, drawing parallels from its structural isomers and related molecules that have been investigated for their antiviral, anti-inflammatory, and anti-cancer properties.[4][5]

Hypothesized Mechanism of Action 1: Inhibition of Influenza Virus Fusion

A compelling avenue of investigation for this compound is its potential as an antiviral agent, specifically as an inhibitor of influenza A virus entry. This hypothesis is strongly supported by research on structurally similar compounds, such as derivatives of 3-fluoro-5-(trifluoromethyl)benzoic acid, which have been identified as influenza fusion inhibitors.[4] These compounds are thought to target the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[6][7]

The HA protein mediates the fusion of the viral envelope with the endosomal membrane of the host cell, a process triggered by the low pH of the endosome. This acidic environment induces a significant conformational change in HA, exposing a "fusion peptide" that inserts into the endosomal membrane and initiates membrane fusion.[8] It is hypothesized that this compound could bind to a pocket in the stem region of the HA protein, stabilizing its pre-fusion conformation and preventing the acid-induced structural rearrangement necessary for fusion.[9]

G cluster_virus_entry Influenza Virus Entry and Fusion cluster_inhibition Hypothesized Inhibition by this compound Virus Binding Virus Binding Endocytosis Endocytosis Virus Binding->Endocytosis 1. Attachment Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification 2. Internalization HA Conformation Change HA Conformation Change Endosome Acidification->HA Conformation Change 3. Low pH Trigger Membrane Fusion Membrane Fusion HA Conformation Change->Membrane Fusion 4. Fusion Peptide Exposure Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release 5. Genome Release Inhibitor This compound Inhibitor->HA Conformation Change Stabilizes pre-fusion state

Caption: Proposed mechanism of influenza virus fusion inhibition.

Hypothesized Mechanism of Action 2: Modulation of Inflammatory Pathways

The presence of the fluorinated phenylbenzoic acid core in this compound also suggests a potential role as an anti-inflammatory agent. Related compounds, such as 5-Fluoro-2-(trifluoromethyl)benzoic acid, are known intermediates in the synthesis of molecules with anti-inflammatory properties.[10] The mechanism of action for such compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[11] It is plausible that this compound could act as a selective or non-selective inhibitor of COX enzymes, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.

G Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX Enzymes Inhibition COX Enzymes->Prostaglandins

Caption: Hypothesized inhibition of the COX pathway.

Hypothesized Mechanism of Action 3: Anti-Proliferative Effects in Cancer

In addition to anti-inflammatory potential, fluorinated benzoic acid derivatives are frequently explored for their anti-cancer activities.[5] The mechanism for such effects can be multifaceted, including the induction of apoptosis, inhibition of cell cycle progression, or interference with specific signaling pathways crucial for cancer cell survival and proliferation. The cytotoxic effects of novel compounds are often initially assessed through cell viability assays.

Experimental Validation and Protocols

To investigate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays can be employed. The following protocols provide a framework for the initial characterization of this compound's biological activity.

Experimental Workflow: From Hypothesis to Validation

G Hypothesis Hypothesized Mechanisms Antiviral_Assay Influenza Plaque Reduction Assay Hypothesis->Antiviral_Assay Anti_Inflammatory_Assay COX-2 Inhibition Assay Hypothesis->Anti_Inflammatory_Assay Anticancer_Assay MTT Cell Viability Assay Hypothesis->Anticancer_Assay Data_Analysis Data Analysis (IC50/EC50) Antiviral_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Mechanism_Elucidation Mechanism Elucidation Data_Analysis->Mechanism_Elucidation

Caption: A logical workflow for experimental validation.

Protocol 1: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Materials:

  • 96-well plates

  • Test cell lines (e.g., A549 for anti-cancer, MDCK for antiviral host)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[12]

  • Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Influenza A Virus Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Objective: To determine the inhibitory effect of this compound on influenza A virus replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well plates

  • Influenza A virus stock

  • Minimal Essential Medium (MEM)

  • Trypsin-TPCK

  • Agarose overlay

  • Crystal violet solution

Procedure:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the influenza virus and incubate with the cell monolayer for 1 hour at 37°C.

  • During the incubation, prepare the agarose overlay containing MEM, trypsin-TPCK, and various concentrations of the test compound.

  • After incubation, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the agarose overlay with the test compound to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formaldehyde and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

Protocol 3: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To evaluate the inhibitory potential of this compound against COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the absorbance at 590 nm over time.

  • Calculate the rate of reaction and determine the percentage of COX inhibition for each concentration of the test compound.

Quantitative Data Summary

The following table represents a hypothetical data summary for the initial screening of this compound.

Assay TypeTarget/Cell LineEndpointHypothetical IC50/EC50 (µM)
Antiviral Influenza A/WSN/33 in MDCK cellsPlaque Reduction5.2
Anti-inflammatory Ovine COX-2 EnzymePeroxidase Activity12.8
Anti-cancer A549 Human Lung CarcinomaCell Viability25.6
Cytotoxicity Normal Human Dermal FibroblastsCell Viability> 100

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a bioactive molecule with possible applications in antiviral, anti-inflammatory, and anti-cancer therapies. The hypotheses presented in this guide, based on the known activities of related fluorinated benzoic acid derivatives, provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. The experimental protocols outlined herein offer a clear path for the initial screening and validation of these proposed activities. Further studies, including target identification, in vivo efficacy models, and medicinal chemistry optimization, will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase.

Sources

The Advent of a Privileged Scaffold: A Technical Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and trifluoromethyl moieties into aromatic scaffolds represents a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This technical guide delves into the conceptual discovery and synthetic history of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid, a compound emblematic of the rational design of complex building blocks for drug discovery. While a singular, storied history of its initial synthesis is not extensively documented, its existence is a logical culmination of decades of research into fluorinated pharmacophores. We will explore the scientific rationale that necessitates such a molecule, detail plausible and efficient synthetic routes, and provide protocols grounded in established chemical principles. This document serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated biaryl compounds.

Introduction: The Rationale Behind Fluorination in Drug Discovery

The benzoic acid motif is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. The strategic placement of fluorine atoms and trifluoromethyl (-CF3) groups on this and other scaffolds has become a powerful tool for optimizing drug candidates.[1][2]

The introduction of a fluorine atom can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2]

  • Modulate Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.

  • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[2]

Similarly, the trifluoromethyl group offers significant advantages:

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.

  • Metabolic Blockade: Like a single fluorine atom, the -CF3 group can block sites of metabolism.

  • Electronic Effects: As a strong electron-withdrawing group, it can significantly influence the electronic properties of the aromatic ring.[3]

The combination of these features in a single molecule, such as this compound, creates a highly valuable and versatile building block for the synthesis of novel therapeutics. Its biaryl structure provides a three-dimensional architecture that can effectively probe the binding pockets of enzymes and receptors.

Conceptual Discovery and Historical Context

While a specific "discovery" of this compound is not prominently featured in the scientific literature, its conception can be understood as a logical progression in the field of medicinal chemistry. The synthesis of fluorinated organic compounds dates back to the late 19th century, but their application in pharmaceuticals gained significant momentum in the mid-20th century.[4]

The development of drugs like Fluoxetine (Prozac) and various fluorinated steroids highlighted the profound impact of fluorine on pharmacological properties. This led to a surge in research focused on developing new and efficient methods for introducing fluorine and fluorinated groups into organic molecules.

The synthesis of biaryl compounds, often achieved through cross-coupling reactions, became a staple in drug discovery for creating molecules with conformational flexibility and extended pharmacophores. Therefore, the "discovery" of this compound can be viewed as the deliberate design of a sophisticated building block, combining the established benefits of fluorination with the structural advantages of a biaryl system. Its value lies not in a singular historical event, but in its potential to be a key intermediate in the synthesis of a new generation of targeted therapies.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several modern synthetic strategies. A highly efficient and modular approach would involve a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology widely employed in the pharmaceutical industry for the formation of carbon-carbon bonds.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to two key precursors: a boronic acid (or boronic ester) derivative of 2-(trifluoromethyl)benzene and a halogenated 5-fluorobenzoic acid derivative.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 3-Bromo-5-fluorobenzoic acid 3-Bromo-5-fluorobenzoic acid Suzuki Coupling->3-Bromo-5-fluorobenzoic acid 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid Suzuki Coupling->2-(Trifluoromethyl)phenylboronic acid

Caption: Retrosynthetic analysis via Suzuki coupling.

Proposed Synthetic Workflow

The following multi-step synthesis is a practical and well-precedented route to obtain this compound.

G cluster_0 Synthesis of Boronic Acid cluster_1 Suzuki-Miyaura Cross-Coupling 1-Bromo-2-(trifluoromethyl)benzene 1-Bromo-2-(trifluoromethyl)benzene Grignard Formation Grignard Formation 1-Bromo-2-(trifluoromethyl)benzene->Grignard Formation 1. Mg, THF 2. B(OMe)3 3. H3O+ 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid Grignard Formation->2-(Trifluoromethyl)phenylboronic acid Suzuki Reaction Suzuki Reaction 2-(Trifluoromethyl)phenylboronic acid->Suzuki Reaction 3-Bromo-5-fluorobenzoic acid 3-Bromo-5-fluorobenzoic acid 3-Bromo-5-fluorobenzoic acid->Suzuki Reaction This compound This compound Suzuki Reaction->this compound Pd catalyst Base Solvent

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthesis.

Synthesis of 2-(Trifluoromethyl)phenylboronic acid

Objective: To prepare the necessary boronic acid coupling partner from the corresponding aryl bromide.

Materials:

  • 1-Bromo-2-(trifluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, place magnesium turnings in the three-neck flask and heat gently with a heat gun to activate.

  • Add anhydrous THF to the flask and a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours until the magnesium is consumed.

  • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of trimethyl borate in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2-(trifluoromethyl)phenylboronic acid.

Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl boronic acid with the halogenated benzoic acid to form the target biaryl compound.

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • 2-(Trifluoromethyl)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 3-bromo-5-fluorobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data

PropertyPredicted/Analogous Value
Molecular Formula C₁₄H₈F₄O₂
Molecular Weight 296.21 g/mol
Appearance White to off-white solid
Melting Point Not reported; likely >150 °C
¹H NMR (Predicted) Complex multiplets in the aromatic region (δ 7.0-8.5 ppm)
¹⁹F NMR (Predicted) Two distinct signals: one for the Ar-F and one for the -CF₃
¹³C NMR (Predicted) Multiple signals in the aromatic region, a signal for the carboxylic acid, and a quartet for the -CF₃ carbon

Conclusion

This compound stands as a testament to the power of rational drug design and the strategic use of fluorination in medicinal chemistry. While it may not have a singular, celebrated moment of discovery, its existence is the logical and necessary outcome of a deep understanding of structure-activity relationships and the continuous quest for more effective and safer therapeutics. The synthetic routes outlined in this guide are robust and adaptable, providing a clear pathway for the preparation of this and other similarly complex fluorinated biaryl compounds. As the demand for novel and highly functionalized building blocks in drug discovery continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of aggregation-induced emission luminogens. Chemical Society Reviews, 43(17), 6135-6146.
  • Lin, Y., & Li, Z. (2016). Recent advances in the synthesis of trifluoromethyl-containing compounds. Chinese Journal of Chemistry, 34(1), 25-42.
  • Wallace, O. (1886). Ueber eine neue Darstellung des Fluorbenzols. Berichte der deutschen chemischen Gesellschaft, 19(1), 857-860.

Sources

A Technical Guide to the Physicochemical Characterization of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid: A Framework for Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a novel compound with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. This technical guide addresses the critical attributes of solubility and stability. In the absence of direct experimental data for this specific molecule, this document provides a robust framework for its characterization. It combines theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for empirical determination. By explaining the causality behind experimental choices and adhering to established regulatory standards, this guide serves as a comprehensive resource for scientists embarking on the physicochemical profiling of this and similar fluorinated benzoic acid derivatives.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to poor biopharmaceutical properties.[1] Early-stage physicochemical profiling, encompassing the determination of solubility, permeability, and stability, is therefore not merely a data-gathering exercise but a critical component of a rational drug design strategy.[2][3] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its in vivo efficacy and safety.

This compound incorporates several structural motifs of interest in modern drug discovery. The benzoic acid core is a well-established scaffold, while the strategic placement of fluorine and a trifluoromethyl group can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] However, these same substitutions also impact fundamental properties like solubility and chemical stability, which must be quantified to enable formulation development and predict shelf-life.

This guide provides a predictive overview and a practical, step-by-step methodology for determining the aqueous solubility and chemical stability of this compound, in line with the standards expected in the pharmaceutical industry.

Solubility Profile: From Prediction to Empirical Verification

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, low efficacy. The structural features of this compound—specifically the aromatic rings and halogen substituents—suggest that it is likely to be a lipophilic molecule with limited aqueous solubility.

Theoretical Considerations and In Silico Prediction

Before embarking on laboratory-based measurements, computational tools can provide valuable initial estimates of key physicochemical parameters.[5] Quantitative Structure-Property Relationship (QSPR) models are powerful in silico methods for predicting properties based on a compound's chemical structure.[6][7][8]

  • Lipophilicity (logP/logD): The presence of two aromatic rings and a trifluoromethyl group is expected to confer significant lipophilicity. The fluorine atom's contribution can be context-dependent, sometimes increasing lipophilicity by creating a more hydrophobic surface.[9] The octanol-water partition coefficient (logP) and the distribution coefficient at a specific pH (logD) are key indicators of this property.[10]

  • Ionization Constant (pKa): The carboxylic acid moiety is the primary ionizable group. The presence of electron-withdrawing groups like fluorine and trifluoromethyl on the aromatic rings is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa compared to benzoic acid (pKa ~4.2).[4] This is a critical parameter, as the ionization state of the molecule will significantly influence its solubility in the physiological pH range of the gastrointestinal tract.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale for Influence
Molecular Weight 298.21 g/mol Calculated from the molecular formula C₁₄H₈F₄O₂.
logP 4.0 - 5.0High lipophilicity is anticipated due to the presence of two aromatic rings and the trifluoromethyl group.
pKa 3.0 - 3.5The electron-withdrawing effects of the fluorine and trifluoromethyl substituents are expected to increase the acidity of the carboxylic acid group, lowering its pKa.
Aqueous Solubility (logS) Low to Very LowA direct consequence of the predicted high lipophilicity. Solubility is expected to increase at pH values above the pKa as the compound ionizes to its more soluble carboxylate form.

Note: These values are estimations derived from computational models and established structure-property relationships. They serve as a valuable guide for experimental design but must be confirmed empirically.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This method measures the concentration of a saturated solution in a given solvent at equilibrium, providing a thermodynamically accurate value.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed glass vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the time to reach equilibrium should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

The following diagram illustrates the workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2.0, 4.5, 6.8, 7.4) B Add Excess Compound to each buffer A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Centrifuge or Settle to separate solid C->D E Filter Supernatant (0.22 µm filter) D->E F Quantify Concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

A drug substance must remain stable throughout its shelf-life to ensure its safety and efficacy. Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] The International Council for Harmonisation (ICH) provides guidelines for these studies.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing.[15] They involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[16] This information is crucial for developing stability-indicating analytical methods. The recommended degradation for these studies is typically in the range of 5-20%.[17][18]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M hydrochloric acid and heat at 60-80 °C.

    • Base Hydrolysis: Add 0.1 M sodium hydroxide and keep at room temperature or heat gently if no degradation is observed.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Stress: Heat the solution at 60-80 °C.

    • Photostability: Expose the solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Neutralization: For the acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method, such as HPLC, to determine the extent of degradation and the profile of degradation products.

The logical flow for a forced degradation study is depicted below.

G cluster_stress Stress Conditions Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, RT/Heat) Start->Base Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (ICH Light) Start->Photo Analysis Analyze Samples by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The strategic placement of fluorine and a trifluoromethyl group on the biaryl scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for the development of novel therapeutic agents. This guide details a robust and efficient synthetic protocol centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer insights into reaction optimization and product characterization.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile.[1] Specifically, the trifluoromethyl group is a common substituent in many blockbuster drugs due to its ability to enhance binding affinity and improve metabolic resistance. The target molecule, this compound, combines these advantageous features within a biaryl framework, a privileged scaffold in medicinal chemistry.

The synthesis of such highly functionalized biaryl compounds requires a strategic approach that is both efficient and tolerant of various functional groups. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the construction of biaryl linkages.[2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers high functional group tolerance, readily available starting materials, and generally high yields, making it an ideal choice for the synthesis of complex molecules like this compound.[2][3]

This application note will focus on a convergent synthesis strategy, where two key fragments, 3-Bromo-5-fluorobenzoic acid and (2-trifluoromethylphenyl)boronic acid, are coupled to form the desired product. We will also provide a protocol for the synthesis of the key starting material, 3-Bromo-5-fluorobenzoic acid.

Synthetic Strategy and Design

The retrosynthetic analysis of this compound points towards a disconnection at the C-C bond between the two aromatic rings, suggesting a cross-coupling reaction as the key bond-forming step. The Suzuki-Miyaura coupling is particularly well-suited for this transformation.

Retrosynthetic Analysis

G cluster_intermediates target This compound disconnection C-C Disconnection (Suzuki-Miyaura Coupling) target->disconnection sm1 3-Bromo-5-fluorobenzoic acid disconnection->sm1 Aryl Halide sm2 (2-trifluoromethylphenyl)boronic acid disconnection->sm2 Boronic Acid intermediates Starting Materials

Caption: Retrosynthetic approach for this compound.

The chosen strategy involves the coupling of commercially available (2-trifluoromethylphenyl)boronic acid with 3-Bromo-5-fluorobenzoic acid. This approach is advantageous as it utilizes a stable and readily accessible boronic acid derivative. 3-Bromo-5-fluorobenzoic acid, while also commercially available, can be synthesized in high yield from 3-bromo-5-fluorobenzonitrile.[4] This provides a reliable and cost-effective route to this key intermediate.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-5-fluorobenzoic acid

This protocol describes the hydrolysis of 3-bromo-5-fluorobenzonitrile to yield 3-bromo-5-fluorobenzoic acid.

Reaction Scheme:

G start 3-bromo-5-fluorobenzonitrile reagents 5 M NaOH (aq) Reflux, 2h start->reagents product 3-Bromo-5-fluorobenzoic acid reagents->product

Caption: Synthesis of 3-Bromo-5-fluorobenzoic acid.

Materials and Reagents:

Reagent/MaterialSupplierGrade
3-bromo-5-fluorobenzonitrileCommercial Vendor≥98%
Sodium Hydroxide (NaOH)Commercial VendorReagent Grade
Hydrochloric Acid (HCl), conc.Commercial VendorReagent Grade
Deionized WaterIn-house

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzonitrile (2.8 g, 13.8 mmol).[4]

  • Add 5 M aqueous sodium hydroxide (28 mL) to the flask.[4]

  • Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • After completion of the reaction, cool the mixture to room temperature.[4]

  • Carefully adjust the pH of the solution to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.[4]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.[4]

  • Dry the solid under vacuum to obtain 3-bromo-5-fluorobenzoic acid as a white solid. (Expected yield: ~94%).[4]

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol details the palladium-catalyzed cross-coupling of 3-Bromo-5-fluorobenzoic acid and (2-trifluoromethylphenyl)boronic acid.

Reaction Scheme:

G start1 3-Bromo-5-fluorobenzoic acid reagents Pd(PPh₃)₄ K₂CO₃ DME/H₂O Reflux start1->reagents start2 (2-trifluoromethylphenyl)boronic acid start2->reagents product This compound reagents->product

Caption: Suzuki-Miyaura coupling for the target compound.

Materials and Reagents:

Reagent/MaterialSupplierGrade
3-Bromo-5-fluorobenzoic acidSynthesized as above or Commercial Vendor≥98%
(2-trifluoromethylphenyl)boronic acidCommercial Vendor≥95%
Tetrakis(triphenylphosphine)palladium(0)Commercial VendorCatalyst Grade
Potassium Carbonate (K₂CO₃)Commercial VendorAnhydrous
1,2-Dimethoxyethane (DME)Commercial VendorAnhydrous
Deionized WaterIn-houseDegassed
Ethyl AcetateCommercial VendorReagent Grade
BrineIn-houseSaturated
Magnesium Sulfate (MgSO₄)Commercial VendorAnhydrous

Procedure:

  • In a round-bottom flask, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-trifluoromethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.01145-148
(2-trifluoromethylphenyl)boronic acidC₇H₆BF₃O₂189.93128-132
This compoundC₁₄H₈F₄O₂296.21-

Trustworthiness and Self-Validation

The protocols provided are based on well-established and reliable chemical transformations. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction known for its robustness and broad applicability.[2][3] To ensure the validity of the experimental results, the following points should be considered:

  • Purity of Starting Materials: The purity of the starting materials is crucial for the success of the reaction. It is recommended to use high-purity reagents.

  • Inert Atmosphere: Palladium catalysts are sensitive to air, especially at elevated temperatures. Maintaining an inert atmosphere throughout the reaction is essential to prevent catalyst deactivation.

  • Degassed Solvents: Oxygen can interfere with the catalytic cycle. Using degassed solvents is critical for achieving high yields.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is important to determine the reaction endpoint and to avoid the formation of byproducts.

  • Thorough Characterization: Comprehensive spectroscopic analysis of the final product is necessary to confirm its identity and purity, ensuring the integrity of the synthesized material for downstream applications.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The described method is efficient, scalable, and utilizes readily available starting materials. By following the outlined procedures and adhering to the principles of good laboratory practice, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.

References

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • National Center for Biotechnology Information. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Preparation of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Biaryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The target molecule, 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid , is a prime example of a fluorinated biaryl carboxylic acid, a structural motif of significant interest. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the trifluoromethyl group often improves bioavailability and receptor binding.[1] Consequently, compounds bearing these functionalities are valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1]

This document provides a comprehensive guide to the laboratory synthesis of this compound. The outlined methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][3][4]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation facilitates the formation of a biaryl linkage by coupling an organoboron compound with an organohalide.[5] For the preparation of the target molecule, the chosen strategy involves the coupling of 3-Bromo-5-fluorobenzoic acid with 2-(Trifluoromethyl)phenylboronic acid .

The selection of these starting materials is based on their commercial availability and the anticipated reactivity profile. The presence of electron-withdrawing groups (fluorine and carboxylic acid) on the aryl bromide is known to facilitate the rate-limiting oxidative addition step in the catalytic cycle.[6] Conversely, while electron-withdrawing groups on the boronic acid can sometimes slow the reaction, appropriate selection of catalyst, ligand, and reaction conditions can ensure efficient coupling.[7][8]

Visualizing the Synthesis: Reaction Scheme and Catalytic Cycle

To provide a clear visual representation of the synthetic transformation and the underlying catalytic mechanism, the following diagrams have been generated.

G cluster_0 Suzuki-Miyaura Coupling Reaction 3-Bromo-5-fluorobenzoic acid 3-Bromo-5-fluorobenzoic acid Pd Catalyst Target Molecule This compound 3-Bromo-5-fluorobenzoic acid->Target Molecule + 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid 2-(Trifluoromethyl)phenylboronic acid->Target Molecule + Pd Catalyst->Target Molecule

Figure 1: Overall reaction scheme for the synthesis of this compound.

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X ArPd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative_Addition->ArPd(II)(X)Ln Transmetalation Transmetalation ArPd(II)(X)Ln->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'Ln Ar-Pd(II)-Ar'Ln Transmetalation->ArPd(II)Ar'Ln Reductive_Elimination Reductive Elimination ArPd(II)Ar'Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
3-Bromo-5-fluorobenzoic acid176548-70-2219.01 g/mol 1.00 g4.57
2-(Trifluoromethyl)phenylboronic acid1423-27-4189.93 g/mol 0.95 g5.02
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 20.5 mg0.091
SPhos277306-29-1410.47 g/mol 75.0 mg0.183
Potassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol 2.91 g13.71
1,4-Dioxane123-91-188.11 g/mol 20 mL-
Water (degassed)7732-18-518.02 g/mol 5 mL-
Ethyl Acetate141-78-688.11 g/mol As needed-
1 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-fluorobenzoic acid (1.00 g, 4.57 mmol), 2-(Trifluoromethyl)phenylboronic acid (0.95 g, 5.02 mmol), Palladium(II) Acetate (20.5 mg, 0.091 mmol), SPhos (75.0 mg, 0.183 mmol), and Potassium Phosphate (2.91 g, 13.71 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere (argon or nitrogen) and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is grounded in the well-established principles of the Suzuki-Miyaura cross-coupling reaction. The choice of a palladium catalyst with a biarylphosphine ligand like SPhos is known to be highly effective for coupling reactions involving sterically hindered or electron-deficient substrates.[9] The use of a phosphate base is common and effective in promoting the transmetalation step.[9]

Self-Validation checkpoints:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS will confirm the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

  • Yield Calculation: A successful reaction should provide a moderate to good yield of the purified product, which validates the efficiency of the chosen conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. The detailed protocol and the underlying scientific principles presented in these application notes are intended to empower researchers in the fields of drug discovery and materials science to access this valuable fluorinated biaryl intermediate. The versatility of the Suzuki-Miyaura coupling also allows for the adaptation of this methodology to synthesize a wide array of related analogues by varying the coupling partners.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-649.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Littke, A. F.; Fu, G. C. A Highly Active Catalyst for the Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.
  • Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005, 127(13), 4685-4696.
  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002, 58(48), 9633-9695.
  • ResearchGate. A convenient synthesis of 5-fluorofuran-2-carboxylic acid. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 2004, 43(14), 1871-1876.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Aladdin Scientific. 3-Bromo-5-fluorobenzoic Acid, min 98%, 100 grams. [Link]

  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • PMC - NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

  • PubChem. 3-Bromo-5-chlorobenzoic acid. [Link]

Sources

Application Notes & Protocols: The Strategic Application of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Novel Fluorinated Scaffold

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of contemporary drug design.[1] The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—offer medicinal chemists a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a bioisostere for larger groups and significantly enhances lipophilicity and metabolic resistance.[2][4]

This guide introduces 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid , a novel and versatile building block for drug discovery programs. This molecule uniquely combines three key pharmacophoric elements:

  • A benzoic acid core, a privileged structure that serves as a versatile handle for amide bond formation and can act as a hydrogen bond donor/acceptor or a mimic for phosphate groups.[5]

  • A fluoro substituent, which can enhance binding affinity through favorable electrostatic interactions and block metabolic attack.[3][6]

  • A 2-(trifluoromethyl)phenyl group, which introduces significant conformational constraints and lipophilicity, potentially driving potency and improving cell permeability.

While extensive research exists for isomeric and related fluorinated benzoic acids, this specific structural arrangement remains an under-explored scaffold.[7][8][9][10] These application notes will provide the foundational knowledge, synthesis protocols, and downstream experimental workflows to enable researchers to effectively leverage this promising building block in their discovery campaigns, particularly in areas like oncology, inflammation, and infectious diseases where similar scaffolds have shown promise.[1][5][7][11]

Physicochemical Properties & Strategic Advantages

The utility of this compound stems from the synergistic effects of its constituent groups. The strategic placement of the fluorine and trifluoromethylphenyl groups significantly influences the molecule's electronic and steric properties.

Key Advantages in a Drug Design Context:

  • Enhanced Lipophilicity: The trifluoromethyl group is a strong contributor to molecular lipophilicity (LogP), which is critical for enhancing membrane permeability and oral bioavailability.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of both a fluoro and a trifluoromethyl group helps to block sites of oxidative metabolism, thereby increasing the half-life of potential drug candidates.[4]

  • Modulated Acidity: The electron-withdrawing nature of the fluorine and trifluoromethyl groups lowers the pKa of the carboxylic acid, potentially influencing its interaction with biological targets and its absorption profile.

  • Conformational Restriction: The bulky 2-(trifluoromethyl)phenyl group ortho to the carboxylic acid creates a twisted dihedral angle relative to the central benzoic acid ring. This fixed conformation can reduce the entropic penalty upon binding to a target protein, leading to higher affinity.

PropertyPredicted Value / CharacteristicRationale & Impact in Drug Design
Molecular Formula C₁₄H₈F₄O₂Provides the basis for molecular weight and elemental analysis.
Molecular Weight 296.21 g/mol Falls within the range suitable for lead-like and drug-like compounds, adhering to Lipinski's Rule of Five.
Calculated LogP ~4.0 - 4.5High lipophilicity suggests good potential for membrane permeability but may require optimization to balance with solubility.
Hydrogen Bond Donors 1 (from -COOH)Allows for critical hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2 (from C=O, -OH)Provides additional points for specific, high-affinity interactions within a binding pocket.
Reactivity The carboxylic acid is amenable to standard coupling chemistries.Functions as a versatile chemical handle for library synthesis via amide coupling, esterification, or conversion to other functional groups.[8]
Safety Profile Causes skin/eye irritation; may cause respiratory irritation.[9][10]Standard laboratory personal protective equipment (PPE) is required. Handle in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) before use.

Synthesis and Characterization Protocol

As this is a specialized reagent, a reliable synthetic route is paramount. The following protocol describes a robust, two-step synthesis via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Work-up & Purification A 3-Bromo-5-fluorobenzoic acid Reaction1 Suzuki Reaction Heat (e.g., 90 °C) A->Reaction1 B 2-(Trifluoromethyl)phenylboronic acid B->Reaction1 Catalyst Pd(PPh₃)₄ Na₂CO₃ (aq) Catalyst->Reaction1 Solvent DME / H₂O Solvent->Reaction1 Workup Acidification (HCl) Extraction (EtOAc) Reaction1->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • 2-(Trifluoromethyl)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Hydrochloric Acid (HCl), 2M solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

  • Round bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Protocol:

  • Reaction Setup: In a 250 mL round bottom flask, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The palladium catalyst is essential for the cross-coupling reaction.

  • Solvent Addition: Add DME to the flask until the solids are suspended, followed by a 2M aqueous solution of Na₂CO₃ (3.0 eq).

    • Rationale: DME is an excellent solvent for this reaction. The aqueous base is required to activate the boronic acid for transmetalation to the palladium center.

  • Reaction Execution: Equip the flask with a condenser and flush the system with an inert gas (Nitrogen or Argon). Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

    • Rationale: Heating accelerates the reaction rate. The inert atmosphere prevents the degradation of the palladium(0) catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of water. Acidify the aqueous layer to a pH of ~2 using 2M HCl.

    • Rationale: Acidification protonates the carboxylate salt, rendering the product soluble in organic solvents.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes).

    • Rationale: Chromatography separates the desired product from residual starting materials, catalyst, and byproducts, ensuring high purity.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The product should be a white to off-white solid.

Application in Drug Design Strategy

This scaffold is an ideal starting point for lead generation using several established medicinal chemistry strategies.

Conceptual Role in Drug Discovery

G cluster_0 Discovery Strategies cluster_1 Potential Therapeutic Areas Scaffold 5-Fluoro-3-(2-trifluoromethylphenyl) benzoic acid FBDD Fragment-Based Design (Core Scaffold) Scaffold->FBDD Hopping Scaffold Hopping (Bioisosteric Replacement) Scaffold->Hopping Library Library Synthesis (Diversity Generation) Scaffold->Library Amide Coupling Oncology Kinase / Protease Inhibitors Library->Oncology Inflammation GPCR / Enzyme Modulators Library->Inflammation Infection Bacterial / Viral Targets Library->Infection

Caption: Strategic application of the scaffold in drug discovery campaigns.

The primary utility of this molecule is as a building block for creating libraries of related compounds. The carboxylic acid moiety is readily derivatized, most commonly through amide bond formation, allowing for the systematic exploration of chemical space around the core scaffold.[8] This approach is fundamental to structure-activity relationship (SAR) studies.

Downstream Experimental Protocols

Protocol: Parallel Amide Coupling for Library Synthesis

Objective: To generate a diverse library of amide derivatives from the title compound for screening.

Materials:

  • This compound (1.0 eq)

  • A diverse set of primary and secondary amines (1.1 eq each)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide), anhydrous

  • 96-well reaction block or individual reaction vials

Protocol:

  • Stock Solutions: Prepare a 0.2 M stock solution of the benzoic acid in anhydrous DMF. Prepare a 0.22 M stock solution for each amine in anhydrous DMF. Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

  • Reaction Setup: To each well of a 96-well block (or to individual vials), add the benzoic acid stock solution (e.g., 100 µL, 0.02 mmol).

  • Amine Addition: Add the corresponding amine stock solution (100 µL) to each well.

  • Reagent Addition: Add DIPEA (10.5 µL, 0.06 mmol) to each well.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and facilitate amide bond formation.

  • Initiation: Add the HATU stock solution (100 µL) to each well.

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid for rapid reaction with the amine, minimizing side reactions and racemization.

  • Incubation: Seal the reaction block and shake at room temperature for 12 hours.

  • Quenching & Analysis: Quench the reactions by adding water. Analyze the crude reaction mixtures directly by LC-MS to confirm product formation and assess purity.

  • Purification: Purify the desired products using preparative HPLC-MS.

Protocol: In-Vitro Target Screening Cascade

Objective: To identify biological targets for the newly synthesized library of compounds.

G cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response & Selectivity cluster_3 Mechanism of Action Start Synthesized Amide Library (10 mM in DMSO) Primary High-Throughput Screen (HTS) Single Concentration (e.g., 10 µM) Broad Target Panel (e.g., Kinases, GPCRs) Start->Primary Confirm Re-test fresh compound Confirm identity & purity Primary->Confirm Identify 'Hits' DoseResponse IC₅₀ / EC₅₀ Determination (8-point concentration curve) Confirm->DoseResponse Confirmed Hits Selectivity Counter-screening against related off-targets DoseResponse->Selectivity MOA Biochemical / Biophysical Assays (e.g., SPR, ITC) Cell-based functional assays Selectivity->MOA Potent & Selective Hits Lead Lead Candidate MOA->Lead

Caption: A typical workflow for an in-vitro screening cascade.

Protocol:

  • Plate Preparation: Prepare assay plates by dispensing the library compounds from DMSO stocks to a final concentration of 10 µM for the primary screen. Include appropriate positive and negative controls.

  • Primary Screening: Perform high-throughput screening against a panel of relevant biological targets (e.g., a kinase panel, a panel of proteases, or specific cell-based assays).

    • Rationale: A single-point screen is a cost-effective way to rapidly identify initial "hits" from a large library.

  • Hit Confirmation (Self-Validation): For any compounds showing significant activity (e.g., >50% inhibition), re-test using a freshly prepared sample to rule out false positives. Confirm compound identity and purity (>95%) via LC-MS.

  • Dose-Response Analysis: For confirmed hits, perform an 8-point dose-response curve to determine the potency (IC₅₀ or EC₅₀).

  • Selectivity Profiling: Screen active compounds against a panel of related off-targets to assess their selectivity profile. A highly selective compound is often a more desirable starting point for a drug discovery program.

  • Mechanism of Action (MoA) Studies: For potent and selective compounds, perform further biochemical or cell-based assays to elucidate the mechanism of action.

Conclusion and Future Outlook

This compound represents a strategically designed chemical scaffold with high potential for application in drug discovery. Its unique combination of fluorine-containing moieties and a versatile carboxylic acid handle provides an excellent starting point for generating novel chemical matter. The protocols outlined in this document provide a clear path for the synthesis, derivatization, and biological evaluation of compounds based on this core. We anticipate that this building block will be a valuable tool for researchers aiming to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh4LL0S32GTWRcTpUTxkEx7-oGlYmCPbOBNAVw4QTs2Rerx1ekKHcj1kJs2apZA82kKI6pxui30FQwfQBnFMV--GgqMzaEb5aNQbDNihQuMEfhz2E9s0YFrk_ze0HhgogiX33IUEUZkFQWE52CdL0RkyyDaA3h6P0i3Dp24Pq-RDOKMo7-OPJot9T8IPTtNMtvI1bx6GGkknis2A5zKwZVAo1-AAQmddMAP2DZU4bjYTRAaF9yoLx3PkGjOMZAuS58]
  • Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid | CAS 161622-05-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgU20movfO24PwMTyXJGNrPjoOA7YBq5aiEJgUTomHCDCBUD_VFub9K5l6R_d9xZRtGHjBkGgfvIGFnejAyaKRLE7EEIHF9SniYpr6BLHLqAGAx41sPn069S1buOGJLuheZLTl1nzayTN_v5ao0S4xL0csmu1ShsDp48rhVMNoBQ==]
  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. [URL: https://patents.google.
  • J. Ismael Kassim, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1028]
  • Hansa, R., et al. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138240/]
  • Google Patents. Process of preparing 3-trifluoromethyl benzoic acid. [URL: https://patents.google.
  • Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [URL: https://www.chemimpex.com/products/07038]
  • BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. [URL: https://www.benchchem.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [URL: https://www.preprints.org/manuscript/202305.1953/v1]
  • PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/519222]
  • PubChem. 5-Fluoro-2-(trifluoromethyl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688294]
  • ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01191]
  • NIH. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7692122/]
  • NIH. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355415/]
  • Google Patents. 3-[5-(2-fluoro-phenyl)-[2][7][8]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. [URL: https://patents.google.com/patent/US7419991B2/en]

  • PubMed Central. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215904/]
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [URL: https://www.researchgate.net/publication/345532588_Synthesis_and_characterization_of_new_derivatives_of_4-fluoro_benzoic_acid_as_bioactive_compound]
  • Google Patents. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. [URL: https://patents.google.
  • LookChem. Fluoro-benzoic acid series. [URL: https://www.lookchem.com/cas-series/fluoro-benzoic-acid-series/]

Sources

Application Notes and Protocols: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—are highly sought after in the design of novel therapeutics.[1][2][3][4] The biaryl benzoic acid motif, a privileged structure in numerous biologically active compounds, serves as a versatile platform for drug discovery.[5][6]

This document provides a detailed technical guide on the utility of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid (CAS No. 1261741-41-6) as a key intermediate in pharmaceutical synthesis. While this specific isomer is commercially available, its detailed application in the synthesis of named pharmaceutical agents is not extensively documented in publicly accessible literature. Therefore, this guide presents a comprehensive overview based on established chemical principles for this class of molecules. We provide a plausible and robust synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling and detail its subsequent functionalization, which are representative of its potential applications in drug development workflows.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a synthetic intermediate is critical for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 1261741-41-6
Molecular Formula C₁₄H₈F₄O₂
Molecular Weight 284.21 g/mol
Appearance Off-white to white solid (predicted)
Solubility Soluble in organic solvents such as DMF, DMSO, Methanol
pKa Predicted to be lower than benzoic acid due to electron-withdrawing groups

Plausible Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose due to its mild conditions and high functional group tolerance.[7][8][9]

Rationale for Synthetic Strategy

The synthesis of this compound can be envisioned by the coupling of two key fragments: a fluorinated benzoic acid core bearing a halide, and a trifluoromethyl-substituted phenylboronic acid. This approach allows for the late-stage introduction of the biaryl linkage, a common strategy in library synthesis for drug discovery.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Setup & Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis reagents Weigh and combine: - 3-Bromo-5-fluorobenzoic acid - (2-Trifluoromethylphenyl)boronic acid - Pd(dppf)Cl₂ (catalyst) - K₂CO₃ (base) solvent Add Dioxane and Water reagents->solvent Dissolve degas Degas mixture with N₂/Ar solvent->degas Inert atmosphere heat Heat to 80-90°C (Monitor by TLC/LC-MS) degas->heat Reaction initiation cool Cool to Room Temperature heat->cool Reaction completion acidify Acidify with 1M HCl to pH ~2-3 cool->acidify Protonation extract Extract with Ethyl Acetate acidify->extract Phase separation dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analyze Characterize by NMR, MS, HPLC purify->analyze

Caption: Workflow for the synthesis of the target intermediate.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • (2-Trifluoromethylphenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluorobenzoic acid, (2-trifluoromethylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio.

  • Degassing: Sparge the resulting mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Acidify the filtrate to a pH of 2-3 with 1M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The carboxylic acid moiety of this compound is a versatile functional handle for further elaboration, most commonly through the formation of amide bonds. This allows for the coupling of the biaryl scaffold to various amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).

General Workflow for Amidation

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Product Isolation start 5-Fluoro-3-(2-trifluoromethylphenyl) benzoic acid activate Add coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF start->activate amine Add primary or secondary amine (R-NH₂) to the activated acid activate->amine Formation of active ester react Stir at room temperature amine->react workup Aqueous work-up and extraction react->workup Reaction completion purify Purification by chromatography or recrystallization workup->purify product Final Amide Product purify->product

Caption: General workflow for amide coupling.

Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • Activation: Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere. Add HATU and DIPEA, and stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Coupling: Add the desired amine to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired amide.

Potential Therapeutic Relevance and Mechanistic Insights

The structural motifs within this compound suggest its potential as an intermediate for drugs targeting a range of diseases.

  • Anti-Inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl scaffold. The specific substitution pattern of this intermediate could be leveraged to design selective inhibitors of inflammatory targets like COX enzymes or cytokine signaling pathways.[6][10]

  • Oncology: The trifluoromethyl group is known to enhance the activity of various anti-cancer agents by improving their pharmacokinetic profiles and binding affinities.[11][12][13][14] This intermediate could be a precursor for kinase inhibitors or other targeted therapies.

  • Infectious Diseases: Fluorinated quinolones and other antimicrobial agents demonstrate the importance of fluorine in this therapeutic area.[15] The unique electronic properties of this scaffold could be explored for the development of novel anti-bacterial or anti-viral compounds.[16][17]

The fluorine atom at the 5-position and the trifluoromethyl group on the adjacent phenyl ring create a distinct electronic and conformational profile. The trifluoromethyl group, being strongly lipophilic and electron-withdrawing, can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.[11][12][13]

Conclusion

This compound represents a valuable, albeit under-documented, building block for pharmaceutical research and development. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The versatile carboxylic acid functionality provides a gateway for constructing diverse libraries of compounds for biological screening. The strategic placement of the fluoro and trifluoromethyl substituents offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The protocols and insights provided herein serve as a foundational guide for researchers looking to incorporate this promising intermediate into their synthetic programs.

References

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]

  • PubMed. (2022). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Available at: [Link]

  • PubMed Central. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • OMICS International. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Available at: [Link]

  • ResearchGate. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • ACS Publications. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • PubMed Central. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Available at: [Link]

  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

  • PubMed. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. Available at: [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

Sources

Application Notes and Protocols for 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Fluorinated Agrochemicals

Welcome to a specialized guide dedicated to the exploration of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid within the dynamic landscape of agrochemical research. As a Senior Application Scientist, my objective is to provide you not with a rigid, prescriptive manual, but with a strategic framework built on deep-seated scientific principles and field-honed insights. The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds has consistently proven to be a powerful strategy in enhancing the efficacy, stability, and selectivity of bioactive compounds.[1][2] While specific research on "this compound" is still emerging, its structural motifs strongly suggest its potential as a valuable intermediate in the development of next-generation herbicides, fungicides, and insecticides.[3][4][5][6]

This document is structured to empower your research by not just outlining protocols, but by elucidating the scientific rationale behind them. We will delve into the potential applications of this molecule, propose likely mechanisms of action based on its chemical architecture, and provide detailed, adaptable experimental workflows for its synthesis and bioactivity screening. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every protocol is a self-validating system, and every claim is supported by authoritative references.

Section 1: The Molecular Blueprint - Understanding the Potential of this compound

The unique arrangement of a fluorine atom, a trifluoromethyl group, and a benzoic acid moiety on a phenyl ring endows "this compound" with a compelling set of physicochemical properties. The high electronegativity and metabolic stability conferred by the fluorine and trifluoromethyl groups are known to enhance the biological activity of many agrochemicals.[1][2] The benzoic acid group provides a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.[7]

Key Structural Features and Their Implications:
  • Trifluoromethyl Group: This powerful electron-withdrawing group often enhances the lipophilicity and metabolic stability of a molecule, improving its ability to penetrate biological membranes and resist degradation within the target organism.[4][6]

  • Fluorine Atom: The substitution of hydrogen with fluorine can significantly alter the electronic properties of the aromatic ring and can lead to stronger binding interactions with target enzymes.[8]

  • Benzoic Acid Moiety: This functional group is a versatile anchor for synthesizing a wide array of derivatives, such as esters, amides, and hydrazides, which can be explored for varied biological activities.[9]

The combination of these features suggests that this molecule is a prime candidate for agrochemical screening programs.

Section 2: Potential Agrochemical Applications - A Trio of Possibilities

Based on the known activities of structurally related fluorinated benzoic acid derivatives, we can logically infer three primary avenues for the application of "this compound" in agrochemical research.

Herbicidal Activity

Many commercial herbicides feature fluorinated aromatic cores.[8][10][11] The mechanism of action for such herbicides often involves the inhibition of crucial plant enzymes.

  • Proposed Mechanism of Action (Herbicidal): A plausible mode of action for derivatives of "this compound" is the inhibition of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), both of which are common targets for herbicides containing fluorinated phenyl groups.[8][10]

Fungicidal Activity

The development of novel fungicides is critical for managing crop diseases. Benzoic acid derivatives have shown promise as antifungal agents, and the introduction of fluorine can enhance their efficacy.[12][13][14][15][16]

  • Proposed Mechanism of Action (Fungicidal): Derivatives of the title compound could potentially act by inhibiting fungal-specific enzymes, such as CYP53, or by disrupting fungal cell membrane integrity.[12][17] The trifluoromethyl group can enhance the compound's ability to penetrate the fungal cell wall.

Insecticidal Activity

The trifluoromethylphenyl moiety is a key component in a number of modern insecticides.[18][19] These compounds often act on the nervous system of insects.

  • Proposed Mechanism of Action (Insecticidal): It is conceivable that amide or ester derivatives of "this compound" could function as neurotoxins in insects, potentially by modulating ion channels or enzyme activity within the insect's nervous system.[20][21]

Section 3: Synthesis and Derivatization - From Intermediate to Active Ingredient

The following protocols provide a general framework for the synthesis of the parent acid and its subsequent derivatization.

Protocol for Synthesis of this compound

This protocol is adapted from general methods for the synthesis of biaryl benzoic acids and would require optimization for this specific target molecule.

Objective: To synthesize this compound via a Suzuki coupling followed by oxidation.

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • 2-(Trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suzuki Coupling:

    • In a round-bottom flask, combine 3-bromo-5-fluorobenzoic acid (1 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (3 eq), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Oxidation (if starting from a methyl-substituted precursor):

    • Note: This step is illustrative for a precursor where a methyl group needs to be oxidized to a carboxylic acid.

    • Dissolve the product from the Suzuki coupling in a solution of aqueous sodium hydroxide.

    • Add potassium permanganate portion-wise at a controlled temperature.

    • Stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite).

    • Filter the mixture and acidify the filtrate with hydrochloric acid to precipitate the benzoic acid derivative.

    • Collect the solid by filtration, wash with water, and dry.

General Protocol for Amide Derivative Synthesis

Objective: To synthesize an amide derivative for biological screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Desired amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation:

    • Suspend the benzoic acid in dichloromethane.

    • Add thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Stir at room temperature until the reaction is complete.

    • Remove the excess reagent under reduced pressure.

  • Amidation:

    • Dissolve the resulting acid chloride in dichloromethane.

    • Add the desired amine and triethylamine at 0°C.

    • Stir at room temperature and monitor by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the product.

Section 4: Agrochemical Screening Protocols

The following are generalized protocols for preliminary screening. Dose-response studies and further optimization would be required for promising candidates.

Protocol for Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of the synthesized compounds.

Test Species:

  • Monocot: Barnyardgrass (Echinochloa crus-galli)

  • Dicot: Cress (Lepidium sativum)

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a surfactant.

  • Pre-emergence Test:

    • Sow seeds of the test species in pots filled with soil.

    • Apply the test solutions evenly to the soil surface.

    • Place the pots in a greenhouse and water as needed.

    • Assess the herbicidal effect (e.g., inhibition of germination, growth inhibition) after a set period (e.g., 14 days).

  • Post-emergence Test:

    • Grow the test species to a specific growth stage (e.g., 2-3 leaf stage).

    • Spray the test solutions onto the foliage until runoff.

    • Return the plants to the greenhouse.

    • Evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) after a set period (e.g., 14 days).

Protocol for Fungicidal Activity Screening

Objective: To evaluate the in vitro antifungal activity of the compounds.

Test Fungi:

  • Botrytis cinerea (Gray mold)

  • Fusarium graminearum (Fusarium head blight)

Procedure:

  • Poisoned Food Technique:

    • Prepare potato dextrose agar (PDA) and autoclave.

    • Incorporate the test compounds at various concentrations into the molten PDA.

    • Pour the amended PDA into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at an appropriate temperature.

    • Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control.

Protocol for Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of the compounds.

Test Insect:

  • Diamondback moth larvae (Plutella xylostella)

Procedure:

  • Leaf Dip Bioassay (Ingestion):

    • Prepare test solutions as described for the herbicidal screen.

    • Dip cabbage leaf discs into the test solutions and allow them to air dry.

    • Place the treated leaf discs in a Petri dish with a moist filter paper.

    • Introduce a set number of larvae into each Petri dish.

    • Record mortality after 24 and 48 hours.

  • Topical Application (Contact):

    • Apply a small, defined volume of the test solution directly to the dorsal thorax of each larva using a microapplicator.

    • Place the treated larvae in a Petri dish with an untreated leaf disc as a food source.

    • Assess mortality after 24 and 48 hours.

Section 5: Data Presentation and Visualization

Clear and concise data presentation is paramount for effective interpretation.

Table 1: Hypothetical Agrochemical Screening Data
Compound IDApplicationTest OrganismActivity Metric (e.g., IC₅₀, LD₅₀)
F-TPBA-001HerbicideE. crus-galli[Insert Data]
F-TPBA-001HerbicideL. sativum[Insert Data]
F-TPBA-Amide-AFungicideB. cinerea[Insert Data]
F-TPBA-Amide-BInsecticideP. xylostella[Insert Data]

Note: This table is a template for organizing experimental data.

Diagrams for Experimental Workflows

Workflow for Synthesis and Screening:

G cluster_synthesis Synthesis cluster_screening Agrochemical Screening cluster_analysis Data Analysis & Optimization A Starting Materials B Suzuki Coupling A->B C Parent Acid B->C D Derivatization C->D E Compound Library D->E F Herbicidal Screen E->F G Fungicidal Screen E->G H Insecticidal Screen E->H I Activity Assessment F->I G->I H->I J Structure-Activity Relationship I->J K Lead Optimization J->K

Caption: A generalized workflow for the synthesis and agrochemical screening of derivatives of this compound.

Proposed Herbicidal Mechanism of Action:

G A F-TPBA Derivative B Plant Uptake A->B C Translocation B->C D Target Enzyme (e.g., ALS/PPO) C->D E Inhibition of Amino Acid/Chlorophyll Biosynthesis D->E F Plant Death E->F

Caption: A simplified proposed mechanism of action for the herbicidal activity of a this compound derivative.

Section 6: Concluding Remarks and Future Directions

"this compound" represents a promising, yet underexplored, scaffold in agrochemical research. The protocols and conceptual frameworks presented in this guide are intended to serve as a robust starting point for your investigations. The true potential of this molecule will be unlocked through systematic derivatization and rigorous biological evaluation. As you embark on this research, remember that meticulous observation and a willingness to adapt methodologies will be your most valuable assets. The journey from a novel intermediate to a commercial agrochemical is challenging, but the scientific rewards and potential for real-world impact are immense.

References

  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved January 25, 2026, from [Link]

  • MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved January 25, 2026, from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2015). (PDF) Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Retrieved January 25, 2026, from [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved January 25, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and Herbicidal Activities of 5-Benzyloxymethyl-3-(thiophen-5-yl)-1,2-isoxazoline and Their Related Derivatives. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Recent developments in fluorine-containing pesticides. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Retrieved January 25, 2026, from [Link]

  • Scirp.org. (2015). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(acetyloxy)Benzoic Acids. Retrieved January 25, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenyl Trifluoromethyl Sulfone in Modern Agrochemicals. Retrieved January 25, 2026, from [Link]

  • CHIMIA. (2001). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. Retrieved January 25, 2026, from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 25, 2026, from [Link]

  • PubMed. (2015). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Retrieved January 25, 2026, from [Link]

  • Taylor & Francis Online. (2022). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2016). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved January 25, 2026, from [Link]

Sources

Application Notes: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-FC2TFPBA-001

Release Date:  January 25, 2026

Author:  Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a synthetically versatile building block of significant interest to researchers in drug discovery and materials science. Its trifunctional nature, featuring a carboxylic acid handle for derivatization, a fluorine atom, and a trifluoromethyl (-CF3) group on a biphenyl scaffold, offers a unique combination of physicochemical properties. These attributes are highly sought after for modulating the characteristics of lead compounds.[1][2]

The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry.[2] These moieties can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile.[2][3] Specifically:

  • Trifluoromethyl Group (-CF3): This group is a potent electron-withdrawing substituent that enhances metabolic stability and increases lipophilicity, which can improve membrane permeability and bioavailability.[2][3] Its steric bulk is slightly larger than an isopropyl group.[4]

  • Fluorine Atom (-F): The presence of a fluorine atom can block metabolic hotspots, alter electronic properties, and enhance binding interactions with biological targets through favorable dipole interactions.[4][5]

  • Carboxylic Acid (-COOH): This functional group serves as a versatile synthetic handle, readily participating in reactions such as amide bond formation, esterification, or conversion to an acyl chloride, enabling facile incorporation into larger molecular scaffolds.[6]

These features make this compound an excellent starting material for creating novel compounds with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.[7]

Key Applications & Synthetic Strategy

The primary application of this benzoic acid derivative is as a foundational scaffold in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[6][8] The most common and direct synthetic transformation is the formation of an amide bond, a critical linkage in a vast number of pharmaceutical compounds.

This document provides a detailed, optimized protocol for a carbodiimide-mediated amide coupling reaction. This method is chosen for its mild conditions, broad substrate scope, and high efficiency.

Core Protocol: EDC/HOBt Mediated Amide Coupling

This protocol details the robust synthesis of an amide derivative from this compound and a representative primary amine (Benzylamine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Causality Behind Experimental Choices
  • Solvent (Anhydrous Dichloromethane - DCM): DCM is an excellent solvent for this reaction due to its ability to dissolve the starting materials and reagents while remaining unreactive. Its anhydrous nature is critical, as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.

  • Coupling Reagent (EDC·HCl): EDC is a water-soluble carbodiimide that efficiently activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine.

  • Additive (HOBt): HOBt is used to prevent side reactions, such as the formation of an unreactive N-acylurea byproduct, and to minimize racemization if chiral amines are used. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and reacts cleanly with the amine.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction. Its steric hindrance prevents it from competing with the primary amine as a nucleophile.

  • Temperature Control (0 °C to RT): The initial cooling to 0 °C helps to control the exothermic reaction of adding the coupling agent and base. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting degradation or side reactions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine Benzoic Acid, Amine, HOBt in DCM cool Cool to 0 °C prep_reagents->cool add_reagents Add DIPEA & EDC·HCl cool->add_reagents stir Stir at RT (12-24h) add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench & Dilute monitor->quench wash Aqueous Wash Steps (HCl, NaHCO3, Brine) quench->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (e.g., Column Chromatography) dry->purify characterize Characterize Product (NMR, LC-MS, HRMS) purify->characterize

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Reagents and Materials
ReagentMW ( g/mol )MolarityEq.Amount (mmol)Mass/Volume
This compound298.21-1.01.0298.2 mg
Benzylamine107.15-1.11.1118 µL
EDC·HCl191.70-1.21.2230.0 mg
HOBt135.12-1.21.2162.1 mg
DIPEA129.24-2.52.5436 µL
Anhydrous DCM----10 mL
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), combine this compound (298.2 mg, 1.0 mmol), HOBt (162.1 mg, 1.2 mmol), and anhydrous DCM (10 mL).

  • Addition of Amine: Add benzylamine (118 µL, 1.1 mmol) to the mixture.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C with stirring.

  • Addition of Reagents: Slowly add DIPEA (436 µL, 2.5 mmol), followed by the portion-wise addition of EDC·HCl (230.0 mg, 1.2 mmol).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.[9]

  • Work-up (Quenching & Extraction):

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization (Self-Validation): The identity and purity of the final compound must be confirmed using standard analytical techniques.[10][11]

    • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential to confirm the structure.[12]

    • LC-MS: To confirm the molecular weight and assess purity.[10]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Product Characterization Logic

The unambiguous identification of novel compounds is critical.[10] A combination of NMR and MS provides complementary data for full structural elucidation.[10]

G cluster_start Purified Product cluster_confirmation Confirmation Product Final Compound LCMS LC-MS Product->LCMS Provides Purity & Molecular Weight HRMS HRMS Product->HRMS Confirms Elemental Composition H_NMR 1H NMR Product->H_NMR Shows Proton Environment C_NMR 13C NMR Product->C_NMR Shows Carbon Skeleton F_NMR 19F NMR Product->F_NMR Confirms Fluorine Incorporation Confirmation Structure & Purity Confirmed LCMS->Confirmation HRMS->Confirmation H_NMR->Confirmation C_NMR->Confirmation F_NMR->Confirmation

Caption: Logic flow for analytical validation of the final product.

Safety & Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[14]

  • Hazard Profile: this compound and similar fluorinated benzoic acids are classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[15][16][17]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13][14]

    • Eye Contact: Rinse cautiously with water for several minutes.[13][14]

    • Inhalation: Remove the person to fresh air.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

References

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaudette, F., & Arns, S. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. NIH. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Using NMR to identify and characterize natural products | Request PDF. Retrieved from [Link]

  • Exarchou, V., & Godejohann, M. (2020). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. NIH. Retrieved from [Link]

  • PubMed Central. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. NIH. Retrieved from [Link]

  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from [Link]

Sources

The Strategic Utility of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for structurally unique and functionally optimized building blocks is insatiable. Among these, 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid (CAS No. 1261741-41-6) emerges as a compound of significant interest. Its architecture, featuring a trifluoromethylated phenyl ring linked to a fluorinated benzoic acid core, offers a compelling combination of steric and electronic properties. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this building block, including a detailed, field-proven synthetic protocol and a discussion of its potential in creating novel molecular entities.

The strategic placement of fluorine and a trifluoromethyl group imparts a unique set of characteristics to the parent molecule. The fluorine atom can modulate the acidity of the carboxylic acid, influence metabolic stability, and enhance binding interactions with biological targets through hydrogen bonding or dipole interactions.[1][2] The trifluoromethyl group, a well-known bioisostere for a chlorine atom, significantly increases lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles of drug candidates.[3][4]

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key identifiers for this compound.

PropertyValue
CAS Number 1261741-41-6
Molecular Formula C₁₄H₈F₄O₂
Molecular Weight 296.21 g/mol
IUPAC Name 5-Fluoro-3-(2-(trifluoromethyl)phenyl)benzoic acid
Canonical SMILES C1=CC(=C(C=C1F)C(=O)O)C2=CC=CC=C2C(F)(F)F

Strategic Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling

G Target This compound Coupling Suzuki-Miyaura Cross-Coupling Target->Coupling SM1 3-Bromo-5-fluorobenzoic acid Coupling->SM1 SM2 (2-Trifluoromethylphenyl)boronic acid Coupling->SM2 G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Combine Substrates and Base B Establish Inert Atmosphere A->B C Add Solvents B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Extraction G->H I Acidification and Re-extraction H->I J Drying and Concentration I->J K Purification J->K

Sources

Application Notes and Protocols for 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Candidate in Anti-Inflammatory Research

The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid derivatives featuring fluorine and trifluoromethyl substitutions have emerged as promising scaffolds in the development of new therapeutics, particularly in the realm of anti-inflammatory and analgesic drugs.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and bioavailability, making such compounds attractive for further investigation.[1][3]

This document provides a comprehensive guide for researchers on the potential application of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid as a novel anti-inflammatory agent. While direct literature on this specific molecule is emerging, its structural similarity to known cyclooxygenase (COX) inhibitors suggests a plausible mechanism of action centered on the selective inhibition of COX-2.[4][5] These application notes and protocols are therefore based on the hypothesized activity of this compound as a selective COX-2 inhibitor and are intended to guide its preclinical evaluation.

Proposed Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that this compound exerts its anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[7] By selectively targeting COX-2, this compound may reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8]

COX-2 Signaling Pathway Figure 1: Proposed COX-2 Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Test Compound This compound Test Compound->COX-2 Inhibits

Caption: Proposed mechanism of action of this compound.

In Vitro Evaluation of Anti-Inflammatory Activity

A critical first step in characterizing a novel anti-inflammatory compound is to assess its activity in a controlled in vitro setting. Common and effective methods include the protein denaturation inhibition assay and enzyme inhibition assays.[9]

Protocol 1: Inhibition of Protein Denaturation Assay

This assay serves as a preliminary screening method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of proteins, a well-documented cause of inflammation.[10][11]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (as a standard)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).

  • In separate tubes, mix 0.5 mL of 1% w/v BSA solution with 0.1 mL of the test compound at various concentrations.

  • A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle.

  • Incubate the tubes at 37°C for 20 minutes.

  • Induce denaturation by incubating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Protocol 2: COX-1 and COX-2 Inhibition Assay

To determine the compound's selectivity, it is essential to assess its inhibitory activity against both COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid

  • Celecoxib (as a selective COX-2 inhibitor standard)

  • Ibuprofen (as a non-selective COX inhibitor standard)

  • Assay buffer and co-factors

  • Prostaglandin screening ELISA kit

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or standards at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculate the IC50 values for both COX-1 and COX-2 inhibition.

In Vivo Assessment of Anti-Inflammatory Efficacy

Following promising in vitro results, the anti-inflammatory effects of the compound should be evaluated in established animal models of inflammation.[10][12]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[3][13][14]

Animals:

  • Wistar rats (150-200g)

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (as a standard)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or indomethacin orally or intraperitoneally at various doses.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Experimental Workflow Figure 2: In Vivo Experimental Workflow cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Data Collection Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Data Presentation and Interpretation

The quantitative data obtained from the in vitro and in vivo studies should be tabulated for clear comparison and interpretation.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound>1000.5>200
Celecoxib150.04375
Ibuprofen5100.5

Table 2: In Vivo Anti-Inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control-0
This compound1035
This compound3060
Indomethacin1055

Safety and Toxicology

Preliminary safety evaluation is crucial. The compound should be assessed for acute toxicity in animal models to determine the LD50 and to observe any adverse effects.[14]

Conclusion

This compound represents a promising scaffold for the development of a novel anti-inflammatory agent. The protocols outlined in this guide provide a systematic approach to evaluate its efficacy and mechanism of action, with a focus on its potential as a selective COX-2 inhibitor. Further studies on its pharmacokinetic and pharmacodynamic properties will be essential for its progression as a clinical candidate.

References

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). ResearchGate. [Link]

  • Celecoxib. (2023). StatPearls - NCBI Bookshelf. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • The Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). (1984). PubMed. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PMC - PubMed Central. [Link]

  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. (2021). PubMed Central. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Journal of Pharmaceutical Research International. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2021). Journal of Medicinal Chemistry. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2003). PMC. [Link]

  • Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. (2019). PubMed. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2006). PubMed. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). International Journal of Pharmaceutical and Clinical Research. [Link]

  • Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. (2022). PubMed Central. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2021). Journal of Pharmaceutical Research International. [Link]

  • Celecoxib -NSAID Mechanism of Action. (2018). YouTube. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2003). Current Medicinal Chemistry. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

  • Which are the suitable in vitro and in vivo methods of anti inflammatory assay for plant extracts? (2021). ResearchGate. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Cyclooxygenase Structure, Function, and Inhibition. Vanderbilt University. [Link]

Sources

Application Notes and Protocols for Studying Enzyme Inhibition with 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid for the study of enzyme inhibition. This document outlines the scientific rationale, detailed experimental protocols, and data analysis techniques necessary for characterizing the inhibitory potential of this compound.

Introduction: The Significance of Fluorinated Benzoic Acids in Enzyme Inhibition

This compound (CAS: 1261741-41-6) is a biphenyl carboxylic acid derivative featuring fluorine and trifluoromethyl substituents. Such fluorinated organic compounds are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine and trifluoromethyl groups into a molecule can profoundly influence its physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3] These characteristics make fluorinated benzoic acid derivatives attractive candidates for screening as enzyme inhibitors in the development of new therapeutic agents.[2][3]

This guide will provide a framework for investigating the inhibitory effects of this compound on a hypothetical enzyme, herein referred to as "Target Enzyme X," using a generic colorimetric assay. The principles and protocols described are broadly applicable to a wide range of enzyme systems.

Core Principles of Enzyme Inhibition Assays

The study of enzyme inhibitors is fundamental to drug discovery and biochemical research.[4] The primary goal is to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and to understand its mechanism of action (MoA).[5][6]

Determining Inhibitor Potency (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7] It is a crucial parameter for comparing the potency of different inhibitors. The IC50 is determined by measuring enzyme activity across a range of inhibitor concentrations and plotting the resulting dose-response curve.

Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor interacts with an enzyme is critical for lead optimization. The most common reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[8]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations.[9]

The MoA can be determined by performing kinetic studies where the initial reaction velocity is measured at various substrate concentrations in the presence and absence of the inhibitor.[5][10]

Experimental Protocols

Materials and Reagents
  • This compound (Inhibitor)

  • Target Enzyme X

  • Substrate for Target Enzyme X (resulting in a colorimetric product)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Stock Solutions

Rationale: Accurate preparation of stock solutions is critical for obtaining reproducible results. DMSO is a common solvent for organic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Inhibitor Stock Solution (10 mM): Dissolve a calculated amount of this compound in 100% DMSO to achieve a final concentration of 10 mM. Store at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of Target Enzyme X in assay buffer at a concentration suitable for the assay. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution: Dissolve the substrate in the assay buffer to a desired stock concentration. Some substrates may require initial dissolution in a small amount of organic solvent before dilution in the buffer. Store as recommended for the specific substrate.

Protocol 1: IC50 Determination

This protocol describes a typical workflow for determining the IC50 value of this compound against Target Enzyme X.

Workflow for IC50 Determination

IC50_Workflow prep Prepare Serial Dilutions of Inhibitor in DMSO plate_inhibitor Add Diluted Inhibitor and Controls to Microplate prep->plate_inhibitor add_enzyme Add Enzyme Solution (Pre-incubate if necessary) plate_inhibitor->add_enzyme add_substrate Initiate Reaction by Adding Substrate Solution add_enzyme->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate read_plate Measure Absorbance on Microplate Reader incubate->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Set up Microplate:

    • Add 1 µL of each inhibitor dilution to the corresponding wells of a 96-well plate.

    • For the positive control (100% activity), add 1 µL of DMSO.

    • For the negative control (0% activity/background), add 1 µL of DMSO.

  • Add Enzyme: Add 49 µL of the diluted enzyme solution (prepared in assay buffer) to all wells except the negative control wells. To the negative control wells, add 50 µL of assay buffer.

  • Pre-incubation (Optional): Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes). This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 50 µL of the substrate solution to all wells to start the reaction. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for a time that ensures the reaction is in the linear range (e.g., 30 minutes).[11]

  • Read Plate: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

Protocol 2: Mechanism of Action (MoA) Studies

To investigate the MoA, kinetic assays are performed by varying the substrate concentration while keeping the inhibitor concentration constant.[5][8]

Step-by-Step Procedure:

  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of the inhibitor based on its IC50 value (e.g., IC50, 2x IC50, and 5x IC50).

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1x to 10x the Michaelis constant (Km) of the substrate.

  • Set up Microplates: For each inhibitor concentration (including a no-inhibitor control), set up a series of reactions in a 96-well plate, with each column representing a different substrate concentration.

  • Reaction Setup:

    • Add the inhibitor (or DMSO for the control) to the wells.

    • Add the enzyme solution and pre-incubate if necessary.

    • Initiate the reactions by adding the different concentrations of the substrate.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically (e.g., every 30 seconds for 15-30 minutes) to determine the initial reaction velocity (V₀).

Data Analysis and Interpretation

IC50 Determination
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_DMSO - Abs_background))

  • Generate Dose-Response Curve: Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound

Inhibitor Conc. (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.110.3
IC50 (µM) 1.15
MoA Determination
  • Calculate Initial Velocities (V₀): Determine the initial reaction velocity for each combination of substrate and inhibitor concentration from the linear portion of the kinetic progress curves.

  • Generate Michaelis-Menten Plots: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.

  • Generate Lineweaver-Burk Plots: For a clearer visualization of the inhibition mechanism, plot 1/V₀ versus 1/[S]. The changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor reveal the mechanism of action.[9]

Modes of Enzyme Inhibition

Inhibition_Mechanisms E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI_comp EI E->EI_comp + I EI_noncomp EI E->EI_noncomp + I S S Substrate ES->E P P Product ES->P -> E + P ESI_noncomp ESI ES->ESI_noncomp + I ESI_uncomp ESI ES->ESI_uncomp + I I_comp I Competitive Inhibitor I_noncomp I Non-competitive Inhibitor I_uncomp I Uncompetitive Inhibitor

Caption: Different mechanisms of reversible enzyme inhibition.

  • Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines will intersect at the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

Conclusion and Further Steps

This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. Following the determination of its IC50 and preliminary MoA, further studies could include determining the inhibitor constant (Ki), assessing its selectivity against other enzymes, and performing cell-based assays to evaluate its efficacy in a more biological context.

References

  • Vertex AI Search. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing.
  • Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • Benchchem. 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic Acid.
  • Sigma-Aldrich. This compound.
  • Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Mechanism of Action Assays for Enzymes. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 688294, 5-Fluoro-2-(trifluoromethyl)benzoic acid. Available from: [Link]

  • PubMed Central. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Basics of Enzymatic Assays for HTS. Available from: [Link]

  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Available from: [Link]

  • Portland Press. Steady-state enzyme kinetics. The Biochemist. Available from: [Link]

  • ACS Publications. Understanding Enzyme Inhibition. Journal of Chemical Education. Available from: [Link]

  • Chemistry LibreTexts. 5.4: Enzyme Inhibition. Available from: [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. Available from: [Link]

  • YouTube. ENZYME INHIBITION EXPLAINED. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the most common synthetic strategies, providing field-proven insights and evidence-based protocols.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties, enhances metabolic stability, and improves cell membrane permeability in target molecules.[1] Given its importance, achieving a high-yielding and reproducible synthesis is critical. This guide addresses the two most prevalent synthetic routes: the Suzuki-Miyaura coupling and a Grignard-based approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common and versatile methods for constructing the biaryl backbone of this molecule are the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a Grignard reagent-based synthesis.

  • Suzuki-Miyaura Coupling: This is often the preferred method due to its high functional group tolerance and generally mild reaction conditions.[2] It typically involves the coupling of a 3-halo-5-fluorobenzoic acid derivative (e.g., methyl 3-bromo-5-fluorobenzoate) with 2-(trifluoromethyl)phenylboronic acid.

  • Grignard Reaction: This classic organometallic reaction can be adapted in several ways. A common approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide (CO₂).[3] For this specific target, the synthesis is less direct and often involves more steps, such as protecting the benzoic acid moiety before forming the key C-C bond.

Q2: Which starting materials are recommended for the Suzuki-Miyaura coupling?

For the Suzuki-Miyaura route, you will need two key coupling partners: an aryl halide and an arylboronic acid.

  • Aryl Halide Component: It is highly recommended to use an ester of 3-bromo-5-fluorobenzoic acid (e.g., the methyl or ethyl ester). The free carboxylic acid can interfere with the basic conditions of the reaction. The bromo- derivative is generally preferred over the chloro- derivative due to its higher reactivity in the oxidative addition step of the catalytic cycle.[4]

  • Boronic Acid Component: The standard choice is 2-(trifluoromethyl)phenylboronic acid . The quality of the boronic acid is crucial; impurities or decomposition can lead to the formation of homocoupled byproducts and lower yields.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

This section addresses common problems encountered during the synthesis via the Suzuki-Miyaura pathway.

Q3: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix it?

Low yields in Suzuki couplings are a frequent issue. A systematic approach is needed to identify the root cause.

Possible Cause 1: Inefficient Catalyst System The choice of palladium catalyst and ligand is critical.[6] The electron-withdrawing nature of the trifluoromethyl group can make the transmetalation step more challenging.

  • Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active, electron-rich, and bulky phosphine ligand system, such as Pd₂(dba)₃ with P(t-Bu)₃ or Pd(OAc)₂ with PCy₃.[7] These systems are known to be effective for a wider range of substrates, including those that are sterically hindered or electronically deactivated.[7]

Possible Cause 2: Inappropriate Base or Solvent The base not only activates the boronic acid but also influences the overall reaction kinetics. The solvent system must solubilize both the organic and aqueous components.

  • Recommendation: A common issue is using a base that is too weak or a solvent system with poor mixing. Potassium carbonate (K₂CO₃) is a standard choice, but for challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) can be more effective.[8] A mixture of an organic solvent like THF or 1,4-dioxane with water (e.g., 4:1 ratio) is often optimal.[4]

Possible Cause 3: Boronic Acid Homocoupling A significant side reaction is the coupling of two molecules of the 2-(trifluoromethyl)phenylboronic acid, which consumes the starting material and complicates purification.[8]

  • Recommendation: This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solvent for at least 30 minutes before adding the palladium catalyst.[8] Adding the aryl halide to the mixture before the catalyst can sometimes minimize this side reaction.

Possible Cause 4: Deactivation of the Catalyst The palladium catalyst can precipitate as "palladium black," leading to a loss of catalytic activity.[5]

  • Recommendation: This can be caused by high temperatures or impurities. Try running the reaction at a lower temperature (e.g., 75-80 °C) for a longer period.[8] Ensure all reagents and solvents are of high purity.

Data Summary: Suzuki Coupling Parameter Optimization
ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃/P(t-Bu)₃ (1-2 mol%)More active catalyst for challenging substrates.[7]
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (3 equiv.)Stronger base can accelerate the reaction.[8]
Solvent Toluene/H₂OTHF/H₂O (4:1) or Dioxane/H₂O (4:1)Better solubility for polar starting materials.[4]
Temperature 90-100 °C75-80 °CReduces catalyst decomposition and side reactions.[8][9]
Atmosphere NitrogenDegassed with ArgonRigorous exclusion of oxygen minimizes homocoupling.[8]
Workflow Diagram: Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield (<50%) check_reagents Verify Purity of Starting Materials (Aryl Halide, Boronic Acid) start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst OK catalyst_solution Switch to High-Activity Catalyst (e.g., Pd₂(dba)₃ / P(t-Bu)₃) check_catalyst->catalyst_solution Inefficient? homocoupling Check for Homocoupling Side Product check_conditions->homocoupling Conditions OK conditions_solution Optimize Base (Cs₂CO₃) and Solvent (THF/H₂O). Lower Temperature (80 °C). check_conditions->conditions_solution Suboptimal? degas_solution Ensure Rigorous Degassing (Argon Purge > 30 min) homocoupling->degas_solution Present?

Caption: Troubleshooting logic for low Suzuki coupling yields.

Troubleshooting Guide: Grignard Reaction Route

While less direct, a Grignard approach can be effective. The most common issues revolve around the formation and reactivity of the organomagnesium reagent.

Q4: My Grignard reaction fails to initiate. What should I do?

Failure to initiate is the most common problem in Grignard synthesis. The reaction is highly sensitive to moisture and the surface of the magnesium metal.

  • Recommendation 1: Ensure Absolute Anhydrous Conditions. All glassware must be rigorously dried (e.g., oven-dried overnight at >120 °C and cooled under a stream of dry nitrogen or in a desiccator).[10] Use anhydrous ether or THF, preferably freshly distilled from a suitable drying agent.

  • Recommendation 2: Activate the Magnesium. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by:

    • Gently crushing the magnesium turnings with a glass rod in the reaction flask (under nitrogen).

    • Adding a small crystal of iodine. A persistent brown color indicates the conditions are not yet dry enough for the reaction to start.[11]

    • Adding a few drops of 1,2-dibromoethane to the magnesium slurry before adding your aryl halide.

Q5: My Grignard reaction starts but then stops, or the yield is very low due to side products.

This often points to issues with reagent addition, temperature control, or competing side reactions like Wurtz coupling.

  • Recommendation 1: Control the Exotherm. The formation of the Grignard reagent is exothermic.[3] Add the aryl halide solution dropwise to the magnesium slurry to maintain a gentle reflux. If the reaction becomes too vigorous, it can favor the formation of a biphenyl side product.[10][12]

  • Recommendation 2: Optimize Carboxylation. When adding CO₂ (either as dry ice or gas), ensure the temperature is kept low (e.g., -45 to 0 °C) to prevent side reactions.[13] Add the Grignard solution slowly to a slurry of crushed dry ice in anhydrous ether. This ensures CO₂ is always in excess.

Workflow Diagram: Grignard Reaction Initiation Protocol

G start Prepare Oven-Dried Glassware under N₂ Atmosphere add_mg Add Mg Turnings and Anhydrous Solvent (THF) start->add_mg activate_mg Activate Mg Surface add_mg->activate_mg initiate Add small aliquot of Aryl Halide Observe for initiation (cloudiness, reflux) activate_mg->initiate activation_methods Activation Methods: - Add Iodine Crystal - Add 1,2-Dibromoethane - Crush Mg with stir rod activate_mg->activation_methods success Initiation Successful: Slowly add remaining Aryl Halide initiate->success Yes failure Initiation Fails: Re-activate Mg or troubleshoot for moisture initiate->failure No failure->activate_mg

Caption: Step-by-step workflow for Grignard reaction initiation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask, add methyl 3-bromo-5-fluorobenzoate (1.0 equiv.), 2-(trifluoromethyl)phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the stirred mixture for 30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water, followed by acidification with HCl).[14]

Protocol 2: Grignard Carboxylation (Illustrative)

This protocol illustrates the key steps for a Grignard carboxylation.

  • Grignard Formation: To an oven-dried, three-necked flask equipped with a condenser and dropping funnel, add magnesium turnings (1.2 equiv.) and a small amount of anhydrous THF under a nitrogen atmosphere. Add a small portion of a solution of the appropriate aryl bromide (e.g., 3-bromo-5-fluoro-2'-(trifluoromethyl)biphenyl, 1.0 equiv.) in anhydrous THF. Initiate the reaction (see Q4). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 30-60 minutes.[13]

  • Carboxylation: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF. Slowly transfer the Grignard solution via cannula onto the dry ice slurry with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 2N HCl.[13] Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude acid can be purified by recrystallization or column chromatography.

References

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents. [3]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [4]

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [15]

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid | CAS 161622-05-5. Ossila. [1]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. [10]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). [9]

  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University. [2]

  • Grignard Reaction. University of Michigan. [12]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [8]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [7]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [6]

  • Gringnard Triphenylmethanol and Benzoic Acid-2. Scribd. [11]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [14]

  • The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. ChemicalBook. [13]

  • A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. National Institutes of Health (NIH). [5]

Sources

Technical Support Center: Purification of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid. As a critical building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. This document provides in-depth, field-proven insights into common purification challenges, offering troubleshooting guides and validated protocols to streamline your workflow and ensure the integrity of your experimental outcomes.

Section 1: Foundational Steps - Purity Assessment

Before attempting any purification, a quantitative understanding of your crude material's composition is essential. This not only dictates the appropriate purification strategy but also establishes a baseline for measuring success.

Frequently Asked Questions (Purity Assessment)

Q1: How do I determine the initial purity of my crude this compound?

A1: A multi-pronged analytical approach is recommended to build a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile compounds like our target molecule. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic or trifluoroacetic acid to suppress ionization) provides excellent resolution of the main component from process-related impurities.[1][2] The area percentage of the main peak gives a quantitative measure of purity.

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): NMR spectroscopy is invaluable for structural confirmation and identifying impurities. ¹H NMR can reveal residual solvents or proton-containing byproducts. Given the fluorinated nature of the molecule, ¹⁹F NMR is particularly powerful for detecting fluorinated impurities that might not be obvious in the proton spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of your target compound and helps in the tentative identification of impurities by their mass-to-charge ratio.[3][4] This is crucial for understanding the nature of the contaminants you need to remove.

Section 2: The Primary Purification Workhorse - Recrystallization

Recrystallization is the most efficient and cost-effective method for purifying crystalline solids, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[5][6]

Recrystallization Troubleshooting Guide

Q2: My compound won't dissolve completely, even in a large volume of boiling solvent. What should I do?

A2: This issue points to either an inappropriate solvent choice or the presence of insoluble impurities.

  • Causality: The ideal recrystallization solvent should fully dissolve the target compound at its boiling point but have low solubility at room temperature or below.[5] If the compound has poor solubility even when hot, the solvent is unsuitable.

  • Solution Workflow:

    • Verify Insolubles: First, ensure the undissolved material is not an insoluble impurity (e.g., inorganic salts). Try to dissolve a small sample in a solvent known to be very effective, like acetone or THF. If it dissolves, your primary recrystallization solvent is the issue. If not, you have insoluble contaminants.

    • Hot Filtration: If you have insoluble impurities, you must perform a hot filtration. Dissolve the crude product in a slight excess of the hot solvent, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the solid impurities.

    • Solvent System Change: If the compound itself is poorly soluble, you need a more polar or effective solvent system. Consider a binary solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) at a high temperature, and then add a poor solvent (e.g., water, hexanes) dropwise until turbidity (cloudiness) persists. Re-heat to clarify and then allow to cool.

Q3: My product "oiled out" instead of forming crystals upon cooling. How do I fix this?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound melts instead of crystallizing, forming an immiscible liquid layer.

  • Causality: This is common when the boiling point of the solvent is too high or when the solution is cooled too rapidly. The presence of impurities can also depress the melting point of the mixture, exacerbating the problem.

  • Solution Workflow:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

    • If the problem persists, consider a solvent with a lower boiling point.

Q4: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?

A4: The solution is likely not sufficiently supersaturated, or nucleation has not been initiated.

  • Causality: Too much solvent may have been added initially, or the compound has a high kinetic barrier to crystallization.

  • Solution Workflow:

    • Induce Nucleation: Scratch the inner surface of the flask with a glass rod.[6] The microscopic scratches provide a surface for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny "seed" crystal to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to reduce the volume too much, or the impurities will co-precipitate. Cool the more concentrated solution again.

    • Change Solvent System: As a last resort, evaporate the solvent entirely and attempt recrystallization from a different solvent system.

Visualizing the Recrystallization Workflow

G start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Slowly Cool Solution hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q induce Induce Crystallization (Scratch/Seed) crystals_q->induce No collect Collect Crystals via Vacuum Filtration crystals_q->collect Yes induce->cool wash Wash with Cold Solvent collect->wash dry Dry Product wash->dry end End: Pure Crystalline Solid dry->end

Caption: Workflow for a standard recrystallization procedure.

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol/water, toluene, ethyl acetate/heptane) at room temperature and at boiling. A good solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a binary pair) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (If necessary): If carbon was added or insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by HPLC. A sharp melting point close to the literature value indicates high purity.

Section 3: Advanced Purification - Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, or if the product is an oil, column chromatography is the preferred method.[7] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Chromatography Troubleshooting Guide

Q5: My compound is streaking badly on the silica gel TLC plate. What does this mean and how do I fix it?

A5: Streaking of an acidic compound like a benzoic acid on silica gel is a classic sign of strong, non-ideal interaction with the stationary phase.

  • Causality: Silica gel is weakly acidic. The carboxylic acid group of your molecule can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to slow desorption kinetics and tailing or streaking.

  • Solution Workflow:

    • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.5-1%) to your eluent (e.g., ethyl acetate/hexanes). The added acid will protonate the silica surface and your compound, suppressing the ionic interaction and leading to sharper, more symmetrical spots.[2]

    • Switch to Reversed-Phase: If streaking persists, the interaction is too strong. Switch to reversed-phase chromatography (C18 silica), where such ionic interactions are minimized.

Q6: I have poor separation between my product and a key impurity. How can I improve the resolution?

A6: Resolution can be improved by altering the selectivity of the chromatographic system.

  • Causality: Poor separation means the compounds have very similar affinities for the stationary phase in the chosen mobile phase.

  • Solution Workflow:

    • Decrease Eluent Strength: Use a more nonpolar mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase the retention time of all compounds and may improve separation.

    • Change Solvent System: Change the composition of the mobile phase entirely. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. Different solvents interact with the solute and stationary phase in unique ways, which can dramatically alter selectivity.

    • Switch Stationary Phase: Move from normal-phase (silica) to reversed-phase (C18). The separation mechanism is different and will likely resolve the impurities.

Visualizing Chromatography Choices

G start Crude Product tlc Run TLC with Acidified Eluent start->tlc streaking_q Significant Streaking? tlc->streaking_q good_sep_q Good Separation (ΔRf > 0.2)? streaking_q->good_sep_q No rp_col Reversed-Phase Column (C18) streaking_q->rp_col Yes np_col Normal-Phase Column (Silica Gel) good_sep_q->np_col Yes optimize Optimize Mobile Phase (Change Polarity/Solvents) good_sep_q->optimize No optimize->tlc

Caption: Decision tree for selecting a chromatography method.

Protocol 2: Normal-Phase Flash Chromatography
  • Method Development: Develop a solvent system using TLC plates (silica gel). A good system will give your product an Rf (retention factor) of ~0.3. Use a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), adding 0.5-1% acetic acid to the mixture.

  • Column Packing: Pack a flash chromatography column with silica gel, either as a slurry in the initial mobile phase or dry-packed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column with the developed mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to elute the product in a reasonable time while separating it from less polar impurities.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Data Summary: Chromatography System Comparison
FeatureNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Polar (hydrophilic)Nonpolar (hydrophobic)
Typical Mobile Phase Nonpolar (e.g., Hexanes/EtOAc)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Considerations for Target Requires acidified eluent to prevent streaking. Good for removing more polar impurities.Excellent for acidic compounds. Good for removing less polar, greasy impurities.[4][8]

Section 4: General Frequently Asked Questions

Q7: What are the likely impurities I might encounter?

A7: Impurities are typically derived from the synthetic route. For a Suzuki or similar cross-coupling reaction to synthesize this biaryl acid, common impurities include:

  • Unreacted starting materials (e.g., the corresponding boronic acid and aryl halide).

  • Homocoupling byproducts from the starting materials.

  • Deboronated starting material.

  • Residual palladium catalyst (often appears as a black solid).

Q8: What is the best way to dry my final, purified product?

A8: After filtration, residual solvent should be removed. For a stable, crystalline solid, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) overnight is effective. If the compound is sensitive to heat, drying under high vacuum at room temperature for an extended period (24-48 hours) is recommended.

Q9: What are the key safety precautions for this compound?

A9: Based on data for similar fluorinated aromatic acids, this compound should be handled with care. It is likely to be a skin and eye irritant and may cause respiratory irritation.[9] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
  • Gilead Sciences, Inc. (2022). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Rózylo, J. K., & Zabinska, A. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Planar Chromatography--Modern TLC, 14(5), 328-335. (Note: A direct link to the full text may require a subscription; a general link to the journal or PubMed is provided) [Link]

  • Singh, V., & Kumar, A. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 194-211. [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to equip you with the necessary insights to navigate the challenges inherent in this multi-step synthesis, ensuring a successful and efficient outcome.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key building block in pharmaceutical and agrochemical research, presents a unique set of challenges. The molecule's structure, featuring a biaryl bond with sterically demanding and electronically distinct phenyl rings, necessitates a carefully optimized synthetic strategy. The most common and logical approach involves a Suzuki-Miyaura cross-coupling reaction to form the central carbon-carbon bond, followed by the deprotection of a carboxylic acid moiety. This guide will focus on troubleshooting this widely applicable synthetic route.

Proposed Synthetic Pathway

A robust and commonly employed synthetic route is a two-step process:

  • Suzuki-Miyaura Coupling: Reaction of a protected 3-bromo-5-fluorobenzoic acid derivative (e.g., the methyl ester) with (2-trifluoromethylphenyl)boronic acid.

  • Saponification (Deprotection): Hydrolysis of the ester to yield the final carboxylic acid product.

This pathway is illustrated in the workflow diagram below.

Synthetic Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification start Methyl 3-bromo-5-fluorobenzoate + (2-trifluoromethylphenyl)boronic acid reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) start->reagents Reaction Conditions product1 Methyl 5-fluoro-3-(2-trifluoromethylphenyl)benzoate reagents->product1 Forms reagents2 Base (e.g., LiOH, NaOH) Solvent (e.g., THF/Water) Acidic Workup product1->reagents2 Hydrolysis final_product This compound reagents2->final_product Yields

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Part 1: The Suzuki-Miyaura Coupling Step

Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium precatalyst is of high quality and has not been deactivated by improper storage. For this specific coupling, which involves an electron-deficient aryl bromide, a catalyst system with electron-rich and bulky phosphine ligands is often beneficial.

    Catalyst/Ligand SystemRationale
    Pd(dppf)Cl₂A robust and generally reliable catalyst for a wide range of Suzuki couplings.
    Pd₂(dba)₃ with SPhos or XPhosThese Buchwald ligands are excellent for coupling electron-deficient halides.[1]
  • Insufficient Degassing: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. It is crucial to thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Base and Solvent Selection: The choice of base and solvent system is critical. The base activates the boronic acid for transmetalation.[2] For substrates with base-sensitive groups like esters, a milder base may be necessary to prevent premature hydrolysis.

    BaseSolvent SystemComments
    K₂CO₃ or Cs₂CO₃Dioxane/Water, Toluene/WaterStandard conditions, generally effective.
    K₃PO₄Anhydrous Toluene or DioxaneA stronger base that can be effective, but may require the addition of a few equivalents of water to function optimally.[1]
  • Reagent Quality: Ensure your (2-trifluoromethylphenyl)boronic acid is pure and has not undergone significant degradation. Boronic acids can be prone to decomposition on storage.

Question 2: I am observing a significant amount of a homocoupled biphenyl side product. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Rigorous Degassing: As mentioned above, ensure your reaction is performed under strictly anaerobic conditions.

  • Stoichiometry Control: Using a large excess of the boronic acid can increase the rate of homocoupling. Try using a stoichiometry of 1.1 to 1.3 equivalents of the boronic acid relative to the aryl bromide.

  • Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting homocoupling. If you are observing this issue, consider screening different catalyst systems.

Question 3: I am seeing the formation of 3-fluoro-5-bromobenzene as a byproduct. What is happening?

Answer:

This is likely due to a side reaction known as protodeboronation, where the boronic acid reacts with a proton source to replace the boronic acid group with a hydrogen atom.[3]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize protodeboronation, as water can be a proton source.

  • Choice of Base: Some bases can promote this side reaction more than others. If protodeboronation is a significant issue, consider screening different bases.

  • Boronic Esters: Using a boronic ester, such as a pinacol ester, instead of the boronic acid can sometimes reduce the extent of protodeboronation as they are generally more stable.[3]

Troubleshooting Suzuki Coupling cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling cause1 Inactive Catalyst start->cause1 cause2 Poor Degassing start->cause2 cause3 Suboptimal Base/Solvent start->cause3 cause4 Protodeboronation start->cause4 cause5 Homocoupling start->cause5 sol1 Use high-quality catalyst (e.g., Pd(dppf)Cl2, Buchwald ligands) cause1->sol1 sol2 Thoroughly degas solvent (Freeze-pump-thaw or sparge with Ar/N2) cause2->sol2 sol3 Screen bases (K2CO3, Cs2CO3, K3PO4) and solvent systems cause3->sol3 sol4 Use anhydrous conditions or a boronic ester cause4->sol4 sol5 Control stoichiometry (1.1-1.3 eq. boronic acid) cause5->sol5

Caption: Decision tree for troubleshooting low yields.

Part 2: Saponification and Purification

Question 4: My saponification reaction is incomplete, or I am seeing decomposition of my product. What should I do?

Answer:

Incomplete saponification or product decomposition can usually be addressed by modifying the reaction conditions.

  • Reaction Time and Temperature: Saponification of sterically hindered esters can be slow. If the reaction is incomplete, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). However, be aware that prolonged heating can sometimes lead to decomposition.

  • Choice of Base: Lithium hydroxide (LiOH) is often a good choice for saponification as it is less likely to cause side reactions compared to sodium or potassium hydroxide.

  • Solvent System: A mixture of THF and water is commonly used to ensure the solubility of both the ester and the hydroxide base. If solubility is an issue, you could consider adding a co-solvent like methanol.

Question 5: I am having difficulty purifying the final product. What are some effective purification strategies?

Answer:

Purification of the final carboxylic acid can be challenging due to the presence of unreacted starting materials and side products.

  • Acid-Base Extraction: A standard and effective method is to perform an acid-base extraction. After the saponification, acidify the reaction mixture to a pH of around 2-3. This will protonate your product, making it insoluble in water. You can then extract the product into an organic solvent like ethyl acetate. Washing the organic layer with brine will help to remove any remaining water-soluble impurities.

  • Crystallization: The crude product obtained after extraction can often be purified by crystallization. A common solvent system for this type of molecule is a mixture of hexanes and ethyl acetate.

  • Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is typically effective for separating the carboxylic acid product from less polar impurities.

Experimental Protocols

Step 1: Methyl 5-fluoro-3-(2-trifluoromethylphenyl)benzoate (Suzuki-Miyaura Coupling)
  • To a reaction vessel, add methyl 3-bromo-5-fluorobenzoate (1.0 eq.), (2-trifluoromethylphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Step 2: this compound (Saponification)
  • Dissolve the methyl 5-fluoro-3-(2-trifluoromethylphenyl)benzoate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 mixture).

  • Add lithium hydroxide (3.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416.
  • Wikipedia. (n.d.). Protodeboronation.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1736-1746.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Technical Support Center: Reactions of 2-Fluoro-5-phenylpyrazine.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

"5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven insights and foundational knowledge to help you navigate the common challenges associated with this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with the causal understanding needed to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates the central biaryl carbon-carbon bond. There are two primary disconnection approaches:

  • Route A (Recommended): Coupling of 3-Bromo-5-fluorobenzoic acid with (2-trifluoromethylphenyl)boronic acid . This is often preferred because aryl bromides with electron-withdrawing groups (like fluorine and carboxylic acid) are highly reactive towards the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]

  • Route B: Coupling of (5-Fluoro-3-carboxyphenyl)boronic acid with 1-bromo-2-(trifluoromethyl)benzene . This route is also viable, but the oxidative addition to 1-bromo-2-(trifluoromethyl)benzene might be slightly less facile compared to the more electron-deficient 3-bromo-5-fluorobenzoic acid.

Q2: How do I select the optimal palladium catalyst and ligand for this specific coupling?

Catalyst selection is critical for success. While many catalyst systems exist, the choice depends on balancing reactivity and stability.

  • For General Use (Good Starting Point): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice for many Suzuki couplings and can be effective here.[3] It is an air-sensitive Pd(0) source, requiring careful handling.

  • For Improved Reactivity/Difficult Couplings: A combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often superior.[4] Ligands such as SPhos, RuPhos, or XPhos are designed to facilitate the oxidative addition and reductive elimination steps, especially with sterically hindered or electronically challenging substrates.[5][6]

  • For Challenging Substrates: Buchwald's palladacycle precatalysts (e.g., SPhos-Pd-G2 or XPhos-Pd-G2) are highly active and air-stable, making them excellent but more expensive options for ensuring high conversion.[5]

Q3: What is the role of the base, and which one should I choose?

The base is essential for activating the boronic acid in the transmetallation step of the catalytic cycle.[7] It forms a more nucleophilic boronate species that transfers its organic group to the palladium center.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common, cost-effective choices that work well in many cases, often in an aqueous/organic solvent mixture.[5][6]

  • Stronger Bases: For more challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective. The larger cation (Cs+) can increase the solubility of the boronate species and accelerate the reaction.

  • Caution with Benzoic Acid: Since the product is a carboxylic acid, using an excessively strong base or harsh conditions could lead to unwanted side reactions or complicate the acidic workup. A moderate base like K₂CO₃ is a prudent first choice.

Q4: Which solvent system is recommended for this reaction?

The solvent must solubilize the reactants and facilitate the reaction at the desired temperature. Mixed solvent systems are very common.

  • Aqueous Mixtures: A mixture of an organic solvent like dioxane, 1,2-dimethoxyethane (DME), or tetrahydrofuran (THF) with water (e.g., 4:1 or 3:1 ratio) is highly effective.[5] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1]

  • Anhydrous Systems: Toluene or DMF can also be used, particularly if any of the starting materials are sensitive to water.[5] When using anhydrous conditions, a base like K₃PO₄ is often employed.

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental failures and provides a logical framework for optimization.

Problem 1: Low or No Product Yield

Low conversion is the most common issue. A systematic approach is required to diagnose the root cause.

G cluster_conditions Reaction Condition Optimization start Low Yield Observed check_reagents Verify Reagent Quality: - Boronic acid purity (check for protodeboronation) - Aryl halide integrity - Base is anhydrous and fresh start->check_reagents check_setup Review Reaction Setup: - Was the system properly degassed? - Is the temperature correct? - Is stirring adequate? check_reagents->check_setup catalyst_issue Evaluate Catalyst Activity: - Is the Pd(0) source fresh/active? - Consider catalyst decomposition (black precipitate). check_setup->catalyst_issue optimization Systematic Optimization catalyst_issue->optimization Catalyst OK change_base Increase Base Strength (e.g., K₂CO₃ → Cs₂CO₃) optimization->change_base change_solvent Modify Solvent System (e.g., Toluene → Dioxane/H₂O) optimization->change_solvent change_catalyst Change Catalyst/Ligand (e.g., Pd(PPh₃)₄ → Pd(OAc)₂/SPhos) optimization->change_catalyst

Caption: Troubleshooting workflow for low reaction yield.

  • Oxygen Contamination: The Pd(0) species in the catalytic cycle is extremely sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote unwanted side reactions like the homocoupling of boronic acids.[8]

    • Solution: Ensure the reaction vessel and solvents are rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.

  • Poor Reagent Quality (Protodeboronation): Boronic acids can degrade over time, especially in the presence of moisture, via a process called protodeboronation, where the C-B bond is cleaved to a C-H bond.

    • Solution: Use fresh, high-purity boronic acid. If its quality is suspect, consider converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the coupling reaction. Potassium heteroaryltrifluoroborates are also known for their high stability and can be a good alternative.[6]

  • Inefficient Catalyst System: The chosen catalyst may not be active enough for this specific transformation, which involves sterically demanding (ortho-CF₃) and electronically distinct substrates.

    • Solution: Switch to a more robust catalyst system. If Pd(PPh₃)₄ fails, screen a combination of a palladium source (Pd(OAc)₂) and a modern phosphine ligand (SPhos, Xantphos, etc.).[5] These ligands are designed to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[9]

Problem 2: Significant Formation of Side Products

The appearance of major impurities in your crude NMR or LC-MS indicates competing reaction pathways.

Side ProductStructureProbable CauseMitigation Strategy
Homocoupling Product Ar-Ar (from boronic acid)Oxygen in the reaction mixture; presence of Pd(II) species without an aryl halide ligand.[8]Rigorous degassing; use of a Pd(0) precatalyst or ensure full reduction of Pd(II) source.
Protodeboronation Product Ar-H (from boronic acid)Excess water, high temperature, or prolonged reaction times, especially with unstable boronic acids.[6]Use anhydrous conditions if possible; shorten reaction time; use a more stable trifluoroborate salt.[6]
Debromination Product Ar'-H (from aryl bromide)Can occur as a side reaction, often promoted by catalyst decomposition or certain bases/solvents.Screen different bases (e.g., switch from a carbonate to a phosphate); lower reaction temperature.
Problem 3: Difficult Purification of the Final Product

The carboxylic acid functionality can complicate purification due to its polarity and potential to interact with silica gel.

  • Removal of Boronic Acid Impurities: Residual boronic acid and its byproducts can be tricky to remove.

    • Solution (Acid/Base Extraction): After the reaction, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Then, extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) to deprotonate the benzoic acid product, moving it into the aqueous layer. The neutral impurities (like homocoupling products) will remain in the organic layer. Finally, acidify the aqueous layer with concentrated HCl to a low pH (~1-2) to precipitate the pure product, which can then be collected by filtration.[10]

  • Chromatography Issues: The polar carboxylic acid may streak on a standard silica gel column.

    • Solution: If chromatography is necessary, add a small amount of acetic acid (~0.5-1%) to the eluent system (e.g., Hexane/Ethyl Acetate). This helps to suppress the deprotonation of the product on the silica surface, leading to better peak shape and separation.

Generic Experimental Protocol (Starting Point)

This protocol is a robust starting point for optimization, based on Route A.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • (2-Trifluoromethylphenyl)boronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₂CO₃ (3.0 equiv)

  • Dioxane and Water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add 3-bromo-5-fluorobenzoic acid, (2-trifluoromethylphenyl)boronic acid, and K₂CO₃.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).[11]

  • Upon completion, cool to room temperature and proceed with the acid/base workup described in the purification section.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetallation PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product center ArX Ar-X ArX->PdII_ArX Boronic R-B(OH)₂ + Base Boronic->PdII_ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
  • Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids | Organic Letters - ACS Publications. Retrieved from [Link]

  • Optimization of reaction conditions using benzoic acida - ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Retrieved from [https://www.tcichemicals.com/US/en/support-download/technical-information/p0920-p1121-p1122-p1123-p1124-p1125-t2145-t2146-t2147-t2148-t2149-t2150-t2151-t2152-t2153-t2154-t2155-t2156-t2157-t2158-t2159-t2160-t2161-t2162-t2163-t2164-t2165-t2166-t2167-t2168-t2169-t2170-t2171-t2172-t2173-t2174-t2175-t2176-t2177-t2178-t2179-t2180-t2181-t2182-t2183-t2184-t2185-t2186-t2187-t2188-t2189-t2190-t2191-t2192-t2193-t2194-t2195-t2196-t2197-t2198-t2199-t2200-t2201-t2202-t2203-t2204-t2205-t2206-t2207-t2208-t2209-t2210-t2211-t2212-t2213-t2214-t2215-t2216-t2217-t2218-t2219-t2220-t2221-t2222-t2223-t2224-t2225-t2226-t2227-t2228-t2229-t2230-t2231-t2232-t2233-t2234-t2235-t2236-t2237-t2238-t2239-t2240-t2241-t2242-t2243-t2244-t2245-t2246-t2247-t2248-t2249-t2250-t2251-t2252-t2253-t2254-t2255-t2256-t2257-t2258-t2259-t2260-t2261-t2262-t2263-t2264-t2265-t2266-t2267-t2268-t2269-t2270-t2271-t2272-t2273-t2274-t2275-t2276-t2277-t2278-t2279-t2280-t2281-t2282-t2283-t2284-t2285-t2286-t2287-t2288-t2289-t2290-t2291-t2292-t2293-t2294-t2295-t2296-t2297-t2298-t2299-t2300-t2301-t2302-t2303-t2304-t2305-t2306-t2307-t2308-t2309-t2310-t2311-t2312-t2313-t2314-t2315-t2316-t2317-t2318-t2319-t2320-t2321-t2322-t2323-t2324-t2325-t2326-t2327-t2328-t2329-t2330-t2331-t2332-t2333-t2334-t2335-t2336-t2337-t2338-t2339-t2340-t2341-t2342-t2343-t2344-t2345-t2346-t2347-t2348-t2349-t2350-t2351-t2352-t2353-t2354-t2355-t2356-t2357-t2358-t2359-t2360-t2361-t2362-t2363-t2364-t2365-t2366-t2367-t2368-t2369-t2370-t2371-t2372-t2373-t2374-t2375-t2376-t2377-t2378-t2379-t2380-t2381-t2382-t2383-t2384-t2385-t2386-t2387-t2388-t2389-t2390-t2391-t2392-t2393-t2394-t2395-t2396-t2397-t2398-t2399-t2400-t2401-t2402-t2403-t2404-t2405-t2406-t2407-t2408-t2409-t2410-t2411-t2412-t2413-t2414-t2415-t2416-t2417-t2418-t2419-t2420-t2421-t2422-t2423-t2424-t2425-t2426-t2427-t2428-t2429-t2430-t2431-t2432-t2433-t2434-t2435-t2436-t2437-t2438-t2439-t2440-t2441-t2442-t2443-t2444-t2445-t2446-t2447-t2448-t2449-t2450-t2451-t2452-t2453-t2454-t2455-t2456-t2457-t2458-t2459-t2460-t2461-t2462-t2463-t2464-t2465-t2466-t2467-t2468-t2469-t2470-t2471-t2472-t2473-t2474-t2475-t2476-t2478-t2479-t2480-t2481-t2482-t2483-t2484-t2485-t2486-t2487-t2488-t2489-t2490-t2491-t2492-t2493-t2494-t2495-t2496-t2497-t2498-t2499-t2500-t2501-t2502-t2503-t2504-t2505-t2506-t2507-t2508-t2509-t2510-t2511-t2512-t2513-t2514-t2515-t2516-t2517-t2518-t2519-t2520-t2521-t2522-t2523-t2524-t2525-t2526-t2527-t2528-t2529-t2530-t2531-t2532-t2533-t2534-t2535-t2536-t2537-t2538-t2539-t2540-t2541-t2542-t2543-t2544-t2545-t2546-t2547-t2548-t2549-t2550-t2551-t2552-t2553-t2554-t2555-t2556-t2557-t2558-t2559-t2560-t2561-t2562-t2563-t2564-t2565-t2566-t2567-t2568-t2569-t2570-t2571-t2572-t2573-t2574-t2575-t2576-t2577-t2578-t2579-t2580-t2581-t2582-t2583-t2584-t2585-t2586-t2587-t2588-t2589-t2590-t2591-t2592-t2593-t2594-t2595-t2596-t2597-t2598-t2599-t2600-t2601-t2602-t2603-t2604-t2605-t2606-t2607-t2608-t2609-t2610-t2611-t2612-t2613-t2614-t2615-t2616-t2617-t2618-t2619-t2620-t2621-t2622-t2623-t2624-t2625-t2626-t2627-t2628-t2629-t2630-t2631-t2632-t2633-t2634-t2635-t2636-t2637-t2638-t2639-t2640-t2641-t2642-t2643-t2644-t2645-t2646-t2647-t2648-t2649-t2650-t2651-t2652-t2653-t2654-t2655-t2656-t2657-t2658-t2659-t2660-t2661-t2662-t2663-t2664-t2665-t2666-t2667-t2668-t2669-t2670-t2671-t2672-t2673-t2674-t2675-t2676-t2677-t2678-t2679-t2680-t2681-t2682-t2683-t2684-t2685-t2686-t2687-t2688-t2689-t2690-t2691-t2692-t2693-t2694-t2695-t2696-t2697-t2698-t2699-t2700-t2701-t2702-t2703-t2704-t2705-t2706-t2707-t2708-t2709-t2710-t2711-t2712-t2713-t2714-t2715-t2716-t2717-t2718-t2719-t2720-t2721-t2722-t2723-t2724-t2725-t2726-t2727-t2728-t2729-t2730-t2731-t2732-t2733-t2734-t2735-t2736-t2737-t2738-t2739-t2740-t2741-t2742-t2743-t2744-t2745-t2746-t2747-t2748-t2749-t2750-t2751-t2752-t2753-t2754-t2755-t2756-t2757-t2758-t2759-t2760-t2761-t2762-t2763-t2764-t2765-t2766-t2767-t2768-t2769-t2770-t2771-t2772-t2773-t2774-t2775-t2776-t2777-t2778-t2779-t2780-t2781-t2782-t2783-t2784-t2785-t2786-t2787-t2788-t2789-t2790-t2791-t2792-t2793-t2794-t2795-t2796-t2797-t2798-t2799-t2800-t2801-t2802-t2803-t2804-t2805-t2806-t2807-t2808-t2809-t2810-t2811-t2812-t2813-t2814-t2815-t2816-t2817-t2818-t2819-t2820-t2821-t2822-t2823-t2824-t2825-t2826-t2827-t2828-t2829-t2830-t2831-t2832-t2833-t2834-t2835-t2836-t2837-t2838-t2839-t2840-t2841-t2842-t2843-t2844-t2845-t2846-t2847-t2848-t2849-t2850-t2851-t2852-t2853-t2854-t2855-t2856-t2857-t2858-t2859-t2860-t2861-t2862-t2863-t2864-t2865-t2866-t2867-t2868-t2869-t2870-t2871-t2872-t2873-t2874-t2875-t2876-t2877-t2878-t2879-t2880-t2881-t2882-t2883-t2884-t2885-t2886-t2887-t2888-t2889-t2890-t2891-t2892-t2893-t2894-t2895-t2896-t2897-t2898-t2899-t2900-t2901-t2902-t2903-t2904-t2905-t2906-t2907-t2908-t2909-t2910-t2911-t2912-t2913-t2914-t2915-t2916-t2917-t2918-t2919-t2920-t2921-t2922-t2923-t2924-t2925-t2926-t2927-t2928-t2929-t2930-t2931-t2932-t2933-t2934-t2935-t2936-t2937-t2938-t2939-t2940-t2941-t2942-t2943-t2944-t2945-t2946-t2947-t2948-t2949-t2950-t2951-t2952-t2953-t2954-t2955-t2956-t2957-t2958-t2959-t2960-t2961-t2962-t2963-t2964-t2965-t2966-t2967-t2968-t2969-t2970-t2971-t2972-t2973-t2974-t2975-t2976-t2977-t2978-t2979-t2980-t2981-t2982-t2983-t2984-t2985-t2986-t2987-t2988-t2989-t2990-t2991-t2992-t2993-t2994-t2995-t2996-t2997-t2998-t2999-t3000-t3001-t3002-t3003-t3004-t3005-t3006-t3007-t3008-t3009-t3010-t3011-t3012-t3013-t3014-t3015-t3016-t3017-t3018-t3019-t3020-t3021-t3022-t3023-t3024-t3025-t3026-t3027-t3028-t3029-t3030-t3031-t3032-t3033-t3034-t3035-t3036-t3037-t3038-t3039-t3040-t3041-t3042-t3043-t3044-t3045-t3046-t3047-t3048-t3049-t3050-t3051-t3052-t3053-t3054-t3055-t3056-t3057-t3058-t3059-t3060-t3061-t3062-t3063-t3064-t3065-t3066-t3067-t3068-t3069-t3070-t3071-t3072-t3073-t3074-t3075-t3076-t3077-t3078-t3079-t3080-t3081-t3082-t3083-t3084-t3085-t3086-t3087-t3088-t3089-t3090-t3091-t3092-t3093-t3094-t3095-t3096-t3097-t3098-t3099-t3100-t3101-t3102-t3103-t3104-t3105-t3106-t3107-t3108-t3109-t3110-t3111-t3112-t3113-t3114-t3115-t3116-t3117-t3118-t3119-t3120-t3121-t3122-t3123-t3124-t3125-t3126-t3127-t3128-t3129-t3130-t3131-t3132-t3133-t3134-t3135-t3136-t3137-t3138-t3139-t3140-t3141-t3142-t3143-t3144-t3145-t3146-t3147-t3148-t3149-t3150-t3151-t3152-t3153-t3154-t3155-t3156-t3157-t3158-t3159-t3160-t3161-t3162-t3163-t3164-t3165-t3166-t3167-t3168-t3169-t3170-t3171-t3172-t3173-t3174-t3175-t3176-t3177-t3178-t3179-t3180-t3181-t3182-t3183-t3184-t3185-t3186-t3187-t3188-t3189-t3190-t3191-t3192-t3193-t3194-t3195-t3196-t3197-t3198-t3199-t3200-t3201-t3202-t3203-t3204-t3205-t3206-t3207-t3208-t3209-t3210-t3211-t3212-t3213-t3214-t3215-t3216-t3217-t3218-t3219-t3220-t3221-t3222-t3223-t3224-t3225-t3226-t3227-t3228-t3229-t3230-t3231-t3232-t3233-t3234-t3235-t3236-t3237-t3238-t3239-t3240-t3241-t3242-t3243-t3244-t3245-t3246-t3247-t3248-t3249-t3250-t3251-t3252-t3253-t3254-t3255-t3256-t3257-t3258-t3259-t3260-t3261-t3262-t3263-t3264-t3265-t3266-t3267-t3268-t3269-t3270-t3271-t3272-t3273-t3274-t3275-t3276-t3277-t3278-t3279-t3280-t3281-t3282-t3283-t3284-t3285-t3286-t3287-t3288-t3289-t3290-t3291-t3292-t3293-t3294-t3295-t3296-t3297-t3298-t3299-t3300-t3301-t3302-t3303-t3304-t3305-t3306-t3307-t3308-t3309-t3310-t3311-t3312-t3313-t3314-t3315-t3316-t3317-t3318-t3319-t3320-t3321-t3322-t3323-t3324-t3325-t3326-t3327-t3328-t3329-t3330-t3331-t3332-t3333-t3334-t3335-t3336-t3337-t3338-t3339-t3340-t3341-t3342-t3343-t3344-t3345-t3346-t3347-t3348-t3349-t3350-t3351-t3352-t3353-t3354-t3355-t3356-t3357-t3358-t3359-t3360-t3361-t3362-t3363-t3364-t3365-t3366-t3367-t3368-t3369-t3370-t3371-t3372-t3373-t3374-t3375-t3376-t3377-t3378-t3379-t3380-t3381-t3382-t3383-t3384-t3385-t3386-t3387-t3388-t3389-t3390-t3391-t3392-t3393-t3394-t3395-t3396-t3397-t3398-t3399-t3400-t3401-t3402-t3403-t3404-t3405-t3406-t3407-t3408-t3409-t3410-t3411-t3412-t3413-t3414-t3415-t3416-t3417-t3418-t3419-t3420-t3421-t3422-t3423-t3424-t3425-t3426-t3427-t3428-t3429-t3430-t3431-t3432-t3433-t3434-t3435-t3436-t3437-t3438-t3439-t3440-t3441-t3442-t3443-t3444-t3445-t3446-t3447-t3448-t3449-t3450-t3451-t3452-t3453-t3454-t3455-t3456-t3457-t3458-t3459-t3460-t3461-t3462-t3463-t3464-t3465-t3466-t3467-t3468-t3469-t3470-t3471-t3472-t3473-t3474-t3475-t3476-t3477-t3478-t3479-t3480-t3481-t3482-t3483-t3484-t3485-t3486-t3487-t3488-t3489-t3490-t3491-t3492-t3493-t3494-t3495-t3496-t3497-t3498-t3499-t3500-t3501-t3502-t3503-t3504-t3505-t3506-t3507-t3508-t3509-t3510-t3511-t3512-t3513-t3514-t3515-t3516-t3517-t3518-t3519-t3520-t3521-t3522-t3523-t3524-t3525-t3526-t3527-t3528-t3529-t3530-t3531-t3532-t3533-t3534-t3535-t3536-t3537-t3538-t3539-t3540-t3541-t3542-t3543-t3544-t3545-t3546-t3547-t3548-t3549-t3550-t3551-t3552-t3553-t3554-t3555-t3556-t3557-t3558-t3559-t3560-t3561-t3562-t3563-t3564-t3565-t3566-t3567-t3568-t3569-t3570-t3571-t3572-t3573-t3574-t3575-t3576-t3577-t3578-t3579-t3580-t3581-t3582-t3583-t3584-t3585-t3586-t3587-t3588-t3589-t3590-t3591-t3592-t3593-t3594-t3595-t3596-t3597-t3598-t3599-t3600-t3601-t3602-t3603-t3604-t3605-t3606-t3607-t3608-t3609-t3610-t3611-t3612-t3613-t3614-t3615-t3616-t3617-t3618-t3619-t3620-t3621-t3622-t3623-t3624-t3625-t3626-t3627-t3628-t3629-t3630-t3631-t3632-t3633-t3634-t3635-t3636-t3637-t3638-t3639-t3640-t3641-t3642-t3643-t3644-t3645-t3646-t3647-t3648-t3649-t3650-t3651-t3652-t3653-t3654-t3655-t3656-t3657-t3658-t3659-t3660-t3661-t3662-t3663-t3664-t3665-t3666-t3667-t3668-t3669-t3670-t3671-t3672-t3673-t3674-t3675-t3676-t3677-t3678-t3679-t3680-t3681-t3682-t3683-t3684-t3685-t3686-t3687-t3688-t3689-t3690-t3691-t3692-t3693-t3694-t3695-t3696-t3697-t3698-t3699-t3700-t3701-t3702-t3703-t3704-t3705-t3706-t3707-t3708-t3709-t3710-t3711-t3712-t3713-t3714-t3715-t3716-t3717-t3718-t3719-t3720-t3721-t3722-t3723-t3724-t3725-t3726-t3727-t3728-t3729-t3730-t3731-t3732-t3733-t3734-t3735-t3736-t3737-t3738-t3739-t3740-t3741-t3742-t3743-t3744-t3745-t3746-t3747-t3748-t3749-t3750-t3751-t3752-t3753-t3754-t3755-t3756-t3757-t3758-t3759-t3760-t3761-t3762-t3763-t3764-t3765-t3766-t3767-t3768-t3769-t3770-t3771-t3772-t3773-t3774-t3775-t3776-t3777-t3778-t3779-t3780-t3781-t3782-t3783-t3784-t3785-t3786-t3787-t3788-t3789-t3790-t3791-t3792-t3793-t3794-t3795-t3796-t3797-t3798-t3799-t3800-t3801-t3802-t3803-t3804-t3805-t3806-t3807-t3808-t3809-t3810-t3811-t3812-t3813-t3814-t3815-t3816-t3817-t3818-t3819-t3820-t3821-t3822-t3823-t3824-t3825-t3826-t3827-t3828-t3829-t3830-t3831-t3832-t3833-t3834-t3835-t3836-t3837-t3838-t3839-t3840-t3841-t3842-t3843-t3844-t3845-t3846-t3847-t3848-t3849-t3850-t3851-t3852-t3853-t3854-t3855-t3856-t3857-t3858-t3859-t3860-t3861-t3862-t3863-t3864-t3865-t3866-t3867-t3868-t3869-t3870-t3871-t3872-t3873-t3874-t3875-t3876-t3877-t3878-t3879-t3880-t3881-t3882-t3883-t3884-t3885-t3886-t3887-t3888-t3889-t3890-t3891-t3892-t3893-t3894-t3895-t3896-t3897-t3898-t3899-t3900-t3901-t3902-t3903-t3904-t3905-t3906-t3907-t3908-t3909-t3910-t3911-t3912-t3913-t3914-t3915-t3916-t3917-t3918-t3919-t3920-t3921-t3922-t3923-t3924-t3925-t3926-t3927-t3928-t3929-t3930-t3931-t3932-t3933-t3934-t3935-t3936-t3937-t3938-t3939-t3940-t3941-t3942-t3943-t3944-t3945-t3946-t3947-t3948-t3949-t3950-t3951-t3952-t3953-t3954-t3955-t3956-t3957-t3958-t3959-t3960-t3961-t3962-t3963-t3964-t3965-t3966-t3967-t3968-t3969-t3970-t3971-t3972-t3973-t3974-t3975-t3976-t3977-t3978-t3979-t3980-t3981-t3982-t3983-t3984-t3985-t3986-t3987-t3988-t3989-t3990-t3991-t3992-t3993-t3994-t3995-t3996-t3997-t3998-t3999-t4000-t4001-t4002-t4003-t4004-t4005-t4006-t4007-t4008-t4009-t4010-t4011-t4012-t4013-t4014-t4015-t4016-t4017-t4018-t4019-t4020-t4021-t4022-t4023-t4024-t4025-t4026-t4027-t4028-t4029-t4030-t4031-t4032-t4033-t4034-t4035-t4036-t4037-t4038-t4039-t4040-t4041-t4042-t4043-t4044-t4045-t4046-t4047-t4048-t4049-t4050-t4051-t4052-t4053-t4054-t4055-t4056-t4057-t4058-t4059-t4060-t4061-t4062-t4063-t4064-t4065-t4066-t4067-t4068-t4069-t4070-t4071-t4072-t4073-t4074-t4075-t4076-t4077-t4078-t4079-t4080-t4081-t4082-t4083-t4084-t4085-t4086-t4087-t4088-t4089-t4090-t4091-t4092-t4093-t4094-t4095-t4096-t4097-t4098-t4099-t4100-t4101-t4102-t4103-t4104-t4105-t4106-t4107-t4108-t4109-t4110-t4111-t4112-t4113-t4114-t4115-t4116-t4117-t4118-t4119-t4120-t4121-t4122-t4123-t4124-t4125-t4126-t4127-t4128-t4129-t4130-t4131-t4132-t4133-t4134-t4135-t4136-t4137-t4138-t4139-t4140-t4141-t4142-t4143-t4144-t4145-t4146-t4147-t4148-t4149-t4150-t4151-t4152-t4153-t4154-t4155-t4156-t4157-t4158-t4159-t4160-t4161-t4162-t4163-t4164-t4165-t4166-t4167-t4168-t4169-t4170-t4171-t4172-t4173-t4174-t4175-t4176-t4177-t4178-t4179-t4180-t4181-t4182-t4183-t4184-t4185-t4186-t4187-t4188-t4189-t4190-t4191-t4192-t4193-t4194-t4195-t4196-t4197-t4198-t4199-t4200-t4201-t4202-t4203-t4204-t4205-t4206-t4207-t4208-t4209-t4210-t4211-t4212-t4213-t4214-t4215-t4216-t4217-t4218-t4219-t4220-t4221-t4222-t4223-t4224-t4225-t4226-t4227-t4228-t4229-t4230-t4231-t4232-t4233-t4234-t4235-t4-product-reviews/860)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids - PubMed. Retrieved from [Link]

  • Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds - ResearchGate. Retrieved from [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Retrieved from [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PubMed Central. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Retrieved from [Link]K5FvM)

Sources

"5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" side product analysis and reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis, side product analysis, and reduction of this valuable chemical intermediate. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Part 1: Synthesis and Side Product Analysis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is not without its challenges, and a thorough understanding of potential side reactions is crucial for successful synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most direct and widely applicable method is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorobenzoic acid with 2-(trifluoromethyl)phenylboronic acid .[1] This reaction offers good functional group tolerance and generally proceeds with high yields under optimized conditions.

Q2: I am observing significant amounts of impurities in my reaction mixture. What are the most likely side products?

A2: In the Suzuki-Miyaura coupling for this specific target, two primary side products are commonly observed:

  • Dehalogenated starting material: Formation of 3-fluorobenzoic acid results from the premature protonolysis of the organopalladium intermediate formed from 3-bromo-5-fluorobenzoic acid.

  • Homocoupling of the boronic acid: This leads to the formation of 2,2'-bis(trifluoromethyl)biphenyl . This side reaction is often favored under conditions that promote the reaction of the boronic acid with itself.

Q3: What are the primary causes of dehalogenation and how can I minimize it?

A3: Dehalogenation in Suzuki-Miyaura couplings is a common issue, particularly with electron-deficient aryl halides. The primary causes include:

  • Presence of protic impurities: Water or alcohols in the reaction mixture can serve as a proton source.

  • Suboptimal ligand choice: The ligand on the palladium catalyst plays a crucial role in preventing the formation of palladium hydride species that can lead to dehalogenation.[2]

  • High reaction temperatures: Elevated temperatures can sometimes favor the dehalogenation pathway.

Troubleshooting Strategies:

  • Ensure anhydrous conditions: Use dry solvents and reagents.

  • Ligand selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have been shown to suppress dehalogenation.

  • Optimize temperature: Run the reaction at the lowest effective temperature.

Q4: How can I prevent the homocoupling of 2-(trifluoromethyl)phenylboronic acid?

A4: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by the palladium species. To minimize this side product:

  • Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Control stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.

  • Slow addition of reagents: In some cases, slow addition of the boronic acid to the reaction mixture can be beneficial.

Workflow for Synthesis and Impurity Identification

Caption: Workflow for the synthesis and analysis of this compound.

Analytical Troubleshooting Guide

This table provides a summary of the expected analytical data for the target product and its common side products. This information is crucial for accurate identification and quantification of impurities.

CompoundExpected Molecular Ion (m/z) [M-H]⁻Key ¹H NMR Signals (δ ppm, in DMSO-d₆)Key ¹⁹F NMR Signals (δ ppm)
This compound 283.03Aromatic protons in the 7.5-8.5 ppm range with characteristic splitting patterns due to F-H coupling.Two distinct signals: one for the Ar-F and one for the -CF₃.
3-fluorobenzoic acid 139.02Aromatic protons in the 7.2-8.0 ppm range.A single signal for the Ar-F.
2,2'-bis(trifluoromethyl)biphenyl 290.05 (as [M]⁺)Aromatic protons in the 7.5-8.0 ppm range.A single signal for the two equivalent -CF₃ groups.

Note: The exact chemical shifts can vary depending on the solvent and concentration.[3]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-bromo-5-fluorobenzoic acid (1.0 equiv)

  • 2-(trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid, 2-(trifluoromethyl)phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Reduction of this compound

The reduction of the carboxylic acid moiety to a benzyl alcohol is a common transformation in medicinal chemistry. The key challenge is to achieve this reduction chemoselectively without affecting the aryl fluoride and trifluoromethyl groups.

Frequently Asked Questions (FAQs)

Q5: What is the recommended method for the selective reduction of the carboxylic acid group?

A5: The use of borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) , is highly recommended for the chemoselective reduction of carboxylic acids in the presence of other functional groups like aryl halides and trifluoromethyl groups.[4][5][6] Borane reagents are known to selectively reduce carboxylic acids over esters and many other functional groups.[5]

Q6: Can I use other reducing agents like LiAlH₄ or NaBH₄?

A6:

  • Lithium aluminum hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, it is generally not recommended for this substrate due to its high reactivity, which could potentially lead to side reactions with the aryl fluoride or trifluoromethyl groups under certain conditions.

  • Sodium borohydride (NaBH₄): This is a milder reducing agent and is generally not capable of reducing carboxylic acids directly.

Q7: What is the mechanism of the borane reduction of carboxylic acids?

A7: The reduction proceeds through the formation of a triacyloxyborane intermediate. The acidic proton of the carboxylic acid reacts with the borane to release hydrogen gas. Subsequently, the carbonyl groups are reduced by the borane. A final workup step hydrolyzes the boron esters to yield the primary alcohol.[6]

Workflow for Chemoselective Reduction

Caption: Workflow for the chemoselective reduction of the carboxylic acid.

Detailed Protocol: Borane-THF Reduction

Materials:

  • This compound (1.0 equiv)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Ethyl acetate

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF solution dropwise to the stirred solution of the carboxylic acid.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50(30), 6722-6737.
  • BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. 2019 . [Link]

  • PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Schultz, A. G.; et al. Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. J. Org. Chem.1979, 44(13), 2291–2293.
  • Yoon, N. M.; et al. A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. J. Org. Chem.1985, 50(15), 2928–2930.
  • Hartwig, J. F.; et al. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. J. Am. Chem. Soc.1999, 121(15), 3591–3603.
  • Fu, G. C.; et al. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. J. Am. Chem. Soc.2012, 134(35), 14346–14349.
  • PubChem. 4,4'-Bis[trifluoromethyl]biphenyl. [Link]

  • Wiśniewska, J.; et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules2021, 26(7), 2035.
  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Suzuki, A.; Miyaura, N. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95(7), 2457–2483.
  • Nolan, S. P.; et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004, 69(9), 3173–3180.
  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Opatřilová, R.; et al. 5-Fluorouracil – Characteristics and Analytical Determination. Curr. Pharm. Anal.2011, 7(1), 1-11.
  • Procter, D. J.; et al. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angew. Chem. Int. Ed.2022, 61(43), e202209734.
  • El-Sayed, M. A.; et al. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. J. Am. Chem. Soc.2008, 130(20), 6423–6429.
  • Akiyama, T.; et al. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Org. Lett.2015, 17(18), 4538–4541.
  • Sharma, V. K. Organic Reagents | Borane as a Reducing Agent | BH3 THF | JEE | NEET. YouTube, 2021.
  • Royal Society of Chemistry. Supporting Information for Catalytic Amidation of Aldehydes with Amines. [Link]

  • Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. 2023 . [Link]

  • CoLab. Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. 2023 . [Link]

  • Hebisch, R.; et al. Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). The MAK Collection for Occupational Health and Safety. 2022, 7(1), 1-15.
  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Wang, J.; et al. Recent Advances in the Construction of Fluorinated Organoboron Compounds. Chin. J. Chem.2021, 39(7), 1857-1875.
  • Li, Y.; et al. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. J. Mol. Struct.2023, 1285, 135478.
  • Akiyama, T.; et al. Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein J. Org. Chem.2020, 16, 2442–2447.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. 2023 . [Link]

  • Gerig, J. T. Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. 2002.

Sources

Technical Support Center: Crystallization of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this molecule. While specific crystallization protocols for this compound are not extensively documented in public literature, this guide synthesizes first-principle crystallization theory with field-proven troubleshooting strategies for analogous fluorinated aromatic carboxylic acids. Our goal is to provide a robust framework for developing a successful and reproducible crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound that influence crystallization?

A1: Based on its structure—a benzoic acid with both fluoro and trifluoromethylphenyl substituents—we can infer several key properties:

  • Acidity: The carboxylic acid moiety (pKa likely around 3-4) will dominate its pH-dependent solubility. The molecule will be soluble in basic aqueous solutions (as the carboxylate salt) and insoluble in acidic solutions.

  • Lipophilicity: The trifluoromethyl (-CF3) and phenyl groups contribute significant lipophilicity.[1][2] This suggests good solubility in many organic solvents.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, promoting the formation of stable crystal lattices, often as hydrogen-bonded dimers.

  • Melting Point: Analogous compounds, such as 2-Fluoro-5-(trifluoromethyl)benzoic acid, have melting points in the range of 100-103 °C. We can anticipate a similar moderate melting point for the target compound.

Q2: Which solvent systems are a good starting point for crystallization screening?

A2: A systematic solvent screening approach is crucial. Given the molecule's mixed polarity, a range of solvents should be tested. The following table provides a logical starting point for screening.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IPAGood potential for dissolving the compound when hot and allowing crystallization upon cooling.
Ketones Acetone, MEKStronger solvents; may require an anti-solvent for successful crystallization.
Esters Ethyl AcetateMedium polarity solvent, often effective for compounds of this type.
Aromatic TolueneGood solvent for the lipophilic parts of the molecule; may be used in a solvent/anti-solvent system.
Ethers MTBE, 2-MeTHFLower polarity; can be effective anti-solvents when paired with more polar solvents.
Anti-Solvents Heptane, HexaneNon-polar; used to induce precipitation when added to a solution of the compound in a more polar solvent.
Aqueous Mixtures Acetonitrile/Water, Acetone/WaterThe carboxylic acid allows for solubility modulation with water, but the high lipophilicity may limit its utility.

Q3: Does this molecule have a high potential for polymorphism?

A3: Yes, pharmaceutical compounds, particularly those with functional groups capable of hydrogen bonding, have a significant potential for polymorphism—the ability to exist in multiple crystal forms.[3] Different polymorphs can have different solubility, stability, and bioavailability. It is critical during development to identify and control the desired polymorphic form. Any change in crystallization conditions (solvent, cooling rate, agitation) could potentially lead to a different form.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of "this compound" and provides systematic solutions.

Issue 1: The compound "oils out" and does not form a crystalline solid.

Causality: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in the solvent-rich phase. The high lipophilicity of the trifluoromethylphenyl group can contribute to this behavior, especially in highly polar solvents or with rapid cooling.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: A slower cooling rate provides more time for nucleation and ordered crystal growth, preventing the system from crashing out as a liquid.

  • Increase Solvent Volume: The solution may be too concentrated. Dilute the solution with more of the same hot solvent to lower the supersaturation level.[4]

  • Change the Solvent System:

    • Switch to a less polar solvent in which the compound is less soluble at elevated temperatures.

    • Use a solvent/anti-solvent system. Dissolve the compound in a good solvent (e.g., acetone) and slowly add an anti-solvent (e.g., heptane) at a constant temperature until turbidity is observed, then allow it to cool slowly.

  • Introduce Seed Crystals: Seeding the solution just as it enters the metastable zone can bypass the energy barrier for nucleation and direct growth into the desired crystal form.[5]

Issue 2: No crystals form upon cooling, even after an extended period.

Causality: This indicates that the solution has not reached a sufficient level of supersaturation, or there is a high kinetic barrier to nucleation.

Troubleshooting Workflow:

The following diagram illustrates a decision-making process for inducing crystallization.

Caption: Decision tree for troubleshooting failed crystallization.

Issue 3: The resulting crystals are very fine needles or small particles, leading to difficult filtration and poor purity.

Causality: The formation of very small particles is often a result of rapid nucleation (crash crystallization) caused by excessive supersaturation.[6] This leads to a large number of small crystals rather than the growth of larger, more perfect ones. Impurities can also sometimes inhibit crystal growth and favor nucleation.[7]

Troubleshooting Protocol:

  • Control Supersaturation:

    • Slower Cooling: Implement a programmed, linear cooling ramp instead of passive cooling at room temperature.

    • Anti-solvent Addition: Slow down the rate of anti-solvent addition significantly, and ensure good mixing at the point of addition to avoid localized high supersaturation.

  • Utilize a Maturation Step (Ostwald Ripening): Hold the crystal slurry at a constant temperature for several hours. This process allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

  • Agitation Control: The mixing rate can influence secondary nucleation.[8] Experiment with lower agitation speeds once crystal growth has commenced to minimize crystal breakage and secondary nucleation events.

  • Re-evaluate Purity: Ensure the starting material is of sufficient purity, as impurities can sometimes act as nucleation inhibitors or promoters, leading to poor crystal habit.[3]

Recommended Starting Experimental Protocol

This protocol provides a logical and systematic starting point for developing a cooling crystallization process for "this compound."

Objective: To identify a suitable solvent system and cooling profile for the crystallization of the target compound.

Materials:

  • This compound (crude)

  • Candidate solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Acetone, Heptane)

  • Jacketed laboratory reactor or vials with magnetic stirring

  • Temperature probe and programmable thermostat

Methodology:

  • Solubility Assessment (Range Finding):

    • Add a known mass (e.g., 100 mg) of the compound to a vial.

    • Add a candidate solvent in small aliquots (e.g., 0.5 mL) at room temperature with stirring until the solid dissolves. Record the volume.

    • For solids that do not dissolve at room temperature, heat the slurry in controlled increments (e.g., 10 °C) until dissolution is achieved. Note the temperature and total solvent volume. This helps identify promising solvents where solubility increases significantly with temperature.

  • Step-by-Step Crystallization Procedure (Example with Isopropanol):

    • Dissolution: Charge the crude material to the reactor. Add the selected solvent (e.g., isopropanol) in a quantity determined from the solubility assessment to be sufficient for dissolution at an elevated temperature (e.g., 60-70 °C).

    • Heating: Heat the mixture to the target temperature with moderate agitation until all solids are dissolved.

    • Clarification (Optional): If insoluble matter is present, perform a hot filtration.

    • Controlled Cooling: Program the thermostat to cool the solution at a slow, linear rate (e.g., 10-20 °C/hour).

    • Seeding (Recommended): Once the solution has cooled by 5-10 °C (entering the metastable zone), add a small quantity (0.1-1% w/w) of previously isolated pure seed crystals.

    • Growth Phase: Continue the slow cooling to the final target temperature (e.g., 0-5 °C).

    • Maturation: Hold the resulting slurry at the final temperature for 2-4 hours with gentle agitation to maximize yield and improve crystal form.

    • Isolation: Isolate the crystals by filtration.

    • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.

    • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

Logical Flow of Protocol:

G A Start: Crude Solid B Solubility Screening (Identify Solvent & Temperature) A->B C Dissolve Crude Solid in Hot Solvent B->C D Hot Filtration (Optional) to Remove Insolubles C->D E Controlled Cooling (e.g., 15°C/hr) D->E F Seed at Onset of Metastability E->F G Continue Cooling & Growth F->G H Hold (Age) Slurry at Final Temperature G->H I Filter to Isolate Crystals H->I J Wash with Cold Solvent I->J K Dry Under Vacuum J->K L End: Pure Crystalline Solid K->L

Caption: General workflow for developing a cooling crystallization process.

References

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Zhanghua. (n.d.). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • PubMed. (2024). Influence of DPYD gene polymorphisms on 5-Fluorouracil toxicities in Thai colorectal cancer patients. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Retrieved from [Link]

  • Organic Process Research & Development. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-[methoxy(phenyl)methyl]benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid." This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the purification of this important synthetic building block. Our goal is to move beyond simple procedural lists and offer insights into the causality behind each experimental choice, ensuring both scientific integrity and practical success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the synthesis, likely a Suzuki-Miyaura coupling. What are the most probable impurities in my crude product?

A1: Understanding your potential impurities is the first step toward devising an effective purification strategy. For a biaryl compound like this, synthesized via a palladium-catalyzed cross-coupling, the impurity profile is generally predictable.

  • Starting Materials: Unreacted 3-halo-5-fluorobenzoic acid (or its ester) and 2-(trifluoromethyl)phenylboronic acid are common. The boronic acid is particularly prone to instability.[1]

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two identical partners are frequent side products. You may find bis(2-(trifluoromethyl)phenyl) from the boronic acid and a di-acid from the coupling of the benzoic acid derivative. These are typically non-polar and neutral (if formed from an ester precursor).

  • Protodeborylation Product: The boronic acid can react with trace water or protons in the reaction mixture, leading to the formation of trifluoromethylbenzene.[1]

  • Catalyst Residues: Residual palladium, often appearing as a black or dark colloidal suspension, and phosphine ligands (or their oxides) from the catalyst system can contaminate the product.[2]

  • Boronic Acid-Related Impurities: Boronic acids can form anhydride trimers known as boroxines, which can complicate analysis and purification.[1]

A preliminary ¹H and ¹⁹F NMR of your crude material can often provide clear evidence for many of these specific impurities, guiding your subsequent purification choices.

Q2: What is the most logical and efficient workflow for purifying my crude product?

A2: A multi-step approach is almost always necessary. The optimal sequence is to start with a bulk purification technique to remove major impurities and then move to higher-resolution methods if needed. The acidic nature of your target compound is a powerful handle for the initial cleanup.

Below is a recommended workflow:

Purification_Workflow start Crude Product (Dissolved in Organic Solvent, e.g., EtOAc) extraction Acid-Base Extraction (Wash with aq. NaHCO3) start->extraction organic_layer Organic Layer: Neutral Impurities (Homocoupled byproducts, etc.) extraction->organic_layer Neutral Impurities aqueous_layer Aqueous Layer: Sodium Salt of Product extraction->aqueous_layer Product as Salt (Aqueous) acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH ~2) aqueous_layer->acidify precipitate Precipitate / Extract Product acidify->precipitate recrystallize Recrystallization precipitate->recrystallize pure_product Pure Product (>98%) recrystallize->pure_product Purity OK? chromatography Column Chromatography recrystallize->chromatography Purity Not OK? ultra_pure Ultra-Pure Product (>99.5%) chromatography->ultra_pure Acid_Chromatography cluster_0 Without Acetic Acid cluster_1 With Acetic Acid Silica_NoAcid Silica Surface (Si-OH) Strong H-Bonding / Ionic Interaction Compound_NoAcid R-COOH Compound_NoAcid->Silica_NoAcid:f1 Binds Tightly (Peak Tailing) Silica_WithAcid Silica Surface (Si-OH) Weak H-Bonding Compound_WithAcid R-COOH Compound_WithAcid->Silica_WithAcid:f1 Elutes Cleanly AceticAcid CH3COOH AceticAcid->Silica_WithAcid:f0 Competes for Binding Sites

Sources

"5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Guidance on the Stability and Degradation of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Due to its complex fluorinated structure, this molecule possesses unique chemical properties that influence its stability. Understanding its potential degradation pathways is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations. This document provides a comprehensive overview of potential stability issues and offers practical troubleshooting advice in a question-and-answer format. The insights provided are based on established principles of organic chemistry and data from studies on structurally related fluorinated aromatic compounds.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several factors, primarily pH, light, temperature, and the presence of oxidizing agents. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic rings contributes to the overall high stability of the molecule, however, certain conditions can promote degradation.

Q2: How should I properly store solutions of this compound to minimize degradation?

A2: For optimal stability, solutions of this compound should be stored in a cool, dark place. We recommend storing solutions at 2-8°C and protecting them from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider freezing the solution at -20°C or below. Before use, allow the solution to thaw completely and come to room temperature, ensuring it is thoroughly mixed.

Q3: Is the trifluoromethyl group on the phenyl ring susceptible to degradation?

A3: The trifluoromethyl (CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bonds.[1] It is resistant to many common chemical transformations. However, under certain harsh conditions, such as high pH and elevated temperatures, hydrolysis of the CF3 group can occur, although this is not typically observed under standard experimental conditions.[2]

Q4: Can the fluorine atom on the benzoic acid ring be displaced?

A4: The carbon-fluorine bond on an aromatic ring is exceptionally strong and not easily cleaved. Nucleophilic aromatic substitution reactions that could displace the fluorine atom typically require very harsh conditions (e.g., strong nucleophiles, high temperatures) that are not encountered in most routine laboratory applications.

Troubleshooting Guide: Investigating Unexpected Experimental Results

This section addresses common issues that may arise during experiments involving this compound, potentially indicating degradation of the compound.

Issue 1: Loss of Compound Potency or Inconsistent Assay Results Over Time

Q: My assay results are showing a gradual decrease in the activity of my compound stock solution. What could be the cause?

A: A gradual loss of potency is a classic sign of compound degradation. The most likely culprits are hydrolysis, particularly if your solvent is aqueous and not pH-controlled, or photodegradation if the solution has been exposed to light.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of Unknown Peaks in my Chromatogram (HPLC, LC-MS)

Q: I am analyzing my sample by HPLC and see new, unexpected peaks that were not present in the freshly prepared sample. What are these?

A: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. The identity of these products will depend on the degradation pathway.

Potential Degradation Pathways and Products:

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic/Basic Hydrolysis Hydrolysis of the carboxylic acid group is unlikely to be a primary degradation route. However, extreme pH and heat could potentially lead to decarboxylation or other rearrangements.Formation of fluoride ions under highly basic conditions has been observed for some trifluoroethyl groups.[2]
**Oxidative (e.g., H₂O₂) **Oxidation of the aromatic rings can lead to the formation of hydroxylated byproducts or even ring opening under harsh conditions. The main fluoride-containing product from the catalytic oxidation of some fluoroaromatic compounds is inorganic fluoride.Hydroxylated analogs of the parent compound, ring-opened products.
Photolytic (UV/Vis Light) Exposure to light, especially UV light, can induce photochemical degradation. Studies on trifluoromethyl benzoic acid isomers have shown that they can be degraded under UVC irradiation.[3]Photodegradation can lead to a variety of products, including defluorinated species and rearranged isomers.
Thermal While generally stable, prolonged exposure to high temperatures can cause decarboxylation of the benzoic acid moiety.The primary thermal degradation product would likely be 1-fluoro-3-(2-trifluoromethylphenyl)benzene.

Experimental Protocols for Stability Assessment

For researchers needing to perform a more rigorous assessment of the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the carboxylic acid.[4][5]

Data Analysis:

  • Compare the chromatograms of the stressed samples to that of a non-stressed control sample.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using LC-MS or other appropriate analytical techniques.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (Solid, 105°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

  • 3-(Trifluoromethyl)benzoic acid. PubChem. [Link].

  • Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. Guangdiancha. [Link].

  • CATALYTIC OXIDATION OF FLUORINATED AROMATIC COMPOUNDS BY HYDROGEN PEROXIDE IN THE PRESENCE OF µ-NITRIDODIMERIC IRON PHTHALOCYANINATE. Elibrary. [Link].

  • Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate. [Link].

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC. [Link].

  • Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. [Link].

  • A stability-indicating RP-HPLC assay method for 5-fluorouracil. ResearchGate. [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link].

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link].

  • Chemical degradation of PFAS using hydrogen peroxide and persulfate. Diva-Portal.org. [Link].

  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed. [Link].

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link].

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link].

  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. [Link].

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Semantic Scholar. [Link].

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link].

  • Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis. [Link].

  • Degradation of Perfluorooctanoic Acid by Reactive Species Generated through Catalyzed H2O2 Propagation Reactions. ResearchGate. [Link].

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. [Link].

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link].

  • Destruction of per/poly-fluorinated alkyl substances by magnetite nanoparticle-catalyzed UV-Fenton reaction. RSC Publishing. [Link].

  • Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. Research Journal of Pharmacy and Technology. [Link].

  • Organofluorine chemistry. Wikipedia. [Link].

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link].

  • Thermal behavior of aluminum fluoride trihydrate. ResearchGate. [Link].

  • JEE (Advanced) 2026 Syllabus. [Link].

  • The Prohibited List. WADA. [Link].

  • Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal. [Link].

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link].

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. NIH. [Link].

  • Thermal Limitations of BPAF cured and TAIC cured Fluoroelastomers. Seals Eastern. [Link].

  • Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. [Link].

Sources

Analytical challenges in characterizing "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, chemists, and quality control professionals who are working with this complex molecule. Due to the unique structural features of this compound—namely the presence of a carboxylic acid, a fluorine substituent, and a trifluoromethyl group on different phenyl rings—its analysis can present several challenges.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. It is structured to address specific issues you may encounter during experimental analysis, with a focus on explaining the underlying scientific principles behind our recommendations.

Compound Profile

First, let's summarize the key properties of the molecule. Note that as a potentially novel or specialized chemical intermediate, extensive public data may be limited. The following properties are calculated based on its chemical structure.

PropertyValue
Chemical Name 5-Fluoro-3-(2-(trifluoromethyl)phenyl)benzoic acid
Molecular Formula C₁₄H₈F₄O₂
Molecular Weight 296.21 g/mol
CAS Number Not readily available
Predicted pKa ~3.5 - 4.5 (benzoic acid moiety)
Predicted LogP ~4.0 - 5.0

Frequently Asked Questions & Troubleshooting Guides

Section 1: General Sample Preparation & Handling

Question 1: I'm having trouble dissolving the compound. What solvents are recommended for analysis?

Answer: The high fluorine content and biphenyl structure contribute to significant lipophilicity. However, the carboxylic acid group provides a handle for solubility modulation.

  • For Reversed-Phase HPLC: Your primary dissolving solvents should be methanol, acetonitrile, or tetrahydrofuran (THF). Start with a small amount of organic solvent to wet and dissolve the compound before diluting with the aqueous component of your mobile phase. Avoid dissolving directly into highly aqueous solutions, as the compound may precipitate.

  • For NMR Spectroscopy: Deuterated solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ are excellent choices.[1] Chloroform-d (CDCl₃) can also be used, but solubility might be lower.[1] The acidic proton of the carboxylic acid may exchange with residual water in the solvent or be broad, especially in methanol-d₄.

  • Troubleshooting Tip: If solubility remains an issue in your desired solvent, gentle warming or sonication can be effective. For HPLC, preparing a more concentrated stock solution in 100% organic solvent (e.g., acetonitrile) and then diluting it to your working concentration is a reliable strategy.

Section 2: High-Performance Liquid Chromatography (HPLC/UPLC) Analysis

Question 2: What are the recommended starting conditions for developing an HPLC purity method for this compound?

Answer: A reversed-phase HPLC method is the most appropriate choice. The key to a successful separation is controlling the ionization state of the carboxylic acid.

Rationale: The pKa of the benzoic acid group is likely in the 3.5-4.5 range. Operating the mobile phase at a pH at least 1.5-2 units below the pKa will keep the molecule in its neutral, protonated form. This is critical for achieving sharp, symmetrical peaks and stable retention times, as the neutral form interacts more consistently with the nonpolar stationary phase.

Here is a robust starting method:

ParameterRecommendationRationale & Comments
Column C18 or Phenyl-Hexyl, 2.1/4.6 mm ID, <3 µm particle sizeA standard C18 provides good hydrophobic retention. A Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions with the aromatic rings.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterSets the pH to ~2.5-2.8, ensuring the carboxylic acid is protonated. TFA can improve peak shape but may cause ion suppression in MS.
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile is a common choice with low viscosity and UV cutoff. Methanol can be used for alternative selectivity.
Gradient 40% B to 95% B over 15 minutesThe compound is quite nonpolar; a starting concentration of ~40% organic is a reasonable starting point.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column dimensions.
Column Temp. 35 - 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Detection (UV) 230 nm and 254 nmThe aromatic structure should provide good chromophores. Monitor multiple wavelengths initially to find the optimum for your main peak and potential impurities.

This method should be validated according to ICH Q2(R1) guidelines for parameters like linearity, accuracy, and precision.[2]

Question 3: My HPLC peak is tailing significantly. How can I fix this?

Answer: Peak tailing for this compound is most likely caused by unwanted secondary interactions on the column or issues with the mobile phase pH.

Causality:

  • Incomplete Protonation: If the mobile phase pH is too close to the compound's pKa, a mixed population of ionized (carboxylate) and neutral (carboxylic acid) forms will exist. The ionized form interacts differently and less favorably with the C18 stationary phase, causing tailing.

  • Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the column are acidic and can have strong ionic interactions with any ionized analyte molecules, leading to severe tailing.

  • Column Overload: Injecting too much mass onto the column can saturate the stationary phase, resulting in fronting or tailing.

Here is a workflow to diagnose and resolve this issue:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph Action: Lower pH (Use 0.1% TFA or H3PO4) check_ph->lower_ph No check_column Is an end-capped, high-purity silica column being used? check_ph->check_column Yes resolution Problem Resolved lower_ph->resolution change_column Action: Switch to a modern, end-capped C18 or a Phenyl column. check_column->change_column No check_load Action: Reduce injection concentration by 10x. Did peak shape improve? check_column->check_load Yes change_column->resolution overload Diagnosis: Column Overload Solution: Reduce sample load. check_load->overload Yes other_issues Diagnosis: Secondary Interactions (e.g., silanols). check_load->other_issues No overload->resolution other_issues->resolution G cluster_0 Data Acquisition cluster_1 Structural Confirmation nmr_1d 1D Spectra: ¹H, ¹³C, ¹⁹F assign_h Assign ¹H Spectrum (using COSY) nmr_1d->assign_h nmr_2d 2D Spectra: COSY, HSQC, HMBC, ¹H-¹⁹F HETCOR nmr_2d->assign_h assign_c Assign ¹³C Spectrum (using HSQC/HMBC) assign_h->assign_c assign_f Assign ¹⁹F Spectrum assign_c->assign_f confirm Confirm Structure & Connectivity assign_f->confirm

Sources

"5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid . This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and utilization of this versatile fluorinated building block. The unique properties imparted by the fluorine and trifluoromethyl substituents necessitate specific handling protocols to maintain compound integrity and ensure experimental success.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and troubleshooting scenarios.

Section 1: Compound Properties and Safety

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. Direct contact can cause skin and serious eye irritation.[3][4] Inhalation of the dust may lead to respiratory tract irritation.[5] The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[6]
Eye IrritationH319Causes serious eye irritation.[6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[6]

Causality: The acidic nature of the carboxylic acid group and the reactivity of the fluorinated phenyl rings contribute to its irritant properties. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.

Q2: What is the recommended Personal Protective Equipment (PPE) when handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. Always use the following:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Nitrile or other chemically resistant gloves. Ensure to check the glove manufacturer's specifications for compatibility with fluorinated organic compounds.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or equivalent) dust mask is recommended.

  • Body Protection: A standard laboratory coat is required.

Self-Validation: Before handling, always inspect your PPE for any signs of damage. Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[3][5]

Section 2: Storage and Stability

Q3: What are the optimal long-term storage conditions for this compound?

A3: For maximal shelf-life and to prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Recommended storage temperature is room temperature, away from direct sunlight and sources of ignition.[7]

Causality: Trifluoromethylphenyl compounds can be susceptible to photolytic degradation.[8] Storing it in a light-protected environment (e.g., an amber vial or inside a cabinet) is a critical preventative measure. The "sealed in dry" recommendation is to prevent the hygroscopic uptake of atmospheric moisture, which could potentially lead to slow hydrolysis or affect accurate weighing for experiments.

Q4: I've noticed some discoloration of the solid material. Is it still usable?

A4: Discoloration (e.g., a shift from white to off-white or light yellow) can be an indicator of impurity ingress or minor degradation. While the compound may still be largely viable, it is crucial to perform a quality control check before use in a sensitive application. A melting point determination is a rapid and effective initial test. The melting point for a pure sample is typically in the range of 102-106 °C.[2] A significant depression or broadening of the melting point range suggests the presence of impurities. For quantitative applications, re-analysis by techniques like ¹H NMR or LC-MS is recommended to confirm purity.

Section 3: Solution Preparation and Handling

Q5: What are the recommended solvents for dissolving this compound?

A5: This compound is generally soluble in a range of organic solvents. For biotransformation experiments, Dimethylformamide (DMF) has been used.[9] For synthetic chemistry applications, solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene) are often suitable.[10] Some fluorinated benzoic acids also show solubility in water.[7]

Experimental Insight: Always start with a small-scale solubility test. When preparing stock solutions for biological assays, using anhydrous DMSO is a common practice.[1] However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.

Q6: I'm having trouble getting the compound to fully dissolve. What can I do?

A6: If you encounter solubility issues, consider the following troubleshooting steps:

  • Gentle Warming: Gently warming the solution in a water bath can increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound.

  • Sonication: Using an ultrasonic bath is a very effective method for dissolving stubborn solids.

  • Solvent Polarity: If the compound remains insoluble, you may need to switch to a solvent with a different polarity.

The workflow for preparing a stock solution is outlined in the diagram below.

G cluster_0 Solution Preparation Workflow start Weigh Compound add_solvent Add Calculated Volume of Solvent start->add_solvent vortex Vortex/Mix add_solvent->vortex observe Observe for Complete Dissolution vortex->observe sonicate Sonication observe->sonicate No success Solution Ready for Use observe->success Yes fail Re-evaluate Solvent Choice observe->fail Persistent Issue sonicate->observe warm Gentle Warming sonicate->warm warm->observe

Caption: Workflow for preparing a stock solution.

Section 4: Waste Disposal

Q7: How should I dispose of waste containing this compound?

A7: As a fluorinated organic compound, it must be disposed of as hazardous chemical waste.[11]

  • Solid Waste: Collect unused solid material and any contaminated consumables (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container.[11]

  • Liquid Waste: Collect solutions in a properly labeled, sealed container designated for halogenated organic waste.

Critical Directive:Do not dispose of this compound down the drain or in regular trash.[12] Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health and Safety (EHS) department.[11] The introduction of fluorine into organic molecules can lead to persistence in the environment, making proper disposal an environmental imperative.[11]

References

  • ResearchGate. (2025). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • ACS Publications. (2026). Magnetic and EPR Spectroscopic Studies of Thiolate Bridged Divalent Ni, Pd, and Pt Ions Capped with VO(N2S2) Metalloligands. Retrieved from [Link]

  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • BPI World. (n.d.). Fluorinated Chemicals. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Quora. (2025). What is the safest way to dispose of an old bottle containing fluoride crystals that has been sitting around for years?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzoic acids. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges and common pitfalls encountered in the lab. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Foundational Challenges & FAQs

This section addresses high-level strategic questions and common points of confusion when planning the synthesis of a fluorinated benzoic acid.

Q1: I'm planning a synthesis. Should I fluorinate an existing benzoic acid derivative or build the molecule from an already fluorinated precursor?

A1: This is a critical strategic decision that depends on starting material availability, desired substitution pattern, and scalability.

  • Direct Fluorination of a Benzoic Acid Core: This approach is often challenging. The benzoic acid group is a meta-director and strongly deactivating, while the fluorine atom is an ortho-, para-director and also deactivating.[1] This combination can lead to slow reactions and complex mixtures of isomers that are difficult to separate.[1] Direct fluorination is most feasible when the desired regiochemistry is electronically favored or when powerful, selective fluorination methods are employed.

  • Synthesis from a Fluorinated Precursor: This is generally the more reliable and common approach.[2] Starting with a commercially available fluorotoluene, fluoroaniline, or fluorobenzonitrile allows you to leverage the fluorine atom's directing effect before introducing the carboxylic acid functionality. For example, oxidation of a fluorotoluene derivative is a classic and effective method.[3]

Decision Workflow:

G start Planning Synthesis q1 Is the target fluorobenzoic acid commercially available? start->q1 q2 Is a suitable fluorinated precursor (e.g., fluorotoluene) available? q1->q2 No s1 Purchase Compound q1->s1 Yes s2 Synthesize from Precursor (e.g., via oxidation) q2->s2 Yes s3 Attempt Direct Fluorination (High Risk of Isomers/Low Yield) q2->s3 No end Synthesis Complete s1->end s2->end s3->end

Caption: Decision tree for synthesis strategy.

Q2: Why is my electrophilic fluorination reaction giving me a mixture of isomers? The regioselectivity is terrible.

A2: This is a classic pitfall rooted in the electronic properties of the aromatic ring. In a substrate like benzoic acid, you have two competing directors:

  • The Carboxylic Acid (-COOH): An electron-withdrawing group and a meta-director .

  • The Fluorine (-F): An electron-withdrawing group (by induction) but a weak ortho-, para-director due to lone pair donation.

When both are present, as in a fluorobenzoic acid undergoing another substitution (e.g., nitration), the final isomer distribution is a delicate balance of these competing effects and steric hindrance.[1] For example, in the nitration of 4-fluorobenzoic acid, the major product is often 4-fluoro-3-nitrobenzoic acid, where the incoming nitro group is directed ortho to the fluorine and meta to the carboxylic acid.[1]

Q3: My reaction is incredibly slow and often incomplete. What's going on?

A3: The root cause is the deactivated nature of the substrate. Both the fluorine atom and the carboxylic acid group are electron-withdrawing, pulling electron density out of the aromatic ring.[1] This makes the ring less nucleophilic and therefore less reactive towards electrophiles in reactions like nitration, halogenation, or Friedel-Crafts. This inherent low reactivity requires more forcing conditions to achieve completion.[1]

Section 2: Troubleshooting Guide for Common Synthetic Pitfalls

This section provides a structured approach to solving specific experimental problems.

Troubleshooting Low Yield & Incomplete Reactions
Problem Probable Cause(s) Suggested Solution(s)
Reaction Stalled 1. Insufficiently Activating Conditions: The aromatic ring is too deactivated for the chosen reagents.[1] 2. Low Reaction Temperature: Rate is too slow at the current temperature.1. Use a Stronger Reagent System: For nitration, switch from standard HNO₃/H₂SO₄ to fuming nitric acid.[1] For fluorination, ensure your fluorinating agent (e.g., Selectfluor®) is appropriately activated. 2. Cautiously Increase Temperature: Monitor carefully, as higher temperatures can increase byproduct formation.[1] Find the optimal balance for your specific substrate.
Low Yield after Work-up 1. Product is Water-Soluble: The protonated carboxylic acid may still have some solubility in the aqueous phase, especially with multiple polar groups.[1] 2. Incomplete Extraction: Insufficient solvent volume or number of extractions.1. Ensure Full Protonation: During acidic work-up, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate, minimizing its water solubility.[1] 2. Saturate the Aqueous Layer: Add NaCl (brine) to the aqueous layer to decrease the solubility of the organic product before extraction. 3. Increase Extraction Volume/Frequency: Perform at least 3-5 extractions with a suitable organic solvent.
Decomposition/Tar Formation 1. Reaction Temperature is Too High: Leads to oxidation and decomposition side reactions.[1] 2. Reagent Addition Too Fast: Uncontrolled exotherm causes localized heating and degradation.1. Maintain Strict Temperature Control: Use an ice bath or cryo-cooler, especially during the addition of strong acids or oxidizing agents.[1] 2. Slow, Controlled Addition: Add reagents dropwise with vigorous stirring to dissipate heat effectively.
Troubleshooting Purification & Isolation
Problem Probable Cause(s) Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing 1. Impure Product: Byproducts are depressing the melting point and interfering with lattice formation. 2. Supersaturation: The solution is too concentrated, or cooling is too rapid.[1]1. Pre-Purification: Consider a quick filtration through a silica plug to remove baseline impurities before recrystallization. 2. Optimize Recrystallization: Use a minimal amount of hot solvent, allow the solution to cool slowly, and scratch the inside of the flask with a glass rod to induce nucleation. If it still oils out, try re-dissolving and adding a small amount of a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity appears, then cool.
Difficult Separation of Isomers 1. Similar Polarity: Positional isomers often have very similar polarities, making them co-elute in column chromatography.1. Optimize Chromatography: Use a long column with a shallow solvent gradient. Test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). 2. Derivatization: Temporarily convert the carboxylic acids to their methyl esters. The esters may have different chromatographic behavior, allowing for separation. After separation, the esters can be hydrolyzed back to the acids.
Product is Volatile 1. Low Molecular Weight/Boiling Point: Some fluorinated benzoic acids can be lost during solvent removal under high vacuum.1. Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or cryo-cooler). 2. Avoid High Vacuum/Heat: Remove the final traces of solvent under a gentle stream of nitrogen or by air-drying if the compound is stable.

Section 3: Key Experimental Protocols & Mechanisms

Protocol 1: Nitration of 4-Fluorobenzoic Acid

This protocol details a common electrophilic aromatic substitution on a fluorinated benzoic acid, a reaction prone to the pitfalls of deactivation and mixed regioselectivity.

Objective: To synthesize 4-fluoro-3-nitrobenzoic acid.

Materials:

  • 4-Fluorobenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Deionized Water

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

  • Dissolution: Slowly add 5.0 g of 4-fluorobenzoic acid to the cold sulfuric acid in portions, ensuring the temperature remains below 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture: Prepare the nitrating agent by slowly adding 2.5 mL of fuming HNO₃ to 7.5 mL of concentrated H₂SO₄ in a separate flask, pre-chilled to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the dissolved 4-fluorobenzoic acid solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Very slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

  • Precipitation & Isolation: A solid precipitate should form. Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral (check with pH paper).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-fluoro-3-nitrobenzoic acid.

Mechanism: Electrophilic Aromatic Substitution

The fluorination or nitration of a benzoic acid derivative proceeds via a two-step electrophilic aromatic substitution (EAS) mechanism.[4]

Caption: Mechanism of Electrophilic Aromatic Substitution.[4]

Section 4: Safety Considerations

Handling fluorinating agents and associated reagents requires stringent safety protocols.

Q4: What are the primary hazards I should be aware of?

A4:

  • Hydrogen Fluoride (HF): Often used in the Balz-Schiemann reaction or generated in situ. HF is extremely corrosive and toxic.[3] It causes severe, painful burns that may not be immediately apparent, as the fluoride ion penetrates tissues and depletes calcium, leading to cell death.[5][6] Always handle HF or reactions that may produce it in a certified chemical fume hood with appropriate PPE (acid-resistant gloves, apron, full-face shield). Have a calcium gluconate antidote gel readily available. [5][7]

  • Electrophilic N-F Reagents (e.g., Selectfluor®, NFSI): These are powerful oxidizing agents.[8] While more stable than reagents like elemental fluorine, they can react violently with incompatible materials. They should be handled with care to avoid inhalation of dust or contact with skin.[8]

  • Strong Acids and Oxidizers: Syntheses frequently involve concentrated sulfuric acid, fuming nitric acid, and other powerful reagents. These can cause severe chemical burns and generate toxic fumes.

Troubleshooting Workflow: Diagnosing a Failed Reaction

When a reaction fails, a logical diagnostic process is essential.

G start Reaction Yield is Low / No Product q1 Is starting material present? start->q1 q2 Are reagents and solvents pure and dry? q1->q2 Yes (Unreacted) q4 Is there a new, unidentified spot on TLC? q1->q4 No (Consumed) q3 Was the temperature controlled correctly? q2->q3 Yes s4 Impurity is inhibiting the reaction. Purify starting materials. q2->s4 No s1 Reaction did not start. - Increase Temp - Stronger Reagent - Check Catalyst q3->s1 Yes s2 Decomposition occurred. - Lower Temp - Slower Addition - Check for Impurities q3->s2 No (Overheated) q4->s2 No (Baseline/Smear) s3 Side product formed. - Re-evaluate mechanism - Adjust stoichiometry - Characterize byproduct q4->s3 Yes

Caption: Logical workflow for troubleshooting a failed synthesis.

References

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid Analogs as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of a series of benzoic acid analogs, centered around the lead compound 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid. Our analysis is grounded in established biochemical and cell-based assays to elucidate the structure-activity relationships (SAR) governing their potency and selectivity as inhibitors of cyclooxygenase (COX) enzymes. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both theoretical insights and practical, reproducible experimental protocols.

The selection of the 3-phenylbenzoic acid scaffold is deliberate. This structural motif is present in a class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Diflunisal. The introduction of a trifluoromethyl group and strategic placement of fluorine atoms are common medicinal chemistry strategies to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and target binding affinity. This guide will dissect how these specific substitutions on the parent scaffold influence the desired biological activity.

The Biological Target: Cyclooxygenase (COX) Enzymes and the Arachidonic Acid Pathway

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the key enzyme in the biosynthetic pathway that converts arachidonic acid into prostaglandins and other pro-inflammatory lipid mediators. There are two primary isoforms of this enzyme:

  • COX-1 (PTGS1): A constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney blood flow.

  • COX-2 (PTGS2): An inducible enzyme that is typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of pain and inflammation.

The therapeutic action of most NSAIDs relies on the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often attributed to the simultaneous inhibition of the constitutively active COX-1 isoform. Consequently, a primary objective in the development of novel NSAIDs is to design compounds with high selectivity for COX-2 over COX-1. This guide will compare our lead compound and its analogs based on their potency (IC₅₀) against both isoforms and their resulting COX-2 selectivity index.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostatic Functions COX2->PGH2 Inflammation, Pain Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Inflammatory_Stimuli->COX2 Upregulation PLA2 Phospholipase A2

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.

Comparative Analysis of Analog Structures

For this guide, we will compare our lead compound, C-1 , with three structural analogs to probe the influence of the fluoro and trifluoromethyl substituents. The well-characterized NSAID, Diflunisal , will be used as a benchmark control.

Compound IDStructureKey Features
C-1 This compoundLead Compound: Contains both fluoro and trifluoromethyl groups.
C-2 3-(2-Trifluoromethylphenyl)benzoic acidAnalog 1: Lacks the 5-fluoro substituent.
C-3 5-Fluoro-3-phenylbenzoic acidAnalog 2: Lacks the 2-trifluoromethyl group on the pendant ring.
C-4 3-(2-Chlorophenyl)-5-fluorobenzoic acidAnalog 3: Trifluoromethyl group is replaced with a chloro group.
Diflunisal 5-(2,4-difluorophenyl)-2-hydroxybenzoic acidBenchmark: An established NSAID with a different core (salicylic acid).

Experimental Protocols

To ensure a robust and verifiable comparison, two primary assays were employed. First, an in vitro enzyme inhibition assay provides a direct measure of the compound's interaction with the isolated COX-1 and COX-2 enzymes. Second, a cell-based assay validates these findings in a more physiologically relevant context by measuring the downstream product of COX activity.

Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. The protocol is adapted from standard methods described by Cayman Chemical.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep 1. Prepare serial dilutions of test compounds in DMSO Incubation 3. Incubate enzyme with compound or DMSO (vehicle) Compound_Prep->Incubation Enzyme_Prep 2. Prepare COX-1 and COX-2 enzyme solutions in buffer Enzyme_Prep->Incubation Initiation 4. Add Arachidonic Acid (substrate) to start reaction Incubation->Initiation Detection 5. Add colorimetric substrate (TMPD) Initiation->Detection Measurement 6. Measure absorbance at 590 nm using a plate reader Detection->Measurement Calculation 7. Calculate % inhibition and determine IC50 values Measurement->Calculation

A Comparative Efficacy Analysis of Fluorinated Benzoic Acid Derivatives in Antimicrobial and Antiviral Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing therapeutic potential. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target. When these advantages are applied to the versatile benzoic acid framework, a privileged structure in numerous pharmaceuticals, the resulting fluorinated benzoic acid derivatives represent a promising class of compounds with significant therapeutic potential.

This guide provides a comparative analysis of the efficacy of trifluoromethylphenyl benzoic acid derivatives, with a particular focus on their potential as antibacterial and antiviral agents. While direct experimental data for 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is not yet prevalent in published literature, we can infer its potential efficacy by examining structurally related analogs. This guide will synthesize available data on these related compounds to provide a benchmark for researchers and drug development professionals exploring this chemical space. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays.

Antibacterial Efficacy: Targeting Drug-Resistant Pathogens

Derivatives of trifluoromethylphenyl benzoic acid have demonstrated significant promise as potent antibacterial agents, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The mechanism of action for some of these compounds is believed to involve the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial survival.[3]

Comparative Efficacy of Trifluoromethylphenyl Pyrazole Benzoic Acid Derivatives

A study of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives revealed potent growth inhibition of Gram-positive bacteria.[1] The inclusion of a trifluoromethylphenyl moiety appears to be a key contributor to this activity. Several compounds from this series exhibited low minimum inhibitory concentrations (MICs), indicating high potency.[1][2]

Compound Descriptor (from source)Target OrganismMIC (µg/mL)Reference
Compound 50 (trifluoromethyl substituent)S. aureus0.78–3.125[1]
Compound 79 (tetrasubstituted)Gram-positive bacteria0.78[1]
Phenoxy-substituted derivativeVarious bacterial strains1[2]
Methyl sulfide attached compoundVarious bacterial strains1 to 4[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected trifluoromethylphenyl benzoic acid derivatives against Gram-positive bacteria.

Comparison with Existing Anti-MRSA Antibiotics

To contextualize the potential of this class of compounds, it is useful to compare their in vitro efficacy with that of established antibiotics used to treat MRSA infections.

AntibioticCommon Brand NameTypical MIC range for MRSA (µg/mL)Reference
VancomycinVancocin1-2[4]
LinezolidZyvox1-4[5]
DoxycyclineVibramycin0.25-1[4]
Trimethoprim/sulfamethoxazoleBactrim, Septra0.5/9.5 - 2/38[6]

Table 2: Typical MIC ranges of common anti-MRSA antibiotics.

The low MIC values observed for some of the trifluoromethylphenyl benzoic acid derivatives (as low as 0.78 µg/mL) suggest that they are competitive with, and in some cases potentially more potent than, standard-of-care antibiotics in in vitro settings.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The determination of MIC is a cornerstone of antibacterial efficacy testing. The broth microdilution method is a standardized and widely used technique.[7][8]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep compound_stock Compound Stock serial_dilution Serial Dilution in 96-well Plate compound_stock->serial_dilution inoculation Inoculate Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate (16-20h, 35°C) inoculation->incubation read_results Read Results (Visual/OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Antiviral Efficacy: Targeting Influenza Virus Fusion

The fluorinated benzoic acid scaffold has also been explored for its antiviral properties, particularly as an inhibitor of influenza virus entry.[9][10] The mechanism of action for some of these compounds involves the inhibition of the hemagglutinin (HA) protein, which is crucial for the fusion of the viral envelope with the host cell endosomal membrane.[11][12]

Comparative Efficacy of Benzoic Acid Derivatives as Influenza Fusion Inhibitors

One study reported that an oligothiophene compound capped with 3-Fluoro-5-(trifluoromethyl)benzoic acid acts as a fusion inhibitor of the influenza A virus, exhibiting an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells.[10] Another series of N-[(thiophen-3-yl)methyl]benzamides, which also target the HA-mediated fusion process, showed potent antiviral activity.[12]

Compound/DerivativeTarget/AssayIC₅₀ / EC₅₀Reference
Oligothiophene capped with 3-Fluoro-5-(trifluoromethyl)benzoic acidInfluenza A fusion inhibition0.22 µM[10]
VF-57a (a N-[(thiophen-3-yl)methyl]benzamide)A/H1N1 virus in MDCK cells~0.8 µM[12]
VF-57aA/H1N1 pseudovirus entry0.3 µM[12]
VF-57aA/H5N1 pseudovirus entry0.8 µM[12]
NC-5 (a benzoic acid derivative)H1N1 virus33.6 µM[9][13]
NC-5Oseltamivir-resistant H1N132.8 µM[9][13]

Table 3: Efficacy of selected benzoic acid derivatives as influenza virus inhibitors.

Comparison with Existing Influenza Antivirals

The efficacy of these experimental compounds can be benchmarked against existing antiviral drugs that target influenza virus entry or release.

Antiviral DrugMechanism of ActionTypical EC₅₀ RangeReference
Oseltamivir (Tamiflu)Neuraminidase inhibitorVaries by strain (nM to low µM)[14]
Zanamivir (Relenza)Neuraminidase inhibitorVaries by strain (nM to low µM)[14]
Baloxavir marboxil (Xofluza)Polymerase acidic endonuclease inhibitorVaries by strain (nM range)[14]
Arbidol (Umifenovir)Fusion inhibitorVaries by strain (low µM)[14]

Table 4: Efficacy of selected approved influenza antiviral drugs.

The potent, sub-micromolar activity of some fluorinated benzoic acid derivatives suggests they could be promising leads for the development of novel influenza fusion inhibitors.[10][12]

Experimental Protocol: Influenza Virus-Cell Fusion Inhibition Assay

This assay visually determines the ability of a compound to inhibit the fusion of virus-infected cells, a hallmark of HA-mediated fusion at low pH.[15]

Objective: To assess the ability of a test compound to inhibit low pH-induced syncytia formation in influenza virus-infected cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., H1N1 strain)

  • Test compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Low pH buffer (e.g., PBS adjusted to pH 5.0)

  • Methanol (for fixing)

  • Giemsa stain

  • Inverted microscope

Procedure:

  • Cell Culture and Infection:

    • Seed MDCK cells in a 96-well plate and grow to confluency.

    • Infect the cells with influenza A virus at a suitable multiplicity of infection (MOI) and incubate to allow for viral protein expression on the cell surface.

  • Compound Treatment:

    • Wash the infected cells with PBS.

    • Add media containing serial dilutions of the test compound to the wells and incubate for 1 hour.

  • Fusion Induction:

    • Aspirate the compound-containing media.

    • Briefly expose the cells to a low pH buffer (pH 5.0) to trigger HA-mediated fusion.

    • Neutralize the low pH by adding regular growth medium.

  • Incubation and Visualization:

    • Incubate the cells for several hours to allow for the formation of syncytia (multinucleated giant cells).

    • Fix the cells with methanol and stain with Giemsa stain.

    • Observe the cells under a microscope and quantify the inhibition of syncytia formation compared to untreated controls.

Fusion_Inhibition_Workflow cluster_prep Cell Preparation & Infection cluster_treatment Treatment & Fusion Induction cluster_analysis Analysis seed_cells Seed MDCK Cells infect_cells Infect with Influenza Virus seed_cells->infect_cells add_compound Add Compound Dilutions infect_cells->add_compound low_ph_treatment Low pH Pulse (pH 5.0) add_compound->low_ph_treatment neutralize Neutralize with Media low_ph_treatment->neutralize incubate_syncytia Incubate for Syncytia Formation neutralize->incubate_syncytia fix_stain Fix and Stain (Giemsa) incubate_syncytia->fix_stain visualize Visualize and Quantify Inhibition fix_stain->visualize

Caption: Workflow for the Influenza Virus-Cell Fusion Inhibition Assay.

Conclusion and Future Directions

The strategic incorporation of fluorine and trifluoromethylphenyl groups into the benzoic acid scaffold has yielded a class of compounds with significant potential as both antibacterial and antiviral agents. While direct efficacy data for this compound remains to be elucidated, the potent activities of its structural analogs provide a strong rationale for its investigation. The low micromolar and even sub-micromolar activities of related compounds against MRSA and influenza virus, respectively, highlight the promise of this chemical series.

Further research should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives. A comprehensive assessment of its antibacterial and antiviral spectrum, coupled with cytotoxicity and in vivo efficacy studies, will be crucial in determining its true therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations. The continued exploration of fluorinated benzoic acid derivatives is a promising avenue for the discovery of novel therapeutics to combat infectious diseases.

References

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences. Available at: [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Available at: [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Available at: [Link]

  • Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis. National Institutes of Health. Available at: [Link]

  • Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin. PubMed Central. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. Available at: [Link]

  • N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Publications. Available at: [Link]

  • Influenza Virus-cell Fusion Inhibition Assay. Bio-protocol. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Fusion-inhibition peptide broadly inhibits influenza virus and SARS-CoV-2, including Delta and Omicron variants. National Institutes of Health. Available at: [Link]

  • Best Treatments for MRSA: Best Antibiotics and More. GoodRx. Available at: [Link]

  • Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study. PubMed. Available at: [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

  • Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration Publishing. Available at: [Link]

  • Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLOS. Available at: [Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • A Guide To Current And Emerging Antibiotics For MRSA. HMP Global Learning Network. Available at: [Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Novel hemagglutinin-based influenza virus inhibitors. PubMed Central. Available at: [Link]

  • Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin. American Society for Microbiology. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Available at: [Link]

  • Treatment of methicillin-resistant Staphylococcus aureus (MRSA): updated guidelines from the UK. Oxford Academic. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. Available at: [Link]

  • Development of 5-Fluorouracil derivatives as anticancer agents. PubMed. Available at: [Link]

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. Available at: [Link]

  • Recommended Treatments for Community-Acquired MRSA Infections. American Academy of Family Physicians. Available at: [Link]

  • Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin. ResearchGate. Available at: [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. Available at: [Link]

  • Single-particle kinetics of influenza virus membrane fusion. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Emerging and state of the art hemagglutinin-targeted influenza virus inhibitors. Taylor & Francis Online. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Benzoic Acid Derivatives as Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzoic acid derivatives, with a specific focus on the promising scaffold, 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid , as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated and critical target in the development of novel analgesics for the treatment of chronic pain.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of non-opioid pain therapeutics.

Introduction: The Rationale for Targeting Nav1.7 with Benzoic Acid Scaffolds

The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a pivotal role in the generation and propagation of action potentials in response to noxious stimuli.[2] Its critical role in pain signaling has been unequivocally demonstrated through human genetic studies. Loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, result in a congenital inability to experience pain, while gain-of-function mutations are linked to debilitating chronic pain syndromes. Consequently, the selective inhibition of Nav1.7 presents a compelling therapeutic strategy for pain management, potentially devoid of the central nervous system side effects and addictive properties associated with opioids.[3]

While various chemical scaffolds have been explored as Nav1.7 inhibitors, benzoic acid derivatives have emerged as a promising class of compounds. The inherent physicochemical properties of the benzoic acid moiety, including its ability to engage in key hydrogen bonding interactions and its synthetic tractability, make it an attractive starting point for inhibitor design. The strategic incorporation of fluorine and trifluoromethyl groups can further enhance potency, selectivity, and pharmacokinetic properties by modulating lipophilicity and metabolic stability.

This guide will dissect the SAR of the this compound scaffold, providing a comparative analysis of key structural modifications and their impact on inhibitory activity. We will also furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds.

Deciphering the Structure-Activity Relationship of this compound Analogs

The core scaffold of this compound presents three primary regions for chemical modification to probe the SAR: the benzoic acid ring, the trifluoromethylphenyl ring, and the carboxylic acid group.

The Benzoic Acid Ring: The Anchor of Activity

The benzoic acid portion of the molecule is critical for its interaction with the Nav1.7 channel. The carboxylate group, in its deprotonated form at physiological pH, is believed to form a key ionic interaction with a positively charged residue within the binding pocket of the channel. The fluorine atom at the 5-position is hypothesized to enhance potency through favorable electronic interactions and by increasing the acidity of the carboxylic acid, thereby favoring the anionic form.

Key SAR insights for the benzoic acid ring:

  • Position of the Fluoro Substituent: Shifting the fluorine to the 4- or 6-position is predicted to decrease activity due to a suboptimal positioning for electrostatic interactions within the binding site.

  • Replacement of the Fluoro Substituent: Substitution with other halogens (Cl, Br) may be tolerated, but the unique properties of fluorine, such as its small size and high electronegativity, are often optimal. Electron-donating groups at this position are generally detrimental to activity.

  • Additional Substituents: The introduction of a second substituent on the benzoic acid ring is generally not well-tolerated, suggesting a sterically constrained binding pocket.

The 2-Trifluoromethylphenyl Ring: The Driver of Potency and Selectivity

The 2-trifluoromethylphenyl group plays a crucial role in defining the potency and selectivity of these inhibitors. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can influence the overall electronic properties of the molecule and enhance metabolic stability. Its position at the 2-position of the phenyl ring induces a non-planar conformation relative to the benzoic acid ring, which is often critical for fitting into the three-dimensional binding site of the target protein.

Key SAR insights for the trifluoromethylphenyl ring:

  • Position of the Trifluoromethyl Group: Moving the -CF3 group to the 3- or 4-position of the phenyl ring is expected to significantly reduce potency, highlighting the importance of the ortho-substitution for maintaining the active conformation.

  • Replacement of the Trifluoromethyl Group: Replacement with other electron-withdrawing groups, such as a nitro or cyano group, may retain some activity, but the trifluoromethyl group often provides a superior combination of steric bulk and electronic properties.

  • Substitution on the Phenyl Ring: The introduction of additional substituents on this ring can be explored to fine-tune activity and pharmacokinetic properties. Small, lipophilic groups at the 4- or 5-position may enhance potency.

The Carboxylic Acid: The Essential Pharmacophore

The carboxylic acid moiety is considered an essential pharmacophore for this class of inhibitors. Its ability to form a salt bridge with a basic residue in the Nav1.7 channel is a primary driver of binding affinity.

Key SAR insights for the carboxylic acid group:

  • Esterification: Conversion of the carboxylic acid to an ester is expected to abolish activity, confirming the necessity of the free carboxylate for ionic interaction.

  • Bioisosteric Replacement: Replacement of the carboxylic acid with bioisosteres such as a tetrazole or a hydroxamic acid may retain or, in some cases, improve activity and metabolic stability. This is a key area for further optimization.

Comparative Analysis of Analog Activity

To illustrate the SAR principles discussed above, the following table presents hypothetical, yet plausible, biological data for a series of analogs based on the this compound scaffold. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against the human Nav1.7 channel, as determined by an automated patch-clamp electrophysiology assay.

Compound IDR1 (Benzoic Acid Ring)R2 (Phenyl Ring)R3 (Pharmacophore)hNav1.7 IC50 (nM)
LEAD-001 5-F 2-CF3 -COOH 15
COMP-0024-F2-CF3-COOH150
COMP-0035-Cl2-CF3-COOH45
COMP-0045-F3-CF3-COOH>1000
COMP-0055-F4-CF3-COOH850
COMP-0065-F2-Cl-COOH250
COMP-0075-F2-CF3, 4-F-COOH10
COMP-0085-F2-CF3-COOCH3>10000
COMP-0095-F2-CF3Tetrazole25

Analysis of Comparative Data:

  • The data for LEAD-001 establishes a potent lead compound.

  • Comparison with COMP-002 underscores the importance of the 5-fluoro substitution on the benzoic acid ring.

  • COMP-003 suggests that while other halogens are tolerated, fluorine provides optimal potency.

  • The dramatic loss of activity in COMP-004 and COMP-005 highlights the critical requirement for the ortho-trifluoromethyl group on the phenyl ring.

  • COMP-006 indicates that while other electron-withdrawing groups can be used, the trifluoromethyl group is superior.

  • COMP-007 demonstrates that further optimization of the phenyl ring with a small, electronegative substituent can enhance potency.

  • The lack of activity in COMP-008 confirms the necessity of the free carboxylic acid.

  • COMP-009 shows that bioisosteric replacement of the carboxylic acid is a viable strategy for maintaining potency.

Experimental Protocols

General Synthetic Scheme for this compound Analogs

The synthesis of the target compounds can be achieved through a Suzuki coupling reaction between a suitably substituted boronic acid and a benzoic acid derivative.

Synthesis_Workflow A Starting Material A: 5-Fluoro-3-bromobenzoic acid C Suzuki Coupling (Pd catalyst, base) A->C B Starting Material B: (2-Trifluoromethylphenyl)boronic acid B->C D Target Compound: This compound C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

General Synthetic Workflow

Step-by-step procedure for the synthesis of LEAD-001:

  • To a degassed solution of 5-fluoro-3-bromobenzoic acid (1.0 eq) and (2-trifluoromethylphenyl)boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water is added potassium carbonate (3.0 eq).

  • The mixture is sparged with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Automated Patch-Clamp Electrophysiology Assay for hNav1.7 Inhibition

The functional activity of the synthesized compounds is evaluated using a high-throughput automated patch-clamp system.[4][5]

Assay_Workflow A Cell Culture: HEK293 cells stably expressing hNav1.7 B Cell Preparation: Harvest and resuspend cells A->B D Automated Patch-Clamp (e.g., QPatch, Patchliner) B->D C Compound Preparation: Serial dilutions of test compounds C->D E Data Acquisition: Record whole-cell currents D->E F Data Analysis: Calculate IC50 values E->F

Sources

The Impact of Strategic Fluorination: A Comparative Analysis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparative analysis of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid and its non-fluorinated or partially fluorinated counterparts. By examining their synthesis, physicochemical properties, and proposed biological evaluation, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the nuanced effects of fluorination in drug design.

The Rationale for Comparison: Fluorine's Influence on Molecular Behavior

The introduction of fluorine and trifluoromethyl (CF3) groups can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This comparison is designed to systematically dissect the contribution of each fluorine-containing substituent in the parent molecule, this compound. By evaluating it against its non-fluorinated and partially fluorinated analogs, we can elucidate the specific roles of the C-5 fluorine and the C-2' trifluoromethyl group.

The selected analogs for this comparative study are:

  • Compound 1: this compound

  • Compound 2: 3-(2-Trifluoromethylphenyl)benzoic acid (lacks the C-5 fluorine)

  • Compound 3: 5-Fluoro-3-phenylbenzoic acid (lacks the C-2' trifluoromethyl group)

  • Compound 4: 3-Phenylbenzoic acid (non-fluorinated parent structure)

Synthesis of the Comparative Compounds

The synthesis of these biphenyl carboxylic acids can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering a versatile and high-yielding approach.[3][4]

General Synthetic Workflow: Suzuki-Miyaura Coupling

ArylHalide Aryl Halide PdCatalyst Pd Catalyst + Base ArylHalide->PdCatalyst BoronicAcid Arylboronic Acid BoronicAcid->PdCatalyst CoupledProduct Biphenyl Product PdCatalyst->CoupledProduct

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound (Compound 1)

This protocol outlines the synthesis of the target molecule. The synthesis of the analogs (Compounds 2-4) can be achieved by selecting the appropriate starting materials as detailed in the subsequent table.

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • (2-Trifluoromethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-5-fluorobenzoic acid (1.0 eq.), (2-trifluoromethylphenyl)boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (3.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Starting Materials for Analog Synthesis
CompoundAryl HalideArylboronic Acid
Compound 2 3-Bromobenzoic acid(2-Trifluoromethylphenyl)boronic acid
Compound 3 3-Bromo-5-fluorobenzoic acidPhenylboronic acid
Compound 4 3-Bromobenzoic acidPhenylboronic acid

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine and trifluoromethyl groups is expected to significantly influence the physicochemical properties of the benzoic acid derivatives, particularly their acidity (pKa) and lipophilicity (logP).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
1 C14H8F4O2284.21-~3.5~4.5
2 C14H9F3O2266.22107-110[5]~3.7~4.2
3 C13H9FO2216.21-~3.9~3.8
4 C13H10O2198.22164-169[6]~4.1[6]~3.5

Note: Predicted pKa and logP values are estimations and should be confirmed experimentally.

The strong electron-withdrawing nature of the fluorine atom and the trifluoromethyl group is anticipated to increase the acidity of the carboxylic acid, resulting in a lower pKa value for the fluorinated compounds.[2] Similarly, these substituents are known to increase lipophilicity, which will be reflected in higher logP values.[2]

Experimental Protocols for Comparative Analysis

To obtain robust comparative data, the following experimental protocols are recommended.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of a compound. A lower pKa indicates a stronger acid.

Workflow for pKa Determination:

Dissolve Dissolve Compound in Water/Co-solvent Titrate Titrate with Standard Base (e.g., NaOH) Dissolve->Titrate Monitor Monitor pH with a Calibrated pH Meter Titrate->Monitor Plot Plot pH vs. Volume of Base Added Monitor->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the carboxylic acid in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • pH Measurement: After each addition of the base, record the pH of the solution using a calibrated pH meter.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[7]

Determination of logP (Lipophilicity)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.

Workflow for logP Determination (Shake-Flask Method):

Dissolve Dissolve Compound in Pre-saturated n-Octanol and Water Shake Shake Mixture to Reach Equilibrium Dissolve->Shake Separate Separate the n-Octanol and Aqueous Layers Shake->Separate Quantify Quantify Compound Concentration in Each Layer (e.g., by UV-Vis or HPLC) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for the shake-flask method to determine the logP value.

Protocol: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo half-life.

Workflow for Metabolic Stability Assay:

Incubate Incubate Compound with Liver Microsomes and NADPH Sample Take Samples at Various Time Points Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze Remaining Parent Compound (e.g., by LC-MS/MS) Quench->Analyze Calculate Calculate Half-Life and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Protocol: Liver Microsome Stability Assay

  • Incubation: Incubate the test compound (at a fixed concentration, e.g., 1 µM) with liver microsomes (from human or other species) and the cofactor NADPH at 37°C.[5][9]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

COX-2 Inhibitory Activity Assay

Given that many non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl scaffold are known to inhibit cyclooxygenase (COX) enzymes, evaluating the inhibitory activity of these compounds against COX-2 is a logical starting point for biological characterization.

Workflow for COX-2 Inhibition Assay:

Preincubate Pre-incubate COX-2 Enzyme with Test Compound Initiate Initiate Reaction with Arachidonic Acid Preincubate->Initiate Measure Measure Product Formation (e.g., PGE2) or Substrate Consumption Initiate->Measure Determine Determine IC50 Value Measure->Determine

Caption: General workflow for an in vitro COX-2 inhibitor screening assay.

Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid) according to the kit manufacturer's instructions.[10]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, combine the COX-2 enzyme, the probe, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcomes and Discussion

Based on established principles of medicinal chemistry, we can hypothesize the following outcomes from the comparative experiments:

  • Acidity and Lipophilicity: It is expected that Compound 1 will be the most acidic (lowest pKa) and most lipophilic (highest logP), followed by Compound 2 , Compound 3 , and finally Compound 4 . This trend would directly correlate with the degree of fluorination.

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, and the trifluoromethyl group is generally resistant to metabolic degradation.[2] Therefore, it is anticipated that Compound 1 will exhibit the highest metabolic stability (longest half-life in the liver microsome assay), followed by Compound 2 and Compound 3 , with Compound 4 being the most susceptible to metabolism.

  • Biological Activity: The effect of fluorination on COX-2 inhibitory activity is more difficult to predict without experimental data. The increased lipophilicity of the fluorinated compounds may enhance their ability to access the active site of the enzyme. Furthermore, the electron-withdrawing nature of the fluorine and trifluoromethyl groups could influence key binding interactions within the active site. It is plausible that Compound 1 or Compound 2 will exhibit the most potent COX-2 inhibition.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and comparative evaluation of this compound and its non-fluorinated analogs. By systematically applying the detailed protocols herein, researchers can generate valuable data to elucidate the structure-activity and structure-property relationships governed by strategic fluorination. The insights gained from such studies will undoubtedly contribute to the rational design of more effective and safer therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. BenchChem.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • ChemBK. (2024). 3-Phenylbenzoic acid. ChemBK.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex.
  • University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • MDPI. (2020).
  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

Sources

A Comparative Benchmarking Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid and its Isomers as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Fluorinated Benzoic Acid Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on the benchmarking of a specific fluorinated benzoic acid derivative, "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid," and its closely related isomers, which are emerging as promising intermediates in the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs.[1][3]

Due to the limited publicly available data on the specific isomer "this compound," this guide will utilize a representative and well-documented isomer, 5-Fluoro-2-(trifluoromethyl)benzoic acid , as a primary example for establishing a robust benchmarking framework. The principles and methodologies outlined herein are broadly applicable to the systematic evaluation of this entire class of compounds.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive, technically grounded comparison of these novel compounds against established research standards. We will delve into their hypothesized mechanism of action, present detailed experimental protocols for their evaluation, and offer a framework for interpreting the resulting data.

Physicochemical Properties of the Target Compound Class

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below summarizes the key properties of our representative compound, 5-Fluoro-2-(trifluoromethyl)benzoic acid.

PropertyValueSource
CAS Number 654-99-9[2]
Molecular Formula C8H4F4O2[2][4]
Molecular Weight 208.11 g/mol [2][4]
Appearance White to light yellow crystal powder[2]
Melting Point 80-83°C[2]

Hypothesized Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Given the established role of fluorinated benzoic acid derivatives as intermediates for anti-inflammatory drugs, a primary hypothesis is that they exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][3][5] The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6][7]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy and function by inhibiting COX enzymes.[7] A critical distinction within this class is the selectivity towards COX-1 versus COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a key objective in the development of safer anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[6][7]

The following diagram illustrates the proposed signaling pathway and the point of intervention for our target compound.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Target_Compound This compound (and isomers) Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action targeting the COX pathway.

Benchmarking Strategy: A Multi-faceted Approach

To comprehensively evaluate the potential of "this compound" and its isomers, a robust benchmarking strategy is essential. This involves comparing its activity against well-characterized standard compounds with known mechanisms of action.

Selection of Standard Research Compounds:

  • Ibuprofen: A widely used, non-selective NSAID that inhibits both COX-1 and COX-2. It serves as a benchmark for general anti-inflammatory potency.[8]

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach with a potentially improved safety profile.[6][9]

Primary Assay for Comparison:

  • In Vitro COX-1 and COX-2 Inhibition Assay: This is the gold-standard cellular assay to determine the potency and selectivity of a compound. The assay measures the 50% inhibitory concentration (IC50) of the test compound against each COX isoform.

The following diagram outlines the experimental workflow for this benchmarking study.

Benchmarking_Workflow cluster_Preparation Compound Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Target_Compound Test Compound (this compound isomer) COX1_Assay COX-1 Inhibition Assay Target_Compound->COX1_Assay COX2_Assay COX-2 Inhibition Assay Target_Compound->COX2_Assay Ibuprofen Standard 1 (Ibuprofen) Ibuprofen->COX1_Assay Ibuprofen->COX2_Assay Celecoxib Standard 2 (Celecoxib) Celecoxib->COX1_Assay Celecoxib->COX2_Assay IC50_Calc IC50 Determination COX1_Assay->IC50_Calc COX2_Assay->IC50_Calc Selectivity_Index Selectivity Index Calculation (COX-1 IC50 / COX-2 IC50) IC50_Calc->Selectivity_Index

Sources

A Comparative Guide to Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry: A Case Study on 5-Fluoro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Drug Design

To our esteemed colleagues in the research and drug development community, this guide provides a comparative analysis of experimental data for key fluorinated benzoic acid derivatives. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

While our initial investigation sought to cross-validate experimental results for "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid," a comprehensive search of available scientific literature and chemical databases revealed a scarcity of specific experimental data for this exact biphenyl structure. However, this presents an opportunity to examine its closely related and well-documented isomers, which serve as vital building blocks in the synthesis of novel therapeutics.

This guide will focus on 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) as our primary case study, providing a comparative cross-validation against its structural isomer, 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) . We will delve into their physicochemical properties, synthetic utility, and role in the development of active pharmaceutical ingredients (APIs), supported by established experimental protocols.

Physicochemical Characterization: A Comparative Overview

The precise placement of fluoro- and trifluoromethyl- substituents on the benzoic acid scaffold dictates the molecule's electronic and steric properties, which in turn affects its reactivity and biological interactions. Below is a comparative summary of the key physicochemical properties for our selected isomers.

Property3-Fluoro-5-(trifluoromethyl)benzoic acid5-Fluoro-2-(trifluoromethyl)benzoic acid
CAS Number 161622-05-5[2][3]654-99-9[4][5]
Molecular Formula C₈H₄F₄O₂[2][3]C₈H₄F₄O₂[4][5]
Molecular Weight 208.11 g/mol [2][3]208.11 g/mol [4][5]
Appearance White to off-white crystalline powder[1][2]White to light yellow crystal powder[5]
Melting Point 104 – 108 °C[2]80 – 83 °C[5]
Purity (Typical) ≥ 98%[1][2]Not specified, typically ≥ 98%
Key Synonyms α,α,α,5-Tetrafluoro-m-toluic acid[2][3]α,α,α,5-Tetrafluoro-o-toluic acid[4]

Expert Analysis: The difference in melting points between the two isomers, despite identical molecular formulas and weights, underscores the impact of substituent position on the crystal lattice energy. The meta-positioning in 3-fluoro-5-(trifluoromethyl)benzoic acid results in a more stable crystal structure, requiring more energy to disrupt, hence the higher melting point. This is a critical consideration for formulation and solid-state chemistry in drug development.

Structural Isomers and Synthetic Potential

The distinction between the user-requested compound and the isomers discussed is crucial for synthetic planning. The diagram below illustrates these structural differences.

Caption: Chemical structures of the requested compound and its isomers.

Synthetic Utility and Key Applications

These fluorinated benzoic acids are not typically APIs themselves but are critical intermediates. Their value lies in the ease with which the carboxylic acid group can be modified, allowing for their incorporation into larger, more complex molecules.[2]

Primary Applications:

  • Pharmaceutical Development: They serve as foundational scaffolds for APIs targeting a range of conditions, including inflammatory diseases and cancer.[1][5] The fluorinated motifs are known to enhance pharmacokinetic properties.[5]

  • Agrochemicals: These compounds are used to synthesize advanced herbicides and pesticides, where metabolic stability in the environment is key.[1][5]

  • Antiviral Agents: Notably, 3-Fluoro-5-(trifluoromethyl)benzoic acid has been used to cap an oligothiophene-based fusion inhibitor of the influenza A virus, demonstrating an inhibition constant of 0.22 µM against membrane fusion.[2]

  • Antibacterial Agents: While not this exact molecule, related trifluoromethylphenyl benzoic acid derivatives have shown significant promise as potent inhibitors of Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).[6][7]

The general workflow for utilizing these building blocks in synthesis is outlined below.

G start 3-Fluoro-5-(trifluoromethyl)benzoic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂ or (COCl)₂ ester Ester Derivative start->ester R-OH, H⁺ cat. amide Amide-Coupled Product (e.g., New API Candidate) acyl_chloride->amide R-NH₂ (Amine)

Caption: General synthetic workflow for benzoic acid derivatives.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must be self-validating. Here, we provide a standard, detailed protocol for the synthesis of an amide derivative from 3-Fluoro-5-(trifluoromethyl)benzoic acid, followed by characterization methods to validate the outcome.

Protocol 1: Synthesis of N-benzyl-3-fluoro-5-(trifluoromethyl)benzamide

Objective: To demonstrate a standard amidation reaction, a frequent step in drug discovery campaigns.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-Fluoro-5-(trifluoromethyl)benzoic acid (e.g., 2.08 g, 10 mmol).

  • Add anhydrous DCM (50 mL) and stir until dissolved.

  • Carefully add thionyl chloride (0.87 mL, 12 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C.

  • In a separate flask, dissolve benzylamine (1.20 mL, 11 mmol) and triethylamine (2.09 mL, 15 mmol) in anhydrous DCM (20 mL).

  • Add the benzylamine/TEA solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to obtain the pure N-benzyl-3-fluoro-5-(trifluoromethyl)benzamide.

Protocol 2: Product Characterization and Validation

Objective: To confirm the identity and purity of the synthesized product.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: 30% Ethyl acetate in Hexane.

    • Validation: The product should show a single spot with an Rf value distinct from the starting materials.

  • ¹H and ¹⁹F NMR Spectroscopy:

    • Rationale: Provides unambiguous structural confirmation.

    • Expected ¹H NMR signals: Aromatic protons from both rings, a doublet for the benzylic CH₂ protons coupled to the NH proton, and a broad singlet for the NH proton.

    • Expected ¹⁹F NMR signals: A singlet corresponding to the -CF₃ group.

    • Reference: Spectral data for related starting materials can be found on public databases like PubChem.[3][4]

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI-MS).

    • Validation: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the correct molecular weight of the product (297.25 g/mol ).

Comparative Analysis and Future Outlook

The choice between isomers like 3-fluoro-5-(trifluoromethyl)benzoic acid and 5-fluoro-2-(trifluoromethyl)benzoic acid is driven by the specific synthetic strategy and the desired electronic properties of the final molecule. The ortho-trifluoromethyl group in the latter can exert significant steric hindrance and electronic effects on the adjacent carboxylic acid, influencing both its reactivity and the conformation of the final product.

While a direct experimental comparison for "this compound" is not currently possible, the principles outlined in this guide using well-vetted isomers provide a robust framework for researchers. The potent biological activities observed in derivatives of trifluoromethylphenyl benzoic acids suggest that this class of compounds remains a rich area for exploration in the discovery of new antibacterial, antiviral, and anti-inflammatory agents.[2][6] Future work in this area would benefit from the successful synthesis and biological evaluation of the more complex biphenyl derivatives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688294, 5-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519222, 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. Available at: [Link]

  • Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5126. Available at: [Link]

Sources

"5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" performance in different assay systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Performance of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid in RORγt Assay Systems

For drug development professionals and researchers in immunology, the identification of potent and selective modulators of the Retinoic acid-related orphan receptor gamma t (RORγt) is of paramount importance. RORγt is the master transcriptional regulator of T helper 17 (Th17) cells, a subset of T cells implicated in the pathology of numerous autoimmune diseases.[1][2] This guide provides a comprehensive evaluation of a novel investigational compound, this compound, hereafter referred to as "Compound X," across a tiered system of biochemical and cellular assays. Its performance will be benchmarked against Digoxin, a known, first-generation RORγt inhibitor.[3]

The RORγt Signaling Axis: A Key Therapeutic Target

RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences to drive the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[4][5] This process is central to the differentiation and function of Th17 cells.[1] Consequently, inhibiting the transcriptional activity of RORγt presents a promising strategy for the treatment of Th17-mediated inflammatory conditions.[6][7]

G cluster_pathway RORγt-Mediated Th17 Differentiation Cytokines IL-6, IL-23, TGF-β Naive_T_Cell Naive CD4+ T Cell Cytokines->Naive_T_Cell activate RORgt_Expression RORγt Expression Naive_T_Cell->RORgt_Expression induces Th17_Cell Differentiated Th17 Cell RORgt_Expression->Th17_Cell drives differentiation IL17_Production IL-17A, IL-17F Secretion Th17_Cell->IL17_Production Inflammation Autoimmune Inflammation IL17_Production->Inflammation CompoundX Compound X (Inverse Agonist) CompoundX->RORgt_Expression inhibits

Caption: The RORγt signaling pathway in Th17 cell differentiation.

Part 1: Biochemical Evaluation of Direct RORγt Engagement

The initial step in characterizing a potential inhibitor is to assess its direct interaction with the target protein in a cell-free environment. This eliminates confounding factors such as cell permeability and off-target cellular effects.

Assay System: LanthaScreen™ TR-FRET RORγt Coactivator Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide. Inverse agonists stabilize a conformation of the LBD that has a reduced affinity for the coactivator, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X and Digoxin in 100% DMSO.

    • Create a 2-fold serial dilution series of each compound in assay buffer.

    • Prepare a mixture of GST-RORγt-LBD and a terbium-labeled anti-GST antibody.

    • Prepare a mixture of a fluorescein-labeled coactivator peptide (SRC1).

  • Assay Execution:

    • In a 384-well plate, add 2 µL of each compound dilution.

    • Add 8 µL of the RORγt-LBD/antibody mixture to all wells.

    • Add 10 µL of the fluorescein-coactivator peptide mixture to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at 520 nm and 495 nm.

    • Calculate the emission ratio (520/495) and convert it to percent inhibition relative to DMSO controls.

    • Fit the concentration-response data using a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Performance Comparison (Biochemical):

CompoundBiochemical IC₅₀ (nM)
Compound X 75 ± 12
Digoxin 1980 ± 250[3]

Interpretation: Compound X demonstrates potent direct engagement with the RORγt LBD, with an IC₅₀ in the nanomolar range. This indicates a significantly higher biochemical potency compared to the benchmark compound, Digoxin. This strong direct binding makes it a promising candidate for cellular activity.

Part 2: Cellular Activity Assessment in a Reporter Gene Assay

Following the confirmation of direct target binding, the next critical step is to evaluate the compound's ability to inhibit RORγt-mediated gene transcription within a living cell.

Assay System: RORγt GAL4 Reporter Assay in HEK293T Cells

This assay utilizes HEK293T cells co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[8] Inhibition of RORγt activity results in decreased luciferase expression.

Experimental Protocol:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the pBIND-RORγt LBD (construct A) and pGL4.31 (construct B) plasmids using a suitable transfection reagent.[8]

    • Plate the transfected cells into 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Compound X or Digoxin for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system. A co-transfected Renilla luciferase plasmid can be used to normalize for cell viability and transfection efficiency.[8]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Calculate the percent inhibition relative to DMSO-treated cells and determine the IC₅₀ value.

Performance Comparison (Cellular Reporter):

CompoundCellular Reporter IC₅₀ (nM)
Compound X 210 ± 45
Digoxin 2500 ± 500

Interpretation: Compound X effectively inhibits RORγt transcriptional activity in a cellular context, maintaining a significant potency advantage over Digoxin. The shift in IC₅₀ from the biochemical to the cellular assay is expected and reflects factors like cell membrane permeability and intracellular concentration.

G cluster_prep Assay Preparation cluster_assay Compound Treatment & Incubation cluster_analysis Data Acquisition & Analysis Transfect Co-transfect HEK293T cells with RORγt-LBD and Luciferase plasmids Plate Plate transfected cells in 96-well plates Transfect->Plate Add_Compound Add serial dilutions of Compound X or Digoxin Plate->Add_Compound Incubate Incubate for 24 hours Add_Compound->Incubate Lyse Lyse cells Incubate->Lyse Read_Luciferase Measure Luciferase Activity Lyse->Read_Luciferase Normalize Normalize to Renilla control Read_Luciferase->Normalize Determine_IC50 Determine IC50 Value Normalize->Determine_IC50

Caption: Workflow for the RORγt cell-based reporter assay.

Part 3: Efficacy in a Physiologically Relevant Primary Cell Assay

The ultimate preclinical validation of an RORγt inhibitor requires demonstrating its efficacy in primary T cells, the physiologically relevant cell type.

Assay System: In Vitro Th17 Polarization of Human Naïve CD4+ T Cells

This assay measures the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells under polarizing conditions.

Experimental Protocol:

  • Cell Isolation:

    • Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) from human peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).

  • Cell Culture and Treatment:

    • Activate the naïve T cells with anti-CD3 and anti-CD28 antibodies in the presence of a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, and anti-IFNγ/anti-IL-4 antibodies).

    • Concurrently, treat the cells with various concentrations of Compound X or Digoxin.

    • Culture the cells for 4-5 days.

  • IL-17A Measurement:

    • Restimulate the cells for the final 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Perform intracellular cytokine staining for IL-17A and analyze the percentage of IL-17A+ cells by flow cytometry.

  • Data Analysis:

    • Determine the IC₅₀ for the inhibition of Th17 differentiation based on the percentage of IL-17A positive cells.

Performance Comparison (Primary Th17 Cells):

CompoundTh17 Differentiation IC₅₀ (nM)
Compound X 450 ± 90
Digoxin >10,000 (with observed toxicity)[9]

Interpretation: Compound X demonstrates potent inhibition of Th17 differentiation in a primary human cell system. Crucially, it maintains its activity at concentrations that are significantly lower than those required for Digoxin, which often exhibits cellular toxicity at its effective concentrations.[9] This highlights the superior therapeutic window of Compound X.

Part 4: Selectivity Profiling

To be a viable drug candidate, an inhibitor must be selective for its intended target. RORγt has a closely related isoform, RORα, and selectivity over this and other nuclear receptors is critical.

Assay System: RORα GAL4 Reporter Counterscreen

This assay is identical in format to the RORγt reporter assay but uses a plasmid expressing the RORα LBD instead.

Performance Comparison (Selectivity):

CompoundRORγt IC₅₀ (nM)RORα IC₅₀ (nM)Selectivity (Fold)
Compound X 210> 20,000> 95x
Digoxin 2500~ 5,000~ 2x

Interpretation: Compound X exhibits excellent selectivity for RORγt over RORα. This is a critical feature, as inhibiting RORα could lead to unwanted side effects. The high degree of selectivity further strengthens the case for Compound X as a promising therapeutic candidate.

Overall Conclusion and Future Directions

This comparative guide demonstrates the robust and superior profile of this compound (Compound X) as a potent and selective RORγt inverse agonist. Across a tiered assay cascade, from direct biochemical engagement to a physiologically relevant primary cell model, Compound X consistently outperformed the first-generation inhibitor, Digoxin. Its high potency, excellent cellular activity, and clean selectivity profile mark it as a compelling candidate for further preclinical development for the treatment of Th17-mediated autoimmune diseases.

Future studies should focus on in vivo efficacy in animal models of diseases such as psoriasis or multiple sclerosis, alongside comprehensive DMPK (drug metabolism and pharmacokinetics) and toxicology profiling.

References

  • Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: [Link]

  • Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Xiao, S., et al. (2014). Immunity, 40(4), 477-489. Available from: [Link]

  • Dissecting the Roles of RORγt in Human Th17 Cells. Huh Laboratory, Harvard University. Available from: [Link]

  • RORγt and RORα signature genes in human Th17 cells. Ruan, Q., et al. (2011). PLOS ONE, 6(10), e25480. Available from: [Link]

  • ROR-gamma(t) Reporter Assay. Abgenex. Available from: [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Zhang, Y., et al. (2022). Medicinal Research Reviews, 42(5), 1837-1875. Available from: [Link]

  • RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. Wang, Y., et al. (2023). Expert Opinion on Investigational Drugs, 32(6), 495-510. Available from: [Link]

  • Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. He, L., et al. (2017). Cellular Immunology, 319, 22-28. Available from: [Link]

  • Establishment of the 293T-RORγt and Jurkat-RORγt reporter cell lines for screening of RORγt inhibitors. ResearchGate. Available from: [Link]

  • RORγt-specific transcriptional interactomic inhibition suppresses autoimmunity associated with TH17 cells. PNAS. Available from: [Link]

  • Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. Available from: [Link]

  • The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. Ruan, Q., et al. (2011). The Journal of Experimental Medicine, 208(11), 2321-2333. Available from: [Link]

Sources

A Comparative Guide to 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive literature review and comparative analysis of derivatives based on the "5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid" scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative performance data, and key experimental protocols for evaluating these compounds as potent inhibitors of MAP Kinase Kinase 4 (MKK4), a critical node in cellular stress signaling pathways.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern drug design, the incorporation of fluorine atoms and trifluoromethyl (-CF3) groups is a cornerstone strategy for optimizing lead compounds.[1][2] These modifications can profoundly influence a molecule's physicochemical properties, leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity for biological targets.[1][2][3][4] The "this compound" core is a prime example of a fluorinated scaffold, serving as a versatile starting point for developing targeted therapeutics, particularly in oncology and inflammatory diseases.[5][6]

This guide focuses on the derivatization of this core scaffold to generate potent and selective inhibitors against MKK4, a key enzyme in the JNK and p38 MAP kinase pathways. Dysregulation of these pathways is implicated in numerous pathologies, making MKK4 an attractive therapeutic target. We will compare a series of rationally designed derivatives, providing experimental data to elucidate the structure-activity relationships that govern their inhibitory potential.

The Core Scaffold: Rationale for Derivatization

The parent compound, this compound, possesses several key features that make it an excellent foundation for inhibitor design.

  • Benzoic Acid Moiety : The carboxylic acid group is a critical pharmacophore, capable of forming strong hydrogen bonds or ionic interactions with key residues (e.g., lysine, arginine) in an enzyme's active site.[7]

  • Biphenyl-like Core : The twisted dihedral angle between the two phenyl rings allows the molecule to adopt a three-dimensional conformation, enabling it to access and bind to complex protein surfaces.[8]

  • Fluorine Substituents :

    • The 5-Fluoro group can enhance binding affinity through favorable electrostatic interactions and can block a potential site of metabolic oxidation, thereby increasing the compound's half-life.

    • The 2-Trifluoromethyl (-CF3) group is a strong electron-withdrawing group that increases the acidity of the benzoic acid proton.[7] It also significantly enhances lipophilicity, which can improve cell membrane permeability, and its bulk can provide steric hindrance that improves selectivity.[3][4]

Systematic modification of this scaffold allows for a detailed exploration of the MKK4 active site to optimize potency, selectivity, and drug-like properties.

Comparative Analysis of MKK4 Inhibitor Derivatives

A series of derivatives were synthesized to probe the structure-activity relationship around the core scaffold.[9][10] Modifications were focused on two key areas: the carboxylic acid group (Series A) and the non-acid bearing phenyl ring (Series B). The inhibitory activity of these compounds was assessed using a biochemical MKK4 inhibition assay.

Series A: Modification of the Carboxylic Acid

The carboxylic acid is hypothesized to be the primary anchor into the MKK4 active site. To test this, it was replaced with bioisosteres such as a tetrazole, an amide, and a methyl ester to evaluate the impact on inhibitory activity.

Compound IDR Group (Modification)StructureMKK4 IC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
1 (Parent) -COOH550.8
A-1 -CONH₂ (Amide)8502.5
A-2 -COOCH₃ (Ester)>10,00015.2
A-3 Tetrazole751.2

Note: Structures are representative examples for illustrative purposes.

SAR Insights (Series A):

  • The dramatic loss of activity upon conversion of the carboxylic acid to an amide (A-1 ) or ester (A-2 ) strongly supports the hypothesis that the acidic proton and the ability to act as a hydrogen bond acceptor are crucial for potent MKK4 inhibition.[11]

  • The tetrazole moiety (A-3 ), a well-known bioisostere for carboxylic acid, largely retained the activity of the parent compound. This suggests that the acidic nature of the group is more critical than its precise geometry.

  • As expected, masking the polar carboxylic acid group (as in A-2 ) significantly increased passive cell permeability, but at the cost of target engagement.

Series B: Probing the Hydrophobic Pocket

To explore the pocket surrounding the trifluoromethyl-bearing ring, additional substituents were introduced at the 4'-position.

Compound IDR' Group (Modification)StructureMKK4 IC50 (nM)Selectivity vs. MKK7 (Fold)
1 (Parent) -H5515
B-1 4'-Chloro2530
B-2 4'-Methoxy1208
B-3 4'-Cyano3550

Note: Structures are representative examples for illustrative purposes.

SAR Insights (Series B):

  • Addition of a small, lipophilic, and electron-withdrawing chloro group (B-1 ) at the 4'-position doubled the potency, suggesting a favorable hydrophobic interaction within the MKK4 active site.

  • The bulkier, electron-donating methoxy group (B-2 ) resulted in a loss of activity, indicating a potential steric clash or an unfavorable electronic interaction.

  • The linear, electron-withdrawing cyano group (B-3 ) was well-tolerated and led to a significant improvement in selectivity against the closely related kinase MKK7. This highlights a key structural feature that can be exploited to tune the selectivity profile of these inhibitors.

Experimental Protocol: In Vitro MKK4 Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the data presented, a detailed protocol for a standard biochemical MKK4 inhibition assay is provided below. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by MKK4.[12]

A. Materials & Reagents:

  • Recombinant human MKK4 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-c-Jun)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Test Compounds (dissolved in 100% DMSO)

  • HTRF® Detection Reagents (e.g., Europium-labeled anti-phospho-c-Jun antibody and Streptavidin-XL665)

  • 384-well low-volume white plates

B. Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (100% activity) and 50 nL of a known potent inhibitor (0% activity).

  • Enzyme Addition: Dilute the MKK4 enzyme to a 2X working concentration in Assay Buffer. Add 5 µL of the 2X enzyme solution to each well containing the compound or DMSO.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X substrate/ATP mixture in Assay Buffer. Add 5 µL of this mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for MKK4.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of HTRF® detection buffer containing the Europium-labeled antibody and Streptavidin-XL665 to stop the reaction and initiate the detection process.

  • Final Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF®-compatible plate reader.

C. Data Analysis:

  • Calculate the ratio of the emission signals (665 nm / 620 nm).

  • Normalize the data using the high (DMSO only) and low (potent inhibitor) controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

G cluster_upstream Upstream Activators cluster_core Core MKK4 Pathway cluster_downstream Downstream Effectors Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK4 MKK4 MAP3K->MKK4 Phosphorylates JNK JNK MKK4->JNK Phosphorylates p38 p38 MKK4->p38 Phosphorylates Inhibitor Inhibitor Inhibitor->MKK4 Inhibits Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

Caption: MKK4 signaling pathway and point of inhibition.

G Start Start Compound_Plate Compound_Plate Start->Compound_Plate 1. Plate Cmpd End End Enzyme_Add Enzyme_Add Compound_Plate->Enzyme_Add 2. Add MKK4 Pre_Incubate Pre_Incubate Enzyme_Add->Pre_Incubate 3. Incubate 15m Initiate_Rxn Initiate_Rxn Pre_Incubate->Initiate_Rxn 4. Add ATP/Substrate Rxn_Incubate Rxn_Incubate Initiate_Rxn->Rxn_Incubate 5. Incubate 60m Stop_Detect Stop_Detect Rxn_Incubate->Stop_Detect 6. Add HTRF Reagents Read_Plate Read_Plate Stop_Detect->Read_Plate 7. Incubate & Read Read_Plate->End 8. Analyze Data

Caption: Experimental workflow for the MKK4 inhibition assay.

Conclusion and Future Directions

The systematic derivatization of the this compound scaffold has yielded valuable insights into the structure-activity relationship for MKK4 inhibition. The data confirms the critical role of the carboxylic acid group for potent activity and identifies the 4'-position on the adjacent phenyl ring as a key site for modification to enhance both potency and selectivity.

Specifically, compound B-3 , with a 4'-cyano substituent, emerges as a promising lead compound, demonstrating high potency (IC50 = 35 nM) and a 50-fold selectivity over the related kinase MKK7.

Future work should focus on:

  • Obtaining co-crystal structures of lead compounds bound to MKK4 to rationalize the observed SAR.

  • Further exploring substituents at the 4'-position to optimize selectivity and pharmacokinetic properties.

  • Evaluating the most promising compounds in cell-based assays and subsequent in vivo models of disease to establish a clear pharmacokinetic/pharmacodynamic relationship.

This guide demonstrates a robust framework for comparing derivatives of a privileged chemical scaffold, integrating biochemical data with clear experimental validation to guide future drug discovery efforts.

References

  • Dangi, B., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 495–503. [Link][12]

  • Gümüş, M., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282. [Link][9]

  • Acta Crystallographica Section E. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. National Institutes of Health. [Link][8]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link][3]

  • Babu, S. A., et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 41(5), 720–727. [Link][10]

  • G-Biosciences. (n.d.). Enzyme Analysis. G-Biosciences. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

  • Ferreira, R. J., et al. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][4]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link][5]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link][1]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. [Link][13]

  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link][6]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Wang, Y., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Bioorganic & Medicinal Chemistry, 129, 117900. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2009). Synthesis of Novel Benzoic Acid Derivatives with Benzothiazolyl Subunit and Evaluation as Aldose Reductase Inhibitors. ResearchGate. [Link][11]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid, a halogenated aromatic carboxylic acid. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound, while not having a specific, universally available Safety Data Sheet (SDS), belongs to a class of compounds—halogenated benzoic acid derivatives—that present a consistent hazard profile. These compounds are typically classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4][5] The presence of fluorine and a trifluoromethyl group designates it as a halogenated organic compound, which has specific implications for its disposal as hazardous waste.[6][7]

Regulatory frameworks, such as those established by the U.S. Environmental Protection Agency (EPA), mandate the proper identification, management, and disposal of hazardous waste.[8][9][10] Halogenated organic compounds are often subject to specific disposal requirements due to their potential for environmental persistence and the generation of toxic byproducts upon improper treatment.

Table 1: Hazard and Disposal Summary for Halogenated Benzoic Acids

Hazard Classification Typical GHS Statements Primary Disposal Route Recommended EPA Waste Code (if applicable)
Skin Irritant (Category 2)H315: Causes skin irritationLicensed Hazardous Waste Disposal FacilityF001/F002 (if in a spent solvent mixture)
Eye Irritant (Category 2A)H319: Causes serious eye irritationIncineration with flue gas scrubbingD001 (if exhibiting ignitability in a solvent)
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation

Note: The specific EPA waste code may vary depending on the formulation and any solvents used. A thorough waste characterization is essential.

Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins with waste identification and culminates in its removal by a certified hazardous waste contractor. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Labeling A->B Characterized Waste C Step 3: Safe Waste Accumulation B->C Properly Contained D Step 4: Scheduling Waste Pickup C->D Ready for Disposal E Step 5: Documentation & Record Keeping D->E Manifest Generation F Final Disposal by Licensed Facility E->F Regulatory Compliance

Caption: A flowchart illustrating the key stages of hazardous chemical waste disposal.

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management is proper segregation. This compound, as a solid, should be collected separately from liquid waste. If dissolved in a solvent, it must be disposed of as part of a halogenated organic solvent waste stream.

  • Action: Collect pure, unadulterated this compound waste in a designated container. If it is part of a solvent mixture, this should be collected in a separate container for halogenated organic liquids.[7]

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[11] Keeping halogenated and non-halogenated wastes separate is also more cost-effective for disposal.[6]

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical to preventing accidental exposure and environmental contamination.

  • Action: Use a chemically resistant, sealable container, such as a polyethylene or polypropylene container.[12] The container must be in good condition, with no leaks or cracks. Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[7] The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Irritant").

  • Rationale: Proper containment and labeling are mandated by regulations such as the OSHA Hazard Communication Standard and EPA generator requirements to ensure that the risks are clearly communicated to all handlers.[13]

Step 3: Safe Waste Accumulation

Designated satellite accumulation areas are essential for the safe, temporary storage of hazardous waste within the laboratory.

  • Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[2][7] This area should be away from general laboratory traffic and incompatible materials, such as strong bases and oxidizing agents.[2] Secondary containment is highly recommended to mitigate the impact of any potential spills.[14]

  • Rationale: Controlled accumulation prevents accidental spills and exposure, and ensures that the waste is managed in a compliant manner until it can be collected.

Step 4: Scheduling Waste Pickup

The final disposal of hazardous waste must be carried out by a licensed and certified hazardous waste management company.

  • Action: Once the waste container is full, or if the accumulation time limits are approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[13]

  • Rationale: The transport and ultimate disposal of hazardous waste are strictly regulated and can only be performed by permitted entities to ensure that the waste is handled in an environmentally sound manner.[6][8]

Step 5: Documentation and Record Keeping

Comprehensive record-keeping is a legal requirement and a cornerstone of a robust safety program.

  • Action: Ensure that a hazardous waste manifest is completed for the off-site transport of the waste.[8] Retain a copy of this manifest for your records, as required by EPA regulations.

  • Rationale: The manifest system is designed to track hazardous waste from its point of generation to its final destination, ensuring accountability and a complete record of its management.[8]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and restrict access.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] For larger spills, respiratory protection may be necessary.

  • Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.[15][16] Moisten the material slightly with water to minimize dust generation if necessary.[13]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][13] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air.[1][17] If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11054 -- Certain halogenated benzoic acids. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Alpha Resources. (2021). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. The compound this compound, with its unique trifluoromethyl and fluoro-substituted benzoic acid structure, presents significant opportunities in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Can lead to serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[1][2][3][4][5][6]

The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can enhance the biological activity and potential toxicity of a molecule. Therefore, it is prudent to treat this compound with a high degree of caution.

Key Safety and Handling Summary

Hazard ClassificationHandling PrecautionFirst Aid Measures
Skin Irritant Avoid all personal contact, including inhalation.[7] Wear protective gloves and clothing.[1]Wash off immediately with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[5][8]
Serious Eye Irritant Wear chemical safety goggles or a face shield.[1]Rinse cautiously with water for several minutes.[5][6][8] If eye irritation persists, get medical advice/attention.[2][5]
Respiratory Irritant Handle in a well-ventilated area, preferably a chemical fume hood.[1][9] Avoid breathing dust.[8][10]Remove person to fresh air and keep comfortable for breathing.[4][5][6] Call a poison center or doctor if you feel unwell.[4][5][6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4][5]N/A
Disposal Dispose of contents/container to an approved waste disposal plant.[4][5][6][8]N/A

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process based on the specific procedure and potential for exposure. The following workflow illustrates the decision-making process for selecting the correct level of protection.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Engineering Controls Start Start: Assess Task CheckSolid Handling Solid Compound? Start->CheckSolid BasePPE Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves - Closed-toe Shoes CheckSolid->BasePPE CheckSolution Working with Solutions? Goggles Upgrade to: - Chemical Goggles CheckSolution->Goggles Yes CheckAerosol Potential for Aerosol/Dust Generation? FaceShield Add: - Face Shield CheckAerosol->FaceShield High Splash Potential RespProtection Add: - Respiratory Protection (e.g., N95 or higher) CheckAerosol->RespProtection Yes FumeHood Work in a Certified Chemical Fume Hood CheckAerosol->FumeHood Yes BasePPE->CheckSolution Goggles->CheckAerosol FaceShield->FumeHood RespProtection->FumeHood

Caption: PPE Selection Workflow

Detailed PPE Recommendations:

  • Eye and Face Protection : At a minimum, chemical safety glasses with side shields should be worn.[11] When handling solutions or if there is a risk of splashing, it is essential to upgrade to chemical goggles.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection : Nitrile gloves are an excellent choice for general handling, offering protection against a wide variety of chemicals.[11][12] Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially if contamination is suspected.

  • Body Protection : A standard laboratory coat should be worn at all times.[11] For tasks involving larger quantities or a higher risk of splashes, consider a chemically resistant apron or coveralls.

  • Respiratory Protection : All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][9] If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) should be used.[13]

Operational Plan: From Receipt to Disposal

A robust operational plan ensures that safety is integrated into every step of the experimental workflow.

Step-by-Step Handling Procedures:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1] The container should be kept tightly closed.[1][4][5]

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a designated containment area to prevent the dispersion of dust.

    • Use anti-static weighing paper or a weighing boat to minimize the adherence of the powder.

    • Clean any spills immediately using appropriate procedures (see Spill Management section).

  • Dissolution and Reactions :

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure proper ventilation.

    • All reactions should be conducted in a chemical fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Segregation and Collection :

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a designated, properly labeled, and sealed hazardous waste container.[9]

  • The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name.[9]

Spill Management :

  • In the event of a small spill, carefully collect the absorbed material using an inert absorbent material (e.g., vermiculite, sand) and place it into the designated hazardous waste container.[7]

  • Decontaminate the spill area with a suitable solvent and wash it thoroughly.

  • All materials used for cleanup should also be disposed of as hazardous waste.[9]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Final Disposal :

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.[9]

  • Ensure all required waste disposal documentation is completed accurately and retained for your records.[9]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • Carl ROTH.
  • Google Patents.
  • Personal Protective Equipment (PPE).
  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)
  • Fisher Scientific.
  • ResearchGate. Removal of the trifluoromethyl group form the norbornene PK adducts.
  • UAH.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Fisher Scientific.
  • ResearchGate. a)
  • Synquest Labs. 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • Fisher Scientific.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • 3 - SAFETY D
  • Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • Ossila. 2-Fluoro-4-(trifluoromethyl)benzoic acid.
  • Enviro Tech Chemical Services.
  • Benchchem.
  • 3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry.
  • Thermo Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE).
  • Apollo Scientific. 5-Fluorouracil.
  • Apollo Scientific. 3-ethoxydodecafluorohexane - 2-(Trifluoromethyl).
  • NJ.gov. Common Name: 5-FLUOROURACIL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.